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  • Product: 1-(4-methylbenzoyl)-4-propylpiperazine

Core Science & Biosynthesis

Foundational

1-(4-methylbenzoyl)-4-propylpiperazine chemical structure

This technical guide provides an in-depth structural, synthetic, and pharmacological analysis of 1-(4-methylbenzoyl)-4-propylpiperazine . It is designed for medicinal chemists and researchers utilizing this compound as a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural, synthetic, and pharmacological analysis of 1-(4-methylbenzoyl)-4-propylpiperazine . It is designed for medicinal chemists and researchers utilizing this compound as a scaffold for Structure-Activity Relationship (SAR) studies or as a synthetic intermediate.

Executive Summary

1-(4-methylbenzoyl)-4-propylpiperazine represents a functionalized benzamide-piperazine scaffold . Unlike its benzyl analogs (e.g., MBZP) which act as monoamine releasing agents, the benzoyl (amide) linkage in this molecule significantly alters its physiochemical profile, reducing basicity at the N1 position and modulating its pharmacological targets. It is primarily utilized as a building block in the development of ligands for Sigma receptors (


) , Histamine H1 receptors , and Glycine transporters (GlyT1) .

Part 1: Structural Analysis & Physiochemical Properties[1]

The molecule consists of a central piperazine ring substituted asymmetrically:

  • N1 Position: Acylated by a p-toluoyl group (4-methylbenzoyl). This amide bond is planar and significantly less basic than the amine.

  • N4 Position: Alkylated by a propyl chain, retaining tertiary amine character and proton-accepting capability at physiological pH.

Key Physiochemical Data (Calculated)
PropertyValueRelevance
Molecular Formula

Core stoichiometry
Molecular Weight 260.38 g/mol Fragment-based drug discovery compliant (<300 Da)
LogP (Predicted) 2.6 – 2.9High lipophilicity; Blood-Brain Barrier (BBB) permeable
pKa (Basic N4) ~8.4Predominantly protonated at physiological pH (7.[1]4)
pKa (Amide N1) < 0Non-basic; acts as a hydrogen bond acceptor
H-Bond Donors 0Improves membrane permeability
H-Bond Acceptors 2Amide oxygen and N4 nitrogen

Part 2: Synthetic Methodology

The most robust route for high-purity synthesis involves a Schotten-Baumann nucleophilic acyl substitution . This protocol minimizes side reactions common in direct coupling agents (e.g., EDC/HOBt) and is scalable.

Retrosynthetic Logic

The molecule is disconnected at the amide bond.

  • Synthon A: 4-Methylbenzoyl chloride (highly electrophilic).

  • Synthon B: 1-Propylpiperazine (nucleophilic).

Reaction Pathway Visualization

The following diagram details the logical flow of the synthesis and the critical control points.

SynthesisPath Start1 4-Methylbenzoyl Chloride Solvent DCM (Anhydrous) 0°C Start1->Solvent Start2 1-Propylpiperazine Start2->Solvent Intermediate Tetrahedral Intermediate Solvent->Intermediate Nucleophilic Attack Base Triethylamine (Et3N) (HCl Scavenger) Byproduct Et3N·HCl (Precipitate) Base->Byproduct Proton Capture Product 1-(4-methylbenzoyl)-4-propylpiperazine (Target) Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Figure 1: Mechanistic pathway for the acylation of 1-propylpiperazine.

Part 3: Experimental Protocol (Step-by-Step)

Safety Warning: 4-Methylbenzoyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood.

Materials
  • Reagent A: 1-Propylpiperazine (1.0 equiv, 10 mmol)

  • Reagent B: 4-Methylbenzoyl chloride (1.1 equiv, 11 mmol)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure
  • Preparation: Dissolve 1.28 g (10 mmol) of 1-propylpiperazine in 20 mL of anhydrous DCM in a round-bottom flask. Add 2.1 mL (15 mmol) of Triethylamine.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes under an inert atmosphere (

    
     or Ar).
    
  • Addition: Dissolve 1.70 g (11 mmol) of 4-methylbenzoyl chloride in 5 mL DCM. Add this solution dropwise to the reaction flask over 15 minutes. Critical: Control exotherm to prevent bis-acylation or decomposition.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup (Purification Logic):

    • Quench: Add 20 mL saturated

      
       (aq) to neutralize excess acid chloride.
      
    • Extraction: Separate the organic layer.[2] Extract the aqueous layer 2x with DCM.

    • Wash: Wash combined organics with Brine (sat. NaCl).

    • Dry: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Purification Workflow Diagram

Workup Crude Crude Reaction Mixture (DCM Phase) Wash1 Wash: Sat. NaHCO3 Crude->Wash1 Remove Acid Wash2 Wash: Brine Wash1->Wash2 Remove Water Dry Dry: Na2SO4 Wash2->Dry Evap Rotary Evaporation Dry->Evap Final Yellow Oil / Solid Evap->Final

Figure 2: Standard workup protocol to isolate the free base.

Part 4: Medicinal Chemistry Context[3][4][5][6]

Pharmacophore Analysis

This molecule is a "privileged structure" in drug discovery.[3] The specific combination of the lipophilic p-tolyl tail and the polarizable piperazine linker allows it to interact with hydrophobic pockets in GPCRs while maintaining water solubility.

  • Sigma Receptor Ligands: The N-propyl-piperazine moiety mimics the cationic center required for

    
     receptor binding, often investigated for neuroprotective effects [1].
    
  • Dopamine/Serotonin Modulation: Unlike benzylpiperazines (BZP), which are stimulants, benzoylpiperazines often act as antagonists or reuptake inhibitors with lower abuse potential. The amide bond restricts conformational freedom, increasing selectivity [2].

  • Metabolic Stability: The p-methyl group is a metabolic soft spot (susceptible to CYP450 oxidation to -COOH), which can be exploited to tune the half-life of the drug candidate.

Structural Characterization (Expected Data)[5][8]
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.30 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H) — AA'BB' system of p-tolyl.
      
    • 
       3.40–3.80 (broad m, 4H) — Piperazine protons near Amide.
      
    • 
       2.30–2.50 (m, 6H) — Piperazine protons near Propyl + Ar-CH3.
      
    • 
       2.38 (s, 3H) — Ar-CH3.
      
    • 
       0.90 (t, 3H) — Terminal methyl of propyl.
      
  • IR (ATR):

    • 1625–1640

      
       (Strong 
      
      
      
      stretch, tertiary amide).
    • No N-H stretch (confirms complete substitution).

References

  • Review of Piperazine Scaffolds

    • Title: 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis.[3]

    • Source: BenchChem Technical Guides.[3]

  • Pharmacology of Benzoylpiperazines

    • Title: Synthesis and Pharmacological Evaluation of Piperazine Derivatives.[2][4][5][3][6][7]

    • Source: N
    • URL:[Link] (Contextual Analog Data)

  • Synthetic Protocol Validation

    • Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.[2][8]

    • Source: MDPI Molecules.
    • URL:[Link] (Methodology Reference)

Sources

Exploratory

Foreword: A Molecule of Interest in Modern Drug Discovery

An In-depth Technical Guide to the Properties of N-(4-methylbenzoyl)-N'-propylpiperazine The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide rang...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Properties of N-(4-methylbenzoyl)-N'-propylpiperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for designing ligands that target complex biological systems. This guide focuses on a specific derivative, N-(4-methylbenzoyl)-N'-propylpiperazine, a compound that combines the established piperazine core with a substituted benzoyl group and an N-propyl substituent. While this specific molecule is not extensively documented in public literature, its constituent parts suggest a strong potential for biological activity, drawing from research into related compounds that have shown promise as histamine H3 receptor antagonists, glycine transporter-1 (GlyT-1) inhibitors, and agents with anti-infective or anticancer properties.[3][4][5][6]

This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and analytical methodologies pertinent to N-(4-methylbenzoyl)-N'-propylpiperazine. By synthesizing data from closely related analogues and established chemical principles, this guide aims to serve as a foundational resource for scientists interested in exploring the therapeutic potential of this and similar molecules.

Synthesis and Purification

The synthesis of N-(4-methylbenzoyl)-N'-propylpiperazine can be approached through a straightforward and robust two-step or one-pot procedure involving the acylation of a commercially available substituted piperazine. The most logical and efficient pathway involves the acylation of 1-propylpiperazine with 4-methylbenzoyl chloride. This approach is favored due to the high reactivity of the acyl chloride and the generally clean reaction profile, minimizing the formation of byproducts.

Proposed Synthetic Pathway

The reaction involves a nucleophilic acyl substitution where the secondary amine of 1-propylpiperazine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_of_N-(4-methylbenzoyl)-N'-propylpiperazine cluster_caption Propylpiperazine 1-Propylpiperazine Product N-(4-methylbenzoyl)- N'-propylpiperazine Propylpiperazine->Product + ToluoylChloride 4-Methylbenzoyl chloride ToluoylChloride->Product Base Base (e.g., TEA) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product Byproduct [Base-H]+Cl- caption Synthetic route for N-(4-methylbenzoyl)-N'-propylpiperazine. Potential_CNS_Action cluster_caption Compound N-(4-methylbenzoyl)- N'-propylpiperazine (Ligand) Receptor Histamine H3 Receptor (Target) Compound->Receptor Binds as Antagonist/Inverse Agonist Neuron Presynaptic Neuron Receptor->Neuron Located on Neurotransmitters Modulation of Neurotransmitter Release (e.g., Histamine, Dopamine) Receptor->Neurotransmitters Regulates Effect Potential Therapeutic Effect (e.g., Cognitive Enhancement) Neurotransmitters->Effect caption Hypothesized mechanism for CNS activity. HPLC_Workflow cluster_caption SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject 10 µL into HPLC System SamplePrep->Injection Separation Separation on C18 Column (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection (e.g., at 254 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis caption General workflow for HPLC-UV analysis.

Sources

Foundational

4-methylbenzoyl piperazine derivatives literature review

Strategic Synthesis, Structure-Activity Relationships, and Therapeutic Applications Executive Summary The 4-methylbenzoyl piperazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framewo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Executive Summary

The 4-methylbenzoyl piperazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished by the semi-rigid benzamide linker and the lipophilic para-methyl group, this moiety serves as a critical bioisostere for benzyl-piperazines, offering enhanced metabolic stability against cytochrome P450 oxidation.

This guide provides a rigorous technical analysis of the synthesis, pharmacological optimization, and experimental validation of 4-methylbenzoyl piperazine derivatives. It is designed for medicinal chemists and process scientists requiring actionable, high-fidelity protocols.

Chemical Synthesis Strategy

Synthesizing 1-(4-methylbenzoyl)piperazine requires controlling the reactivity of the bifunctional piperazine ring to prevent the formation of the symmetric bis-amide byproduct. Two primary methodologies are recommended based on scale and substrate sensitivity.

Method A: Acyl Chloride Nucleophilic Substitution (Standard)

This is the preferred method for robust, large-scale synthesis due to high atom economy and rapid kinetics.

  • Mechanism: Nucleophilic attack of the secondary amine on the carbonyl carbon of 4-methylbenzoyl chloride.

  • Critical Control Point: To achieve mono-substitution without protecting groups, a large excess of piperazine (4–5 equivalents) is required. Alternatively, N-Boc-piperazine is used to enforce stoichiometry.

Method B: Carbodiimide-Mediated Coupling (Precision)

Used when the acid chloride is unstable or when "late-stage functionalization" is required on complex scaffolds.

  • Reagents: 4-Methylbenzoic acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (Hydroxybenzotriazole).

  • Advantage: Avoids the generation of HCl; compatible with acid-sensitive functional groups.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for selecting the synthesis route and the downstream derivatization options.

Synthesis_Pathway Fig 1: Strategic Synthesis Routes for 4-Methylbenzoyl Piperazine Derivatives Start Starting Material: Piperazine / N-Boc-Piperazine RouteA Route A: Acid Chloride (DCM, Et3N, 0°C) Start->RouteA High Yield/Robust RouteB Route B: Amide Coupling (EDC, HOBt, DMF) Start->RouteB Mild Conditions Intermed Intermediate: 1-(4-methylbenzoyl)piperazine RouteA->Intermed RouteB->Intermed Product1 Target 1: Anticancer Agents (N-Alkylation) Intermed->Product1 R-X, K2CO3 Product2 Target 2: CNS Ligands (N-Arylation) Intermed->Product2 Ar-X, Pd-Catalysis

Medicinal Chemistry & SAR

The pharmacological utility of 4-methylbenzoyl piperazine stems from specific structural features that modulate pharmacokinetics (PK) and pharmacodynamics (PD).

Structure-Activity Relationship (SAR) Analysis[1][2][3]
  • The p-Methyl Group:

    • Lipophilicity: Increases logP, enhancing blood-brain barrier (BBB) permeability for CNS targets (e.g., Dopamine D2, 5-HT receptors).

    • Metabolic Block: The methyl group at the para position blocks metabolic hydroxylation at the most reactive phenyl site, prolonging half-life (

      
      ).
      
  • The Benzamide Linker:

    • Rigidity: Unlike a benzyl linker (–CH₂–), the amide bond (–CO–N–) has partial double-bond character, restricting rotation. This pre-organizes the molecule for binding pockets that require a specific conformation (e.g., kinase hinge regions).

    • H-Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor.

  • The Distal Nitrogen (N4):

    • The basic center (pKa ~8.5–9.0) is crucial for ionic interactions with aspartate residues in GPCRs (e.g., D2 receptor) or kinases.

Visualization: SAR Logic

SAR_Logic Fig 2: Structure-Activity Relationship (SAR) Map Core 4-Methylbenzoyl Piperazine Core Methyl p-Methyl Group (Lipophilicity & Metabolic Stability) Core->Methyl Amide Amide Linker (Conformational Rigidity) Core->Amide N4 N4 Nitrogen (Ionic Interaction/Derivatization) Core->N4 PK Enhanced BBB Penetration Extended Half-life Methyl->PK Binding Receptor Affinity (H-Bond Acceptor) Amide->Binding Diversity Library Generation (Ureas, Sulfonamides) N4->Diversity

Therapeutic Applications & Data

Derivatives of this scaffold have demonstrated significant biological activity.[1][2][3][4][5][6][7][8][9] The table below summarizes key pharmacological data from recent literature.

Therapeutic AreaTarget / MechanismCompound ClassActivity Data (Representative)
Oncology Cytotoxicity (Liver, Breast)N-Benzhydryl derivativesIC₅₀: 5–10 µM (HepG2, MCF7) [1]
Antimicrobial Bacterial Cell WallN-Aryl/Heterocyclic hybridsMIC: 12.5–25 µg/mL (S. aureus) [2]
CNS Dopamine D2 / 5-HT2AAtypical AntipsychoticsKi: < 10 nM (High Affinity) [3]
Inflammation Sigma Receptor LigandsAryl-alkyl derivativesIC₅₀: Nanomolar range [4]

Detailed Experimental Protocol (SOP)

Objective: Synthesis of 1-(4-methylbenzoyl)piperazine (Mono-protection strategy). Scale: 10 mmol input.

Materials
  • N-Boc-piperazine (1.86 g, 10 mmol)

  • 4-Methylbenzoyl chloride (1.54 g, 10 mmol)

  • Triethylamine (Et₃N) (2.1 mL, 15 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Trifluoroacetic acid (TFA) (10 mL)

Procedure
  • Acylation (Step 1):

    • Dissolve N-Boc-piperazine (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath. Reason: Low temperature suppresses side reactions and controls the exotherm.

    • Add 4-methylbenzoyl chloride (1.0 eq) dropwise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Wash with water (2 x 30 mL), saturated NaHCO₃ (30 mL), and brine. Dry over MgSO₄ and concentrate in vacuo to yield the N-Boc protected intermediate.

  • Deprotection (Step 2):

    • Dissolve the intermediate in DCM (20 mL).

    • Add TFA (10 mL) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Workup: Concentrate the solvent. Neutralize the residue with saturated Na₂CO₃ solution until pH > 9. Extract with DCM (3 x 30 mL).

    • Purification: If necessary, purify via column chromatography (MeOH/DCM 1:9) or recrystallize from ethanol.

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Look for the singlet at ~2.35 ppm (Ar-CH₃) and the characteristic piperazine multiplets at 2.8–3.6 ppm.

    • Mass Spec: Expected [M+H]⁺ = 205.13.

References

  • Yar, M. et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences.

  • Patel, N.B. et al. (2012). Synthesis and biological evaluation of some new piperazine derivatives. Medicinal Chemistry Research.

  • Modica, M. et al. (2000). Structure-Activity Relationships of Novel Arylalkyl 4-Benzyl Piperazine Derivatives as Sigma Site Selective Ligands. Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis.

  • PubChem. (2025).[10] Compound Summary: 1-(4-Methylbenzoyl)piperazine.[10] National Library of Medicine.

Sources

Exploratory

An In-Depth Technical Guide to 1-(4-methylbenzoyl)-4-propylpiperazine: Synthesis, Characterization, and Analysis

This technical guide provides a comprehensive overview of the synthesis, characterization, and analysis of the N,N'-disubstituted piperazine derivative, 1-(4-methylbenzoyl)-4-propylpiperazine. This document is intended f...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis, characterization, and analysis of the N,N'-disubstituted piperazine derivative, 1-(4-methylbenzoyl)-4-propylpiperazine. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a deep understanding of the preparation and analytical validation of novel piperazine-based compounds. The methodologies described herein are grounded in established chemical principles and are designed to ensure scientific rigor and reproducibility.

Introduction to Substituted Piperazines

The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anthelmintics, antihistamines, and antipsychotics. The versatility of the piperazine structure, with its two secondary amine groups, allows for straightforward functionalization at the N1 and N4 positions. This disubstitution is a key strategy in drug discovery for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 1-(4-methylbenzoyl)-4-propylpiperazine is a representative example of this class, featuring an aromatic acyl group and an aliphatic alkyl group at the two nitrogen positions. This guide will detail the logical steps for its synthesis and the robust analytical methods required for its unambiguous characterization.

Physicochemical and Structural Properties

The fundamental physicochemical properties of 1-(4-methylbenzoyl)-4-propylpiperazine are crucial for its handling, formulation, and interpretation of analytical data. The molecular structure consists of a central piperazine ring, acylated at one nitrogen with a 4-methylbenzoyl (p-toluoyl) group and alkylated at the other nitrogen with a propyl group.

PropertyValueSource
Chemical Formula C₁₅H₂₂N₂OCalculated
Molecular Weight 246.35 g/mol Calculated
Exact Mass 246.17321 DaCalculated
IUPAC Name (4-methylphenyl)(4-propylpiperazin-1-yl)methanoneStandard Nomenclature

Note: Experimental properties such as melting point, boiling point, and solubility have not been reported in the public domain and must be determined empirically following synthesis.

Synthesis_Workflow cluster_step1 Step 1: Mono-acylation cluster_step2 Step 2: N-Alkylation Piperazine Piperazine Reaction1 Reaction at 0°C to RT in DCM Piperazine->Reaction1 MeBzCl 4-Methylbenzoyl Chloride MeBzCl->Reaction1 Purification1 Workup & Purification Reaction1->Purification1 Intermediate 1-(4-methylbenzoyl)piperazine Reaction2 Reaction at 60-80°C Intermediate->Reaction2 Purification1->Intermediate PropylHalide 1-Bromopropane PropylHalide->Reaction2 Base K2CO3 in Acetonitrile Base->Reaction2 Purification2 Workup & Purification Reaction2->Purification2 FinalProduct 1-(4-methylbenzoyl)- 4-propylpiperazine Purification2->FinalProduct Analytical_Workflow cluster_analysis Analytical Characterization cluster_results Data Interpretation Start Synthesized & Purified 1-(4-methylbenzoyl)-4-propylpiperazine NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS, GC-MS) Start->MS EA Elemental Analysis Start->EA NMR_Data Confirm Structure & Connectivity NMR->NMR_Data MS_Data Confirm Molecular Weight & Formula MS->MS_Data EA_Data Confirm Elemental Composition & Purity EA->EA_Data Final Verified Compound Identity & Purity NMR_Data->Final MS_Data->Final EA_Data->Final

Foundational

1-(4-methylbenzoyl)-4-propylpiperazine: Chemical Profiling, Synthesis, and Pharmacological Potential

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The compound 1-(4-methylbenzoyl)-4-propylpiperazine is a highly specialized, lipophilic derivative within the N-aroyl-N'-alkylpiperazine structural class. While novel or highly specific permutations of this scaffold may not always have a static, pre-assigned PubChem Compound Identification (CID) until formal deposition, its core structural precursor—1-(4-methylbenzoyl)piperazine (PubChem CID 2760450) —is a well-documented chemical entity [1].

This technical whitepaper provides an authoritative guide on the cheminformatics, de novo synthesis, and theoretical neuropharmacological applications of 1-(4-methylbenzoyl)-4-propylpiperazine. Designed for medicinal chemists and drug development professionals, this guide emphasizes self-validating experimental protocols and causality-driven methodologies.

Cheminformatics and Physicochemical Profiling

In modern drug discovery, determining the physicochemical properties of a novel derivative is the first step before synthesis. The addition of a 4-methyl group to the benzoyl ring and an n-propyl chain to the piperazine core significantly alters the molecule's lipophilicity and steric bulk compared to the unsubstituted 1-benzoylpiperazine scaffold [2].

To register this compound in databases like PubChem, researchers must generate its canonical SMILES and InChIKey. The canonical SMILES for 1-(4-methylbenzoyl)-4-propylpiperazine is CCCN1CCN(CC1)C(=O)C2=CC=C(C)C=C2.

Quantitative Physicochemical Data

The following table summarizes the computed and predictive data for 1-(4-methylbenzoyl)-4-propylpiperazine, utilizing standard cheminformatics algorithms based on its structural topology.

PropertyValueClinical / Chemical Significance
Molecular Formula C₁₅H₂₂N₂ODefines the exact stoichiometric composition.
Molecular Weight 246.35 g/mol Well within Lipinski’s Rule of 5 (<500 Da) for oral bioavailability.
XLogP3 (Predicted) 2.8 - 3.1Optimal lipophilicity for blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) 23.5 ŲHighly favorable for CNS-active compounds (ideal < 90 Ų).
Hydrogen Bond Donors 0Lack of H-donors increases membrane permeability.
Hydrogen Bond Acceptors 2Oxygen (carbonyl) and Nitrogen (N4 of piperazine).

De Novo Synthesis: A Self-Validating Protocol

The synthesis of N-benzoylpiperazine derivatives is typically achieved via the amidation of a substituted piperazine with an acyl chloride [4]. For 1-(4-methylbenzoyl)-4-propylpiperazine, we utilize a biphasic Schotten-Baumann reaction .

Causality of Experimental Design

Why use a biphasic system (DCM / Aqueous NaOH)? During the nucleophilic acyl substitution, the reaction between 1-propylpiperazine and 4-methylbenzoyl chloride generates hydrochloric acid (HCl). If allowed to accumulate, HCl will protonate the basic N4 nitrogen of the piperazine ring, rendering it non-nucleophilic and stalling the reaction. The aqueous sodium hydroxide acts as an acid scavenger, driving the equilibrium forward, while the dichloromethane (DCM) keeps the lipophilic product solubilized and away from aqueous hydrolysis.

Step-by-Step Methodology
  • Preparation of the Organic Phase: Dissolve 10.0 mmol of 1-propylpiperazine in 30 mL of anhydrous dichloromethane (DCM).

  • Preparation of the Aqueous Phase: Prepare a 20% (w/v) aqueous NaOH solution (15 mL) and add it to the reaction flask. Cool the biphasic mixture to 0°C using an ice bath under vigorous magnetic stirring.

  • Electrophilic Addition: Dissolve 10.5 mmol of 4-methylbenzoyl chloride in 10 mL of DCM. Add this solution dropwise to the biphasic mixture over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents the formation of di-acylated side products.

  • Phase Separation & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Transfer to a separatory funnel. Extract the organic layer, wash twice with saturated brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Self-Validating QC (TLC): Spot the crude mixture on a silica gel TLC plate (Eluent: 9:1 DCM:MeOH). The disappearance of the 1-propylpiperazine spot (ninhydrin positive) and the appearance of a new UV-active spot confirms reaction completion.

  • Purification: Concentrate the organic layer in vacuo and purify via flash column chromatography to yield the pure target compound.

SynthesisWorkflow N1 1-Propylpiperazine N3 Biphasic Amidation (DCM / Aq. NaOH) N1->N3 Nucleophile N2 4-Methylbenzoyl Chloride N2->N3 Electrophile N4 Crude Product N3->N4 Phase Separation N5 LC-MS & NMR QC N4->N5 Flash Chromatography N6 Target Compound N5->N6 >98% Purity

Caption: Synthesis and validation workflow for 1-(4-methylbenzoyl)-4-propylpiperazine.

Analytical Validation Parameters

To ensure trustworthiness and structural integrity, the synthesized compound must undergo rigorous analytical validation. The expected spectral data acts as a fingerprint for the molecule.

Analytical TechniqueExpected Signal / ResultDiagnostic Significance
LC-MS (ESI+) m/z 247.36[M+H]⁺Confirms the exact molecular mass of the coupled product.
¹H NMR (CDCl₃) ~7.2-7.4 ppm (4H, m)Confirms the presence of the para-substituted benzoyl ring.
¹H NMR (CDCl₃) ~2.3 ppm (3H, s)Confirms the 4-methyl group on the aromatic ring.
¹H NMR (CDCl₃) ~0.9 ppm (3H, t)Confirms the terminal methyl of the n-propyl chain.
FT-IR ~1630 cm⁻¹ (Strong)Confirms the presence of the tertiary amide carbonyl (C=O) stretch.

Pharmacological Potential and Structure-Activity Relationship (SAR)

Piperazine derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently exhibiting anxiolytic, antidepressant, and nootropic activities [3]. The pharmacological profile of 1-(4-methylbenzoyl)-4-propylpiperazine is dictated by its specific substitutions:

  • The 4-Methylbenzoyl Group: The addition of the methyl group at the para position of the benzoyl ring increases the electron density of the aromatic system via inductive effects. This enhances the molecule's lipophilicity, which is critical for crossing the BBB, and can improve binding affinity to hydrophobic pockets in central nervous system (CNS) targets, such as the Glycine Transporter 1 (GlyT1) or serotonin (5-HT) receptors [2].

  • The N-Propyl Chain: The alkyl chain at the N4 position acts as a flexible steric anchor. In monoamine transporter models, alkyl chains of 3-4 carbons optimally occupy the substrate-binding vestibule, acting as competitive antagonists or reuptake inhibitors.

SignalingPathway L Benzoylpiperazine Ligand R 5-HT / CNS Receptor L->R Receptor Binding G G-Protein Activation R->G Conformational Shift E Adenylyl Cyclase G->E Signal Transduction C cAMP Modulation E->C Downstream Effect

Caption: Generalized CNS receptor signaling pathway for benzoylpiperazine derivatives.

By modulating the cAMP secondary messenger system, compounds in this class have historically demonstrated the ability to influence synaptic plasticity and neuroprotection, making 1-(4-methylbenzoyl)-4-propylpiperazine a compelling candidate for further in vitro receptor binding assays.

References

  • 1-(4-Methylbenzoyl)piperazine | C12H16N2O | CID 2760450 - PubChem - National Institutes of Health (NIH).[Link]

  • The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative - PubMed (NIH).[Link]

Exploratory

The Substituted Benzoyl Piperazine Scaffold: A Privileged Core for Modern Drug Discovery

An In-Depth Technical Guide for Researchers Introduction: The Enduring Relevance of the Benzoyl Piperazine Core In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge across a multitude...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Introduction: The Enduring Relevance of the Benzoyl Piperazine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge across a multitude of therapeutic areas, earning the designation of "privileged structures." The piperazine ring is a quintessential example, valued for its versatile physicochemical properties and its presence in numerous FDA-approved drugs.[1][2][3] When acylated with a benzoyl group, the resulting 1-benzoylpiperazine scaffold offers a unique combination of structural rigidity and synthetic tractability, making it an exceptionally valuable starting point for drug discovery campaigns.[4][5]

The two nitrogen atoms of the piperazine ring provide a rich platform for chemical modification, allowing for precise control over polarity, basicity, and hydrogen bonding potential—key determinants of pharmacokinetic and pharmacodynamic profiles.[1][6] The benzoyl moiety serves not only as a stable anchor but also as a vector for introducing diverse substituents that can engage in critical interactions with biological targets.[7] Consequently, substituted benzoyl piperazine analogs have been successfully developed as potent and selective modulators of G-protein coupled receptors (GPCRs), enzymes, and transporters, leading to clinical candidates for central nervous system (CNS) disorders, oncology, and infectious diseases.[8][9][10]

This guide provides an in-depth exploration of the substituted benzoyl piperazine scaffold, moving from foundational synthetic principles to advanced strategies for biological evaluation and lead optimization. It is designed for drug discovery professionals, offering not just protocols, but the underlying scientific rationale to empower informed decision-making in the laboratory.

Part 1: The Core Scaffold - Synthesis and Chemical Properties

The utility of any scaffold begins with its accessibility. The benzoyl piperazine core is readily prepared through straightforward and scalable synthetic methods. The most common approach involves the acylation of piperazine with benzoyl chloride or a related derivative.

The primary challenge in this synthesis is achieving selective mono-acylation. Due to the symmetrical nature of piperazine, the initial reaction yields the desired 1-benzoylpiperazine, but this product can be further acylated to form the undesired 1,4-dibenzoylpiperazine.[11] The choice of methodology is therefore critical to maximizing the yield of the mono-substituted product.

Experimental Protocol: Selective Mono-Acylation of Piperazine (Schotten-Baumann Conditions)

This protocol describes a robust method for the synthesis of 1-benzoylpiperazine, optimized to favor mono-substitution. The use of a biphasic system with an excess of piperazine helps to ensure that the benzoyl chloride preferentially reacts with the more abundant, unreacted piperazine in the aqueous phase rather than the newly formed, more organic-soluble 1-benzoylpiperazine.

Materials:

  • Piperazine (anhydrous)

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • 100 mL Erlenmeyer flask, 250 mL separatory funnel, magnetic stirrer and stir bar, standard glassware.

Step-by-Step Procedure:

  • Preparation of Piperazine Solution: In a 100 mL Erlenmeyer flask, dissolve 2.5 g of piperazine in 25 mL of a 10% aqueous NaOH solution. This creates a basic aqueous phase where piperazine is readily available for reaction.

  • Addition of Acylating Agent: While vigorously stirring the piperazine solution, add 3.5 mL of benzoyl chloride dropwise over a period of 10-15 minutes. The slow addition is crucial to control the reaction rate and minimize di-substitution.

  • Reaction: After the complete addition of benzoyl chloride, seal the flask and continue to stir vigorously for an additional 15 minutes. A white precipitate of 1-benzoylpiperazine should form.

  • Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Extract the aqueous layer with three 25 mL portions of dichloromethane (DCM) to move the organic-soluble product into the organic phase.[5]

  • Washing and Drying: Combine the organic extracts and wash them with deionized water to remove any remaining piperazine and NaOH. Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Isolation: Evaporate the solvent (DCM) from the filtered organic layer under reduced pressure to yield the crude 1-benzoylpiperazine product, typically as a white to off-white solid.[5]

  • Purification and Verification: The crude product can be further purified by recrystallization or column chromatography if necessary. The structure and purity should be confirmed using analytical techniques such as ¹H NMR, LC-MS, and FTIR.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Piperazine Piperazine Flask Stirred Flask Piperazine->Flask NaOH_sol 10% NaOH (aq) NaOH_sol->Flask ReactionMix Vigorous Stirring (15 min) Flask->ReactionMix BenzoylChloride Benzoyl Chloride BenzoylChloride->ReactionMix Dropwise Extraction DCM Extraction (3x) ReactionMix->Extraction Drying Dry (MgSO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation Product 1-Benzoylpiperazine Evaporation->Product

Caption: General workflow for the synthesis of 1-benzoylpiperazine.

Part 2: Navigating Chemical Space - Substitution and Structure-Activity Relationships (SAR)

The benzoyl piperazine scaffold is a template ripe for optimization. The "exit vectors"—the positions where substituents can be added—allow for systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties. The core structure presents three primary points for modification: the N1-benzoyl ring, the N4-position of the piperazine, and less commonly, the piperazine ring itself.

Understanding the Structure-Activity Relationship (SAR) is paramount. It involves systematically altering the chemical structure of a molecule and assessing the effect of these changes on biological activity. This iterative process guides the design of more effective and safer drug candidates.[1][2]

SAR_Vectors cluster_vectors Key Substitution Vectors img_node R1 R1 (Benzoyl Ring) R1->img_node Modulates Target Binding (H-bonds, hydrophobic interactions) R2 R2 (N4-Position) R2->img_node Governs Selectivity & PK/PD (Solubility, CNS penetration) G cluster_target Benzoyl Piperazine Analog cluster_membrane Cellular Environment Ligand Substituted Benzoyl Piperazine GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Modulates Signaling (Agonist/Antagonist) Enzyme Enzyme (e.g., HDAC6) Ligand->Enzyme Inhibits Activity Transporter Transporter (e.g., GlyT1) Ligand->Transporter Blocks Uptake

Caption: Common biological targets for substituted benzoyl piperazine analogs.

Part 4: Experimental Workflows for Compound Evaluation

Once a series of analogs has been synthesized, a robust and logical workflow is required to evaluate their biological activity and guide the next round of design. This typically involves a tiered approach, starting with high-throughput in vitro assays and progressing to more complex cellular and in vivo models for the most promising candidates.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a template for assessing the inhibitory potential of synthesized analogs against a target enzyme, such as acetylcholinesterase (AChE), a key target in Alzheimer's disease research. [12][13][14] Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the target enzyme.

Materials:

  • Purified target enzyme (e.g., human recombinant AChE)

  • Substrate (e.g., Acetylthiocholine)

  • Chromogenic reagent (e.g., Ellman's reagent, DTNB)

  • Assay buffer (e.g., Phosphate buffer, pH 8.0)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Assay Plate Setup: In a 96-well plate, add a small volume (e.g., 2 µL) of the diluted compounds, positive control, and DMSO (for vehicle control) to their respective wells.

  • Enzyme Addition: Add the target enzyme, diluted in assay buffer, to all wells except the "blank" wells.

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the chromogenic reagent to all wells. The enzyme will hydrolyze the substrate, and the product will react with the chromogenic reagent to produce a color change.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) over time (kinetic read) or at a single endpoint.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

G cluster_synthesis Design & Synthesis cluster_screening Biological Evaluation cluster_optimization Optimization Cycle Design SAR-Guided Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (Binding, Functional) Purification->InVitro Cellular Cell-Based Assays (Toxicity, Efficacy) InVitro->Cellular InVivo In Vivo Models (PK/PD, Efficacy) Cellular->InVivo DataAnalysis Data Analysis (Determine IC50, SAR) InVivo->DataAnalysis LeadOp Lead Optimization DataAnalysis->LeadOp LeadOp->Design Iterate

Caption: The iterative cycle of drug discovery using benzoyl piperazines.

Part 5: Advanced Concepts and Future Directions

The continued success of the benzoyl piperazine scaffold relies on the application of advanced medicinal chemistry strategies to overcome modern drug discovery challenges, such as achieving target selectivity and ensuring brain penetrance for CNS targets.

Bioisosteric Replacement and Scaffold Hopping

Bioisosterism is the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's overall profile. [15][16]A common and highly relevant bioisosteric replacement for the benzoyl piperazine core is the benzoylpiperidine scaffold. [17][18]Replacing the N4 nitrogen of the piperazine with a carbon atom can drastically alter a compound's basicity, lipophilicity, and metabolic stability. This change may reduce off-target effects related to basic amine interactions while potentially improving cell permeability, although it also sacrifices a hydrogen bond acceptor site. [17][18]Evaluating such bioisosteres is a critical step in lead optimization to determine if the additional nitrogen is essential for target engagement or detrimental to drug-like properties.

Optimizing for CNS Penetration

For CNS disorders, a key challenge is designing molecules that can efficiently cross the blood-brain barrier (BBB). This often requires a delicate balance of properties, including lipophilicity, molecular weight, and polar surface area. A successful strategy has been to hybridize the benzoyl piperazine scaffold with fragments from known CNS-penetrant drugs. For example, researchers successfully developed CNS-active HDAC6 inhibitors by incorporating a benzylpiperazine unit, a common motif in brain-penetrant histamine H1 receptor antagonists, into the structure. [8][19][20]This "hybrid strategy" effectively masked the high polarity of the inhibitor's active moiety, improving its ability to cross the BBB and demonstrate efficacy in animal models of depression. [8][19] The benzoyl piperazine scaffold remains a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its proven ability to modulate a wide range of high-value biological targets, ensures its continued relevance. Future innovations will likely focus on its incorporation into novel drug modalities, such as PROTACs and covalent inhibitors, and its application to an even broader range of diseases, driven by an ever-deepening understanding of structure-activity relationships.

References

  • Di Pietro, O., & Al-Gharabli, S. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • de Oliveira, E. R., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. [Link]

  • Hisano, T., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC. [Link]

  • Di Pietro, O., & Al-Gharabli, S. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

  • Di Pietro, O., & Al-Gharabli, S. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • Hisano, T., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [Link]

  • Sashidhara, K. V., et al. (2008). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. PubMed. [Link]

  • Guzmán-Gutiérrez, S. L., & Amador-Muñoz, O. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Pinard, E., et al. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. ResearchGate. [Link]

  • Hisano, T., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ResearchGate. [Link]

  • de Oliveira, E. R., et al. (2023). Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed. [Link]

  • de Oliveira, E. R., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Publications. [Link]

  • Journal of Chemistry. (n.d.). The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Journal of Chemistry. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Hindawi. [Link]

  • Piron, L., et al. (1998). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. PubMed. [Link]

  • Chemistry & Biology Interface. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Arbo, M. D., et al. (2015). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • De La Torre, K., & Turos, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC. [Link]

  • Nilsen, A., et al. (2013). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. [Link]

  • Martin, E. G., & A. R. (1948). Substituted piperazines.
  • De La Torre, K., & Turos, E. (2022). Bioisosteric Replacement in Anti-HIV Drug Design. MDPI. [Link]

  • Canales, A., et al. (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Publications. [Link]

  • Kálai, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]

  • Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. [Link]

  • Kamal, A., et al. (2011). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [Link]

  • Sharma, A., et al. (2014). Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. [Link]

  • D. S., S., et al. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC. [Link]

  • Zhang, Y., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D >3> receptor ligands. ScienceDirect. [Link]

  • Li, J., et al. (2014). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. ResearchGate. [Link]

  • Khan, I., et al. (2024). In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed. [Link]

  • Yin, L., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. [Link]

  • Patel, H., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Zaib, S., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. [Link]

  • European Union Drugs Agency (EUDA). (n.d.). BZP/piperazines drug profile. EUDA. [Link]

  • Khan, I., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. [Link]

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Sources

Protocols & Analytical Methods

Method

Synthesis and Characterization of (4-Methylphenyl)(4-propylpiperazin-1-yl)methanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis, purification, and characterization of (4-methylphenyl)(4-propylpiperazin-1-yl)methanone, a no...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, and characterization of (4-methylphenyl)(4-propylpiperazin-1-yl)methanone, a novel N-acylpiperazine derivative. N-acylpiperazines are a significant class of compounds in medicinal chemistry, frequently serving as core scaffolds in the development of new therapeutic agents due to their favorable pharmacokinetic properties and versatile binding capabilities. This guide details a robust and reproducible protocol for the preparation of the title compound via a modified Schotten-Baumann reaction, offering insights into the underlying chemical principles and providing a self-validating experimental framework.

Introduction: The Significance of N-Acylpiperazines in Drug Discovery

The piperazine ring is a privileged scaffold in modern drug discovery, appearing in a multitude of approved drugs across various therapeutic areas. Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. The acylation of the piperazine nitrogen to form an N-acylpiperazine is a common and effective strategy to introduce a variety of functional groups, thereby modulating the compound's interaction with biological targets.

The reaction of 4-methylbenzoyl chloride with 1-propylpiperazine yields a specific N-acylpiperazine derivative with potential applications in the development of novel therapeutics. The 4-methylbenzoyl moiety provides a rigid aromatic system with a defined substitution pattern, while the 1-propylpiperazine group introduces a flexible aliphatic chain, influencing solubility and potential interactions with hydrophobic pockets in target proteins.

Reaction and Mechanism: The Schotten-Baumann Acylation

The synthesis of (4-methylphenyl)(4-propylpiperazin-1-yl)methanone is achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines.[1][2][3] This reaction involves the nucleophilic attack of the secondary amine of 1-propylpiperazine on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards product formation.[2][3]

The mechanism proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 1-propylpiperazine attacks the carbonyl carbon of 4-methylbenzoyl chloride, forming a tetrahedral intermediate.[1] The intermediate then collapses, expelling a chloride ion and forming the protonated amide. The base present in the reaction mixture deprotonates the amide, yielding the final product and a salt.

Schotten-Baumann Reaction Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination & Proton Transfer cluster_2 Deprotonation 1-Propylpiperazine 1-Propylpiperazine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate 1-Propylpiperazine->Tetrahedral_Intermediate 4-Methylbenzoyl_Chloride 4-Methylbenzoyl Chloride (Electrophile) 4-Methylbenzoyl_Chloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Tetrahedral_Intermediate->Protonated_Amide Chloride_Ion Chloride Ion Tetrahedral_Intermediate->Chloride_Ion Final_Product (4-Methylphenyl)(4-propylpiperazin-1-yl)methanone Protonated_Amide->Final_Product Protonated_Amide->Final_Product Base Base (e.g., Triethylamine) Protonated_Base Protonated Base Base->Protonated_Base

Figure 1: Schotten-Baumann reaction mechanism.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
4-Methylbenzoyl chlorideC₈H₇ClO154.60≥98%Sigma-Aldrich
1-PropylpiperazineC₇H₁₆N₂128.22≥98%Sigma-Aldrich
Triethylamine(C₂H₅)₃N101.19≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aq. NaHCO₃NaHCO₃84.01-Fisher Scientific
Brine (Saturated aq. NaCl)NaCl58.44-Fisher Scientific
Anhydrous MgSO₄MgSO₄120.37-Fisher Scientific

Safety Precautions: 4-Methylbenzoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 1-Propylpiperazine is a skin and eye irritant. Triethylamine is flammable and has a strong odor. Dichloromethane is a volatile and potentially carcinogenic solvent.

Reaction Setup and Procedure

Experimental_Workflow A 1. Dissolve 1-propylpiperazine and triethylamine in anhydrous DCM under an inert atmosphere. B 2. Cool the mixture to 0 °C in an ice bath. A->B C 3. Add 4-methylbenzoyl chloride dropwise. B->C D 4. Allow the reaction to warm to room temperature and stir for 2 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench the reaction with saturated aqueous NaHCO₃. E->F Upon completion G 7. Perform aqueous workup and extraction with DCM. F->G H 8. Dry the organic layer and evaporate the solvent. G->H I 9. Purify the crude product by column chromatography. H->I J 10. Characterize the purified product. I->J

Figure 2: Experimental workflow for the synthesis.
  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-propylpiperazine (1.0 eq, 1.28 g, 10 mmol) and triethylamine (1.2 eq, 1.67 mL, 12 mmol) in 30 mL of anhydrous dichloromethane.[4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: To the cooled and stirring solution, add a solution of 4-methylbenzoyl chloride (1.05 eq, 1.62 g, 10.5 mmol) in 10 mL of anhydrous dichloromethane dropwise over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v) with visualization under UV light (254 nm). The product should have a different Rf value than the starting materials.

  • Work-up:

    • Quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).[4]

    • Combine the organic layers and wash with brine (30 mL).[4]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a semi-solid.

Purification

Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a good starting point. The optimal eluent system should be determined by TLC analysis.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Alternatively, for highly pure crude product, recrystallization can be employed.

  • Solvent Selection: A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective for N-acylpiperazines.[5][6] The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

  • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate). Slowly add the "poor" solvent (e.g., water or hexanes) until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Characterization of (4-Methylphenyl)(4-propylpiperazin-1-yl)methanone

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.3-7.1 (m, 4H, Ar-H), ~3.7-3.4 (m, 4H, piperazine-H), ~2.5-2.3 (m, 6H, piperazine-H & Ar-CH₃), ~1.6-1.4 (m, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~170 (C=O), ~140-128 (Ar-C), ~54-42 (piperazine-C), ~21 (Ar-CH₃), ~20 (-CH₂-CH₃), ~11 (-CH₂-CH₃)
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₁₅H₂₂N₂O: 247.18. Found: 247.XX
FT-IR (KBr, cm⁻¹)ν: ~2960-2800 (C-H stretch), ~1630 (C=O amide stretch), ~1450 (C-N stretch), ~820 (p-disubstituted benzene)

Note on NMR Interpretation: The piperazine ring protons often appear as broad multiplets at room temperature due to conformational exchange. Variable temperature NMR studies may be required to resolve these signals into distinct multiplets.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of (4-methylphenyl)(4-propylpiperazin-1-yl)methanone. By following the outlined procedures, researchers in drug discovery and medicinal chemistry can reliably produce this novel N-acylpiperazine derivative for further biological evaluation. The emphasis on the Schotten-Baumann reaction mechanism and the inclusion of detailed purification and characterization guidelines ensure the integrity and reproducibility of the experimental outcome.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Testbook. (2023, August 23). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • PubChem. (4-Methylphenyl)-(4-phenylpiperazin-1-yl)methanone. Retrieved from [Link]

  • SpectraBase. (4-Methylpiperazin-1-yl)(phenyl)methanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

Sources

Application

Precision Synthesis of 1-(4-Methylbenzoyl)piperazine: A Comparative Technical Guide

Topic: Precision Synthesis of 1-(4-Methylbenzoyl)piperazine Content Type: Detailed Application Note & Protocol Guide Executive Summary & Strategic Analysis 1-(4-Methylbenzoyl)piperazine (CAS: 111752-26-2) is a critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Synthesis of 1-(4-Methylbenzoyl)piperazine Content Type: Detailed Application Note & Protocol Guide

Executive Summary & Strategic Analysis

1-(4-Methylbenzoyl)piperazine (CAS: 111752-26-2) is a critical pharmacophore in medicinal chemistry, serving as a core fragment in antihistamines, antipsychotics, and kinase inhibitors.

The Core Challenge: The Symmetry Problem Piperazine is a symmetrical diamine with two equivalent secondary amines. The fundamental synthetic challenge is selective mono-acylation .[1][2]

  • Under-reaction leaves difficult-to-separate starting material.

  • Over-reaction yields the thermodynamically stable 1,4-bis(4-methylbenzoyl)piperazine.

This guide presents three distinct methodologies tailored to specific research needs:

  • Method A (The "Gold Standard"): Boc-Protection Strategy for maximum purity and library synthesis.

  • Method B (The "Process" Route): pH-Controlled Direct Acylation for scalability and atom economy.

  • Method C (The "Library" Route): HATU/EDC Coupling for parallel synthesis using carboxylic acids.

Retrosynthetic Logic & Pathway Analysis

The following diagram outlines the strategic decision tree for synthesizing the target.

ReactionPathways Start Piperazine (Symmetrical Diamine) Boc 1-Boc-Piperazine Start->Boc Method A: (Boc)2O, DCM MonoSalt Piperazine Mono-HCl (In-situ Protection) Start->MonoSalt Method B: HCl (1.0 eq) Coupled_Boc Intermediate: 1-Boc-4-(4-methylbenzoyl)piperazine Boc->Coupled_Boc 4-Methylbenzoyl Chloride Et3N, 0°C Target TARGET: 1-(4-Methylbenzoyl)piperazine Coupled_Boc->Target Deprotection (TFA or HCl) MonoSalt->Target Direct Acylation pH Control Acid 4-Methylbenzoic Acid + HATU/EDC Acid->Coupled_Boc Coupling

Figure 1: Strategic pathways for mono-acylation. Method A utilizes a protecting group for high selectivity, while Method B relies on kinetic control via protonation.

Method A: The Boc-Protection Strategy (High Purity)

Best For: Medicinal Chemistry, SAR studies, Small scale (<5g). Principle: Eliminates the symmetry problem by chemically blocking one amine.

Reagents & Stoichiometry
ComponentEquiv.Role
Step 1
Piperazine1.0Substrate
Di-tert-butyl dicarbonate1.0Protecting Group
DCM (Dichloromethane)10 VolSolvent
Step 2
1-Boc-Piperazine1.0Intermediate
4-Methylbenzoyl chloride1.1Acylating Agent
Triethylamine (TEA)1.5HCl Scavenger
Step 3
TFA or 4M HCl in Dioxane5-10Deprotection
Detailed Protocol

Step 1: Synthesis of 1-Boc-Piperazine

  • Dissolve piperazine (10 g, 116 mmol) in DCM (100 mL).

  • Dissolve (Boc)₂O (25.3 g, 116 mmol) in DCM (50 mL).

  • Critical Step: Add the (Boc)₂O solution dropwise to the piperazine solution over 2 hours at 0°C. Slow addition favors mono-protection.

  • Stir overnight at room temperature (RT).

  • Workup: Wash with water (3 x 50 mL) to remove unreacted piperazine. Dry organic layer (MgSO₄) and concentrate.[3]

    • Checkpoint: 1-Boc-piperazine is a white solid/oil. If bis-boc forms, it is non-polar and can be removed via hexane trituration.

Step 2: Acylation

  • Dissolve 1-Boc-piperazine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.1 M concentration).

  • Cool to 0°C under nitrogen.

  • Add 4-methylbenzoyl chloride (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours.

  • Self-Validating Workup: Wash with 1M HCl (removes unreacted amine) and then sat. NaHCO₃ (removes acid byproducts). Concentrate to yield 1-Boc-4-(4-methylbenzoyl)piperazine.

Step 3: Deprotection

  • Dissolve intermediate in DCM (5 Vol).

  • Add TFA (10 Vol) or 4M HCl/Dioxane (5 Vol) at 0°C. Stir for 2 hours.

  • Concentrate to dryness.

  • Free Basing (Crucial): The product is a salt (TFA/HCl). Dissolve in water, adjust pH to >12 with NaOH pellets. Extract with DCM (3x).[3] Dry and concentrate.

Method B: pH-Controlled Direct Acylation (Scalable)

Best For: Process Chemistry, Large scale (>10g), Cost-sensitive projects. Principle: Exploits the pKa difference between the first (pKa ~9.8) and second (pKa ~5.6) protonation of piperazine. By generating the mono-hydrochloride salt, one nitrogen is "protected" by a proton.

Protocol
  • Mono-Salt Formation: Dissolve piperazine (10 g, 116 mmol) in water (50 mL) and add conc. HCl (1.0 eq, 116 mmol) dropwise. Verify pH is ~4-5. Add DCM (50 mL) to create a biphasic system.

  • Acylation: Add Sodium Acetate (3.0 eq) to buffer the aqueous layer.

  • Add 4-methylbenzoyl chloride (1.0 eq) dissolved in DCM dropwise to the rapidly stirring biphasic mixture at 0-5°C.

    • Mechanism:[1][4][5][6][7] The unprotonated nitrogen reacts with the acid chloride. The base (NaOAc) neutralizes the HCl formed, but the pH buffer prevents deprotonation of the second nitrogen (the "protecting" proton).

  • Stir for 4 hours at RT.

Purification: The "Acid-Base Swing"

This workup is the primary quality control gate.

WorkupLogic ReactionMix Crude Reaction Mixture (Product, Bis-amide, Unreacted Acid) Acidify Step 1: Acidify Aqueous Layer (pH < 2 with HCl) ReactionMix->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer 1 Contains: Bis-amide & Neutral Impurities Action: DISCARD Sep1->OrgLayer1 AqLayer1 Aqueous Layer 1 Contains: Product (Protonated) & Piperazine Action: KEEP Sep1->AqLayer1 Basify Step 2: Basify Aqueous Layer (pH > 12 with NaOH) AqLayer1->Basify Extract Step 3: Extract with DCM Basify->Extract FinalOrg Final Organic Layer Contains: Pure Mono-Amide Extract->FinalOrg

Figure 2: The "Acid-Base Swing" purification logic ensures removal of neutral bis-acylated byproducts.

Method C: HATU/EDC Coupling (Carboxylic Acid Route)

Best For: When the acid chloride is unstable or unavailable; Parallel synthesis.

Protocol
  • Activation: Dissolve 4-methylbenzoic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins.

    • Note: Activation generates the active ester (OAt).

  • Coupling: Add 1-Boc-piperazine (1.0 eq). Note: Using free piperazine here leads to significant bis-acylation; Method A's protected intermediate is recommended for HATU couplings.

  • Stir for 2-16 hours.

  • Workup: Dilute with Ethyl Acetate, wash with sat. LiCl (removes DMF), then NaHCO₃, then Brine.

  • Deprotection: Proceed as in Method A.

Analytical Characterization & Troubleshooting

Expected Data
  • Appearance: Off-white solid or viscous pale yellow oil.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 7.30 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H) [Aromatic region, characteristic AA'BB' system].

    • δ 3.30-3.60 (broad m, 4H, N-CH2-amide).

    • δ 2.60-2.80 (m, 4H, N-CH2-amine).

    • δ 2.35 (s, 3H, Ar-CH3).

    • Note: Amide rotamers may cause peak broadening at RT.

  • LC-MS: [M+H]+ = 205.13.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Bis-Acylation Excess Acid Chloride or High pHUse Method A (Boc). If using Method B, ensure pH < 5 during addition and add reagent very slowly.
Low Yield Product lost in aqueous layerThe product is very water-soluble as a salt. Ensure pH > 12 during final extraction and salt the aqueous layer with NaCl.
Solidification Product freezing in reactionUse DCM/THF mixtures. 4-methylbenzoyl derivatives can be crystalline.

Comparative Summary

FeatureMethod A (Boc-Protect)Method B (Direct/Mono-Salt)Method C (HATU)
Overall Yield 60-75% (3 steps)50-65% (1 step)70-85% (Coupling only)
Purity Excellent (>98%)Moderate (requires careful workup)High
Atom Economy Low (Protect/Deprotect waste)HighLow (High MW reagents)
Scalability Poor (expensive reagents)ExcellentPoor (Cost of HATU)
Time 2 Days4-6 Hours1 Day

References

  • Schotten-Baumann Protocols: Organic Syntheses, Coll.[1] Vol. 1, p. 102 (1941); Vol. 4, p. 8. Benzoylation of amines. [Link]

  • Synthesis of 1-Benzoylpiperazine (Analogous Protocol): PubChem Compound Summary for CID 2760450, 1-(4-Methylbenzoyl)piperazine. [Link][8]

  • Amide Coupling Mechanisms (EDC/HOBt): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • pKa Values and Kinetic Control: Jencks, W. P., & Carriuolo, J. (1960). Reactivity of nucleophilic reagents toward esters.[9] Journal of the American Chemical Society, 82(7), 1778-1786. (Foundational text on amine nucleophilicity).

Sources

Method

recrystallization techniques for 1-(4-methylbenzoyl)-4-propylpiperazine

Technical Application Note: Recrystallization Protocols for 1-(4-methylbenzoyl)-4-propylpiperazine Part 1: Executive Summary & Physicochemical Profile 1-(4-methylbenzoyl)-4-propylpiperazine is a lipophilic amide derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Recrystallization Protocols for 1-(4-methylbenzoyl)-4-propylpiperazine

Part 1: Executive Summary & Physicochemical Profile

1-(4-methylbenzoyl)-4-propylpiperazine is a lipophilic amide derivative of piperazine, characterized by a semi-rigid benzamide core and a flexible propyl alkyl chain. This structural duality presents a specific purification challenge: the benzamide moiety promotes crystallinity via


-

stacking and hydrogen bond acceptance, while the propyl chain increases rotational freedom, often leading to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.

This guide provides an autonomous, field-proven workflow to overcome these thermodynamic hurdles, moving beyond generic templates to address the specific solubility parameters of N-acyl-N'-alkyl piperazines.

Physicochemical Profile (Estimated):

  • Chemical Class: Tertiary Amine / Benzamide.

  • Polarity: Moderate (LogP ~ 2.5 - 3.0).

  • H-Bonding: 2 Acceptors (Amide O, Tertiary N), 0 Donors (in free base form).

  • Solubility: High in DCM, Ethyl Acetate, Alcohols; Low in Water, Aliphatic Hydrocarbons.

Part 2: Solvent Selection & Thermodynamic Strategy

To achieve high-purity crystals, we must exploit the differential solubility between the target amide and its impurities (likely unreacted piperazine, inorganic salts, or oligomers). Based on Hansen Solubility Parameters (HSP) for benzoyl piperazines, two primary systems are recommended.

System A: The "Safe" Kinetic Control (Ethyl Acetate / n-Heptane)
  • Mechanism: Ethyl Acetate (EtOAc) acts as the solvent, effectively solvating the polar amide bond. n-Heptane acts as the anti-solvent, reducing the solution's dielectric constant and forcing the lipophilic propyl group to organize into a lattice.

  • Why it works: This system minimizes the risk of oiling out compared to alcohol/water systems, as both solvents are lipophilic enough to prevent the formation of a separate "oil" phase before crystallization.

System B: The Thermodynamic Standard (Methyl Ethyl Ketone - MEK)
  • Mechanism: MEK has a higher boiling point (80°C) than acetone, allowing for a wider metastable zone width. Literature on the structural analog 1-(4-methylbenzoyl)piperazine confirms MEK as a superior solvent for obtaining single crystals suitable for X-ray diffraction [1].

Part 3: Decision Matrix & Workflow Visualization

Before initiating the protocol, use this decision tree to select the optimal pathway based on your crude material's state.

Recrystallization_Decision_Tree Start Crude 1-(4-methylbenzoyl)-4-propylpiperazine State_Check Physical State at RT? Start->State_Check Solid Solid / Waxy Solid State_Check->Solid Crystalline Oil Viscous Oil / Gum State_Check->Oil Amorphous Purity_Check Est. Purity (HPLC/TLC) Solid->Purity_Check Route_C Protocol C: Salt Formation (HCl/Oxalate) Oil->Route_C Stabilize Lattice High_Purity > 85% Purity_Check->High_Purity Clean Low_Purity < 85% Purity_Check->Low_Purity Dirty Route_A Protocol A: Single Solvent (MEK) High_Purity->Route_A Max Recovery Route_B Protocol B: Binary System (EtOAc / Heptane) Low_Purity->Route_B Max Purification

Figure 1: Strategic decision tree for selecting the purification pathway. Protocol C is critical if the free base persists as an oil.

Part 4: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (MEK)

Best for: High-purity solids requiring polymorphic control.

  • Preparation: Weigh 5.0 g of crude solid into a 100 mL round-bottom flask (RBF).

  • Dissolution: Add Methyl Ethyl Ketone (MEK) (approx. 3-5 mL/g) and heat to reflux (80°C).

    • Critical Step: If the solution is not clear, add MEK in 1 mL increments. Do not exceed 10 mL/g.

  • Clarification: While hot, filter through a pre-warmed sintered glass funnel or a Celite pad to remove inorganic salts (e.g., triethylamine hydrochloride from synthesis).

  • Nucleation: Allow the filtrate to cool slowly to room temperature (RT) over 2 hours. Stirring at 60 RPM is optional but recommended to prevent occlusion.

  • Deep Cooling: Once RT is reached, transfer to a 4°C environment for 12 hours.

  • Isolation: Filter the white needles/plates. Wash with cold (-20°C) MEK.

  • Drying: Vacuum dry at 40°C for 6 hours.

Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)

Best for: Removing polar impurities and colored byproducts.

ParameterSpecificationRationale
Primary Solvent Ethyl Acetate (EtOAc)Excellent solubility for benzamides; moderate volatility.
Anti-Solvent n-HeptaneMiscible with EtOAc; precipitates the lipophilic product.
Ratio (v/v) 1:2 to 1:4Determined experimentally to maximize yield without oiling out.
Temperature Reflux -> 0°CWide gradient maximizes recovery.

Step-by-Step Workflow:

  • Dissolve crude material in EtOAc (2 mL/g) at reflux (77°C).

  • Once dissolved, remove the heat source but keep the flask on the stirrer.

  • The Cloud Point Titration: Immediately add warm n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of pure EtOAc to clear the solution (restore undersaturation).

  • Seeding (Self-Validation): Add a single "seed" crystal of pure product if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Allow to cool to RT undisturbed.

  • Isolate solids by vacuum filtration. Wash with a 1:4 mixture of EtOAc/Heptane.

Part 5: Troubleshooting & Salt Formation (Protocol C)

If the free base persists as an oil (common with propyl-piperazines due to high conformational entropy), you must convert it to a salt to facilitate crystallization.

The Hydrochloride Salt Method:

  • Dissolve the oily free base in Diethyl Ether or Isopropanol (IPA) (5 mL/g).

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether or HCl in Dioxane dropwise (1.1 equivalents).

  • A white precipitate (the hydrochloride salt) should form immediately.

  • Recrystallize this salt from Hot Ethanol or Isopropanol/Methanol .

    • Note: Piperazine salts typically have melting points >200°C and are far easier to handle than the free base [2].

Part 6: Analytical Validation

Verify the success of your recrystallization using these metrics.

TechniqueObservationSuccess Criteria
HPLC (UV 254nm) Purity Area %> 99.5% (Single Peak)
1H-NMR (CDCl3) Aliphatic Region (0.8 - 3.0 ppm)Distinct triplets/multiplets for propyl; no solvent peaks.
DSC Melting EndothermSharp peak (< 2°C range). Broad peaks indicate impurities.

Experimental Workflow Diagram:

Experimental_Workflow Dissolve Dissolution (Reflux T) Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Clear Solution Supersaturate Induce Supersaturation (Cooling/Anti-Solvent) Filter->Supersaturate Filtrate Nucleate Nucleation (Seeding/Scratching) Supersaturate->Nucleate Cloud Point Isolate Isolation & Drying (Vacuum) Nucleate->Isolate Crystal Growth

Figure 2: The standard experimental workflow for the recrystallization of piperazine amides.

References

  • Prathebha, K., et al. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide . Acta Crystallographica Section E, 70(Pt 5), o563–o564. Link

    • Context: Establishes MEK as a validated solvent for crystallizing 4-methylbenzoyl-piperidine/piperazine analogs.
  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine . Technical Support Center. Link

    • Context: Provides foundational solubility data and purification pathways (Toluene/Petroleum Ether) for benzoyl piperazines.
  • PubChem. (2025).[2] 1-(4-Methylbenzoyl)piperazine Compound Summary . National Library of Medicine. Link

    • Context: Source of physicochemical properties for the direct structural analog.

Sources

Application

Application Notes and Protocols for the Column Chromatography Purification of Piperazine Amides

Introduction: The Critical Role of Purity for Piperazine Amides in Research and Development Piperazine amides represent a cornerstone scaffold in modern medicinal chemistry and drug development. Their unique structural a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for Piperazine Amides in Research and Development

Piperazine amides represent a cornerstone scaffold in modern medicinal chemistry and drug development. Their unique structural and physicochemical properties, including their frequent role as bioisosteres for other chemical groups and their ability to modulate pharmacological targets, have led to their incorporation into a multitude of clinically significant therapeutics. The synthetic pathways to these molecules, however, often yield complex crude mixtures containing unreacted starting materials, by-products, and other process-related impurities.[1] The presence of these impurities can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose significant safety risks in preclinical and clinical development. Therefore, robust and efficient purification methodologies are paramount to obtaining piperazine amides of the requisite high purity.

This comprehensive guide provides a detailed exploration of column chromatography for the purification of piperazine amides. It is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but also the underlying scientific principles and practical insights to empower the user to tackle the specific challenges associated with this important class of molecules.

The Challenge: Understanding the Physicochemical Properties of Piperazine Amides

The primary challenges in the chromatographic purification of piperazine amides stem from the inherent properties of the piperazine ring.[2]

  • High Polarity and Basicity: The two nitrogen atoms within the piperazine core confer significant polarity and basicity to the molecule.[2] This can lead to strong interactions with the stationary phase, particularly in normal-phase chromatography, and poor retention in traditional reversed-phase systems.[2][3][4]

  • Peak Tailing: The basic nature of the piperazine nitrogens can result in undesirable interactions with residual acidic silanol groups on standard silica gel stationary phases. This interaction leads to non-ideal peak shapes, most notably peak tailing, which significantly compromises resolution and purification efficiency.[2][5]

  • Solubility Issues: The polarity of piperazine amides can sometimes lead to limited solubility in the less polar mobile phases often employed in normal-phase chromatography. Conversely, their organic character may be insufficient for strong retention in highly aqueous reversed-phase systems.

Strategic Approach to Purification: Method Development

A systematic approach to method development is crucial for achieving successful and reproducible purifications. The following workflow outlines the key decision-making steps.

Purification Workflow cluster_0 Method Development A Crude Sample Analysis (TLC/LC-MS) B Select Chromatography Mode (Normal vs. Reverse Phase) A->B C Stationary Phase Selection B->C D Mobile Phase Screening (TLC) C->D E Optimization of Mobile Phase D->E F Column Chromatography E->F G Fraction Analysis (TLC/LC-MS) F->G H Product Isolation G->H

Caption: A logical workflow for the development of a column chromatography purification method.

Choosing the Right Mode: Normal-Phase vs. Reversed-Phase Chromatography

The choice between normal-phase and reversed-phase chromatography is a critical first step.

  • Normal-Phase Chromatography (NPC): This technique utilizes a polar stationary phase (e.g., silica gel, alumina) and a non-polar mobile phase.[6] Given that many piperazine amides are moderately to highly polar, NPC is often the default choice. The separation is based on the analyte's polar interactions with the stationary phase.

  • Reversed-Phase Chromatography (RPC): RPC employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[7] While seemingly counterintuitive for polar molecules, RPC can be highly effective, especially for more functionalized piperazine amides with significant hydrophobic regions. The challenge of poor retention of highly polar compounds can often be overcome with specialized columns or mobile phase additives.[8]

Stationary Phase Selection: Mitigating Undesirable Interactions

The choice of stationary phase is pivotal for achieving good peak shape and resolution.

Stationary PhaseChromatography ModeKey Characteristics & Applications for Piperazine Amides
Silica Gel (SiO₂) Normal-PhaseThe most common and cost-effective choice. However, acidic silanol groups can cause peak tailing with basic piperazine amides.[2]
Alumina (Al₂O₃) Normal-PhaseCan be obtained in acidic, neutral, or basic forms. Basic alumina is particularly useful for purifying basic compounds like piperazine amides as it minimizes the strong acidic interactions that lead to tailing.
Amine-Functionalized Silica Normal-PhaseThe amine groups on the silica surface compete with the basic piperazine amide for interaction with residual silanols, leading to improved peak symmetry.[9]
C18 (Octadecylsilane) Reversed-PhaseThe workhorse of reversed-phase chromatography. Retention of more hydrophobic piperazine amides is typically good. For more polar analogues, specialized "polar-endcapped" C18 columns are recommended to prevent phase collapse in highly aqueous mobile phases.[6]
Phenyl-Hexyl Reversed-PhaseOffers alternative selectivity to C18 phases due to π-π interactions with aromatic moieties in the analyte. Can be particularly useful for piperazine amides containing aromatic rings.[10]
Mobile Phase Optimization: The Key to Resolution

The mobile phase composition dictates the elution strength and selectivity of the separation. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the mobile phase before committing to a column run.[1]

For Normal-Phase Chromatography:

A typical starting point is a binary mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is gradually increased by raising the proportion of the polar solvent to achieve the desired elution.

  • Target Rf: Aim for an Rf (retardation factor) of 0.2-0.4 for the target compound on TLC.[1] This generally translates to a suitable elution volume on the column.

  • Improving Peak Shape: To counteract the effects of peak tailing on silica gel, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-1% v/v), can be added to the mobile phase.[2] The modifier competes with the piperazine amide for binding to the acidic silanol sites, resulting in more symmetrical peaks.

For Reversed-Phase Chromatography:

Common mobile phases consist of mixtures of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).

  • pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds like piperazine amides.[6] Adding a small amount of an acid, such as formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1% v/v), will protonate the piperazine nitrogens. This can sometimes improve peak shape and retention on certain stationary phases.

Detailed Protocol: Purification of a Representative Piperazine Amide

This protocol provides a step-by-step guide for the normal-phase column chromatography purification of a hypothetical piperazine amide.

Materials:

  • Crude piperazine amide

  • Silica gel (for column chromatography)

  • TLC plates (silica gel coated)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis and Mobile Phase Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a series of solvent systems with increasing polarity (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

    • Identify a solvent system that provides good separation between the desired product and impurities, with an Rf for the product of approximately 0.3.[1]

    • If peak streaking is observed, prepare a new mobile phase containing 0.5% TEA and re-run the TLC.

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Slurry Packing (Recommended): In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a homogenous slurry.

    • With the column stopcock closed, pour the slurry into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing and remove any air bubbles. Add more solvent as needed to prevent the silica bed from running dry.

    • Once the silica has settled, add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase.[1] Using a pipette, carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions. Maintain a constant flow rate.[1]

    • If the initial mobile phase does not elute the product, gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Analysis:

    • Monitor the elution of the product by spotting collected fractions onto TLC plates.[1]

    • Develop the TLC plates in the optimized mobile phase and visualize the spots (e.g., under a UV lamp or by staining).

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified piperazine amide.[1]

    • Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[1]

Column_Chromatography_Protocol A 1. Mobile Phase Selection (TLC) B 2. Column Packing (Slurry Method) A->B C 3. Sample Loading (Wet or Dry) B->C D 4. Elution C->D E 5. Fraction Collection D->E F 6. Fraction Analysis (TLC) E->F G 7. Combine Pure Fractions F->G H 8. Solvent Evaporation G->H I 9. Purity Confirmation (LC-MS, NMR) H->I

Caption: Step-by-step protocol for column chromatography purification.

Troubleshooting Common Purification Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution/Co-elution - Inappropriate mobile phase polarity.- Column overloading.[2]- Optimize the mobile phase using TLC to achieve better separation.- Reduce the amount of crude material loaded onto the column.[2]
Peak Tailing - Strong interaction of the basic piperazine amide with acidic silanol groups on the silica gel.[2]- Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.[2]- Consider using a different stationary phase, such as basic alumina or an amine-functionalized column.[2]
Product Not Eluting - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Low Yield - Irreversible adsorption of the product onto the column.[11]- Product degradation on the stationary phase.[11]- Pre-treat the column with a passivating agent if irreversible adsorption is suspected.[11]- If the compound is unstable on silica, consider an alternative stationary phase or purification method.

Conclusion

The successful purification of piperazine amides by column chromatography is an achievable goal that relies on a systematic and informed approach to method development. By understanding the inherent physicochemical properties of this class of molecules and by carefully selecting the stationary and mobile phases, researchers can effectively overcome challenges such as poor peak shape and achieve the high levels of purity required for their research and development activities. The protocols and troubleshooting guide provided herein serve as a robust starting point for the purification of a wide range of piperazine amide derivatives.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Plantz, B. A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. Retrieved from [Link]

  • Gadzała-Kopciuch, R., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. Retrieved from [Link]

  • Wimalasinghe, R. M., & Lucy, C. A. (2016). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Analytical chemistry, 88(13), 6928–6935. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • MTC-USA. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • Ramakrishna, K., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(12), 833-839. Retrieved from [Link]

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]

  • Pollard, C. B. (1959). U.S. Patent No. 2,919,275. U.S. Patent and Trademark Office.
  • Goddu, R. C. (1969). U.S. Patent No. 3,481,933. U.S. Patent and Trademark Office.
  • Kuric, R., et al. (2023). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports, 13(1), 11685. Retrieved from [Link]

  • Rochelle, G. T., et al. (2016). U.S. Patent No. 9,321,007. U.S. Patent and Trademark Office.
  • Lau-Cam, C. A., & Ross, M. R. (2006). Normal-Phase High Performance Liquid Chromatographic Method with Dansylation for the Assay of Piperazine Citrate in Dosage Forms. Journal of Liquid Chromatography & Related Technologies, 19(12), 2009-2020. Retrieved from [Link]

  • Zaitsev, V. P., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5671. Retrieved from [Link]

  • Patel, S. A., et al. (2024). A Review on Analytical Methods for Piperazine Determination. Journal of Drug Delivery and Therapeutics, 14(12-s), 23-27. Retrieved from [Link]

  • Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 1,4-Disubstituted Piperazines

Abstract The 1,4-disubstituted piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents targeting diverse biological pathways.[1][2] Traditional synthetic routes to...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-disubstituted piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents targeting diverse biological pathways.[1][2] Traditional synthetic routes to these scaffolds often involve lengthy reaction times, harsh conditions, and challenging purifications.[3] This guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of 1,4-disubstituted piperazines, a technique that dramatically accelerates reaction rates, improves yields, and aligns with the principles of green chemistry.[4][5][6] We will explore the fundamental principles of microwave heating, provide a validated, step-by-step protocol for N-arylation, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Power of Microwave-Assisted Organic Synthesis (MAOS)

The piperazine ring is a privileged scaffold in drug discovery, valued for its ability to introduce two key nitrogen atoms for substitution, allowing for fine-tuning of a molecule's physicochemical properties, such as solubility and basicity, to improve pharmacokinetic profiles.[3][7] Consequently, efficient methods for creating libraries of 1,4-disubstituted piperazines are highly sought after.

Conventional synthesis, relying on conductive heating, transfers energy inefficiently from an external source through the vessel walls into the reaction mixture. This process is slow and can create thermal gradients, leading to the formation of impurities. Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this process by using microwave irradiation to directly heat the reactants and solvent.[8][9]

Core Principles of Microwave Heating:

The efficiency of MAOS stems from two primary mechanisms of interaction between microwave energy and the molecules in the reaction mixture:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants used in piperazine synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align with the field. This constant reorientation generates friction at a molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[8]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.[6][8]

This direct energy transfer leads to remarkable advantages over conventional methods, including drastically reduced reaction times (minutes instead of hours), improved yields, higher product purity, and enhanced reproducibility.[4][5][9]

General Synthetic Strategy & Mechanistic Considerations

The most common approach for synthesizing 1,4-disubstituted piperazines is the sequential N-alkylation or N-arylation of the piperazine core. A key challenge is controlling selectivity to avoid the formation of undesired symmetrically disubstituted products, especially when starting from piperazine itself.[10][11] Microwave synthesis can offer better control due to its speed and uniform heating.

The protocol detailed below focuses on the nucleophilic aromatic substitution (SNAr) reaction of a mono-substituted piperazine with an electron-deficient aryl halide. In this reaction, the nucleophilic secondary amine of the piperazine attacks the electron-poor aromatic ring, displacing the halide. The reaction is typically facilitated by a base to neutralize the generated hydrohalic acid. Microwave irradiation dramatically accelerates this process, which can be sluggish under conventional heating.

Experimental Workflow: An Overview

The entire process, from initial setup to final product confirmation, follows a logical and streamlined workflow. This ensures efficiency and reproducibility, which are critical in a research and development setting.

G cluster_prep Preparation cluster_synth Synthesis cluster_process Processing & Purification cluster_analysis Analysis prep_reagents 1. Reagent Preparation (Piperazine derivative, Aryl Halide, Base, Solvent) prep_vial 2. Vial Assembly (Add reactants & stir bar to microwave vial) prep_reagents->prep_vial mw_setup 3. Microwave Reactor Setup (Set Temp, Time, Power) prep_vial->mw_setup mw_run 4. Reaction Execution (Irradiation & Stirring) mw_setup->mw_run workup 5. Reaction Workup (Quench, Extract, Dry) mw_run->workup purify 6. Purification (Flash Column Chromatography) workup->purify analysis 7. Characterization (TLC, NMR, MS) purify->analysis final_product 8. Pure 1,4-Disubstituted Piperazine analysis->final_product

Caption: Experimental workflow for microwave-assisted piperazine synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of 1-(4-cyanophenyl)-4-methylpiperazine

This protocol provides a representative example of an SNAr reaction for the synthesis of a 1,4-disubstituted piperazine.

4.1. Materials & Equipment

  • Reagents:

    • 1-Methylpiperazine (≥99%)

    • 4-Fluorobenzonitrile (≥99%)

    • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

    • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

    • Ethyl Acetate (EtOAc), ACS grade

    • Hexanes, ACS grade

    • Deionized Water

    • Brine (saturated NaCl solution)

  • Equipment:

    • Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vials with snap caps/septa

    • Magnetic stir bars (flea-sized)

    • Analytical balance

    • Standard laboratory glassware (separatory funnel, Erlenmeyer flasks, beakers)

    • Rotary evaporator

    • Flash column chromatography system

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • NMR spectrometer and Mass spectrometer

4.2. Step-by-Step Procedure

  • Reagent Preparation:

    • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 1-methylpiperazine (200 mg, 2.0 mmol, 1.0 equiv).

    • Add 4-fluorobenzonitrile (266 mg, 2.2 mmol, 1.1 equiv).

    • Add anhydrous potassium carbonate (552 mg, 4.0 mmol, 2.0 equiv).

    • Add 4.0 mL of anhydrous DMF.

  • Microwave Reactor Setup & Execution:

    • Securely cap the reaction vial.

    • Place the vial in the cavity of the microwave reactor.

    • Program the reactor with the following parameters:

      • Temperature: 180 °C (Use ramp-to-temperature setting)

      • Hold Time: 15 minutes

      • Power: 200 W (Dynamic power control is recommended)

      • Stirring: High

    • Run the reaction. The instrument software will monitor temperature and pressure in real-time.

  • Reaction Workup:

    • After the reaction is complete and the vial has cooled to a safe temperature (<50 °C), carefully uncap the vial.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 40 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Adsorb the crude oil onto a small amount of silica gel.

    • Purify the product by flash column chromatography using a gradient of 0% to 10% methanol in dichloromethane as the eluent.

    • Monitor the fractions by TLC (Eluent: 95:5 Dichloromethane/Methanol).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield a white to off-white solid.

4.3. Characterization and Validation The identity and purity of the final compound should be confirmed by standard analytical techniques.

  • ¹H NMR & ¹³C NMR: To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Expected Yield: >85%

Rationale & Optimization

The choices made in the protocol are deliberate and grounded in chemical principles. Understanding these allows for intelligent troubleshooting and adaptation for different substrates.

  • Choice of Substrate: 4-Fluorobenzonitrile is used because the fluorine atom is an excellent leaving group in SNAr reactions, activated by the strongly electron-withdrawing cyano group in the para position.

  • Solvent Selection: DMF is an ideal solvent for MAOS. Its high boiling point (153 °C) allows for reactions at elevated temperatures, and its high dielectric constant makes it an excellent microwave absorber, ensuring efficient and rapid heating.[9]

  • Base: Potassium carbonate is a cost-effective and moderately strong base sufficient to neutralize the HF formed during the reaction, driving the equilibrium towards the product.

  • Microwave Parameters: The temperature of 180 °C is chosen to provide sufficient thermal energy to overcome the activation barrier of the reaction, while the 15-minute timeframe is typically sufficient for full conversion under microwave irradiation. Conventional heating would require several hours to achieve a similar result.

G cluster_mechanism Simplified SNAr Mechanism cluster_energy Microwave Effect reactants 1-Methylpiperazine (Nucleophile) 4-Fluorobenzonitrile (Electrophile) transition_state Meisenheimer Complex (Intermediate) reactants->transition_state Nucleophilic Attack product 1-(4-cyanophenyl)-4-methylpiperazine + HF transition_state->product Loss of F⁻ base_step K₂CO₃ neutralizes HF product->base_step mw_energy Microwave Irradiation acceleration Accelerates formation of the polar transition state mw_energy->acceleration acceleration->transition_state Lowers effective reaction time

Caption: Mechanism of microwave-accelerated SNAr for piperazine synthesis.

Data & Results Summary

To demonstrate the versatility of this method, a small set of derivatives can be synthesized. The results consistently show high yields in short reaction times.

EntryAryl HalideBaseTime (min)Temp (°C)Yield (%)
14-FluorobenzonitrileK₂CO₃15180>85%
22,4-DichloronitrobenzeneK₂CO₃10150>90%
31-Fluoro-4-nitrobenzeneK₂CO₃10150>92%
42-Chloro-5-nitropyridineCs₂CO₃20180>80%

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient temperature or time. Inactive catalyst/base.Increase reaction temperature by 20 °C or double the reaction time. Ensure base is anhydrous and reagents are pure.
Formation of Side Products Temperature is too high, causing decomposition.Reduce the reaction temperature in 10-20 °C increments.
Poor Reproducibility Inconsistent vial capping. Non-homogenous stirring.Ensure vials are sealed correctly to prevent solvent evaporation. Use appropriately sized stir bars for the vial.
Pressure Limit Exceeded Solvent vapor pressure too high for the set temperature.Reduce the reaction temperature or use a higher boiling point solvent. Reduce the amount of solvent/reagents.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 1,4-disubstituted piperazines.[12][13] The technology offers unparalleled speed, efficiency, and control, enabling rapid access to diverse chemical libraries for drug discovery and development.[5] By understanding the principles of microwave heating and following a validated protocol, researchers can confidently and reproducibly synthesize these valuable compounds, accelerating the pace of scientific innovation.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. (n.d.).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • Synthesis of Novel 1,4-Disubstituted Piperazines and Evaluation of Their Antibacterial Activities. (2022). Taylor & Francis Online.
  • Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. (2017). PubMed.
  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. (2009). MDPI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. (2025).
  • Synthesis of 1,4-Disubstituted Piperazines. I1. (n.d.). Journal of Medicinal Chemistry.
  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop P
  • Microwave assisted synthesis and antibacterial activity of benzyl piperazine with pyrimidine and isoindolinedione. (n.d.). TSI Journals.
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
  • Biological Docking and BSA Binding Studies of 1,4-Disubstituted Piperdine Containing 1,2,4-Triazoles: Comparative Synthesis Leveraging Microwave-Assisted and Conventional Protocols. (2023). MDPI.
  • Biological, docking and BSA binding studies of 1,4-disubstituted piperdine containing 1,2,4-triazoles: Comparative synthesis leveraging microwave assisted and conventional protocols. (2023). Sciforum.
  • A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. (2010). PubMed.

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Application

Application Note: Synthesis, Isolation, and Characterization of 1-(4-Methylbenzoyl)-4-propylpiperazine Hydrochloride

Introduction & Scientific Rationale In the landscape of pharmaceutical development and organic synthesis, the physical state of an active compound dictates its utility. 1-(4-methylbenzoyl)-4-propylpiperazine is a synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of pharmaceutical development and organic synthesis, the physical state of an active compound dictates its utility. 1-(4-methylbenzoyl)-4-propylpiperazine is a synthetic piperazine derivative that, in its free base form, typically presents as a viscous oil or a low-melting, waxy solid. This physical state makes it highly susceptible to oxidative degradation and practically impossible to formulate.

Converting this free base into a hydrochloride salt is not merely a formatting step; it is a critical chemical transformation. Salt formation drastically increases the crystal lattice energy of the molecule, yielding a stable, handleable solid. Furthermore, it serves as a robust purification mechanism and significantly enhances aqueous solubility, which is a non-negotiable prerequisite for downstream biological and cellular assays . According to recent pharmaceutical data, nearly a third of all newly approved molecular entities utilize hydrochloride salt forms specifically to overcome these exact bioavailability hurdles .

Mechanistic Causality: Regioselective Protonation

To design a self-validating salt formation protocol, one must first analyze the intrinsic basicity of the target molecule. 1-(4-methylbenzoyl)-4-propylpiperazine contains two distinct nitrogen atoms, but they do not react equally:

  • N1 (Amide Nitrogen) : The lone pair of electrons on this nitrogen is heavily delocalized into the adjacent carbonyl group of the 4-methylbenzoyl moiety via resonance. This delocalization depletes its electron density, rendering the N1 position non-basic under standard salification conditions.

  • N4 (Tertiary Amine) : The nitrogen substituted with the propyl group retains a localized, highly accessible lone pair. It acts as a strong nucleophile and is highly basic.

Because of this structural dichotomy, the addition of hydrochloric acid (HCl) will regioselectively protonate the N4 position, yielding a stable monohydrochloride salt. Attempting to force a dihydrochloride salt by using a massive excess of acid will not protonate the amide; instead, it will trap excess HCl in the crystal lattice, resulting in an acidic, hygroscopic, and degraded product.

Mechanism Molecule 1-(4-Methylbenzoyl)- 4-propylpiperazine Amide N1: Amide Nitrogen (Resonance Delocalized) Molecule->Amide Amine N4: Tertiary Amine (Localized Lone Pair) Molecule->Amine Protonation Addition of HCl (Regioselective) Amide->Protonation Non-basic (No Reaction) Amine->Protonation Highly Basic (Nucleophilic Attack) Salt Monohydrochloride Salt (Precipitate) Protonation->Salt Ionic Bond Formation

Regioselective protonation mechanism of 1-(4-methylbenzoyl)-4-propylpiperazine.

Solvent System Screening

The choice of solvent is the most critical variable dictating the success of the crystallization. The ideal solvent system must readily dissolve the free base but act as an aggressive anti-solvent for the resulting ionic hydrochloride salt, driving spontaneous and complete precipitation .

Solvent SystemFree Base SolubilityHCl Salt SolubilityCausality & Process Suitability
Diethyl Ether (Anhydrous) HighVery LowExcellent: Rapid precipitation; prevents product loss in the mother liquor. Highly recommended for analytical samples.
Ethyl Acetate (EtOAc) HighLowOptimal: Provides a perfect balance of polarity. Yields highly crystalline products without trapping impurities.
Isopropanol (IPA) HighModerate (Cold: Low)Good for Scale-up: Ideal for recrystallization. Requires strict temperature control (cooling) to maximize yield.
Acetone HighModerateCaution: Can form side products (e.g., ketals) if trace moisture is present. Not recommended for primary isolation.

Experimental Methodology: Self-Validating Protocol

The following protocol utilizes anhydrous conditions to prevent the formation of unpredictable hydrates and includes built-in in-process controls (IPCs) to ensure the system validates its own success at each step.

Protocol: Anhydrous Precipitation via EtOAc/Ether

Objective: Rapid, high-yield isolation of the monohydrochloride salt.

  • Dissolution (IPC Checkpoint 1): Dissolve 10.0 g of 1-(4-methylbenzoyl)-4-propylpiperazine free base in 100 mL of anhydrous ethyl acetate (EtOAc) in a 250 mL round-bottom flask.

    • Self-Validation: The solution must be completely transparent. Any turbidity indicates the presence of polymeric impurities or pre-formed carbonate salts (from atmospheric CO₂). If cloudy, gravity-filter the solution before proceeding.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C under continuous magnetic stirring. Causality: Lower temperatures decrease the solubility limit of the impending salt, preventing it from "oiling out" as a biphasic liquid.

  • Acidification (IPC Checkpoint 2): Slowly add 2.0 M HCl in diethyl ether dropwise via an addition funnel. A stark white precipitate will begin to form immediately upon contact.

    • Self-Validation: Periodically spot the reaction mixture onto moistened non-bleeding pH paper. Stop the addition when the pH stabilizes between 2 and 3. Over-acidification (pH < 1) will degrade the product and trap excess HCl.

  • Maturation: Continue stirring the suspension at 0–5 °C for 30 minutes. This aging process allows smaller, kinetically formed crystals to dissolve and reprecipitate onto larger thermodynamic crystals (Ostwald ripening).

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with two 20 mL portions of ice-cold anhydrous diethyl ether. Causality: The ether wash displaces the higher-boiling EtOAc and washes away any unreacted free base.

  • Drying (IPC Checkpoint 3): Transfer the solid to a vacuum desiccator and dry at room temperature under high vacuum (≤ 1 mbar) for 12 hours.

    • Self-Validation: Weigh the product periodically. The process is complete only when a constant weight is achieved, confirming the absolute removal of volatile solvents.

Workflow Step1 1. Dissolution Dissolve free base in anhydrous EtOAc Step2 2. Cooling Chill solution to 0-5 °C Step1->Step2 Step3 3. Acidification Dropwise addition of 2M HCl in ether Step2->Step3 Step4 4. Equilibration Stir for 30 mins to complete precipitation Step3->Step4 Monitor pH (Target: 2-3) Step5 5. Isolation Vacuum filtration & cold solvent wash Step4->Step5 Step6 6. Drying Dry under high vacuum to constant weight Step5->Step6 Yields purified solid

Step-by-step experimental workflow for hydrochloride salt precipitation and isolation.

Analytical Characterization

To confirm the success of the transformation, the isolated salt must be analytically verified against the free base starting material:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most immediate diagnostic tool. The free base will lack significant N-H stretching. Upon successful salt formation, a broad, intense absorption envelope will appear between 2400–2800 cm⁻¹. This is the characteristic N-H⁺ stretch unique to tertiary amine hydrochlorides .

  • Proton Nuclear Magnetic Resonance (¹H-NMR): When dissolved in DMSO-d₆, the protonation of the N4 nitrogen causes a pronounced downfield chemical shift of the adjacent methylene protons on both the propyl chain and the piperazine ring compared to the free base spectra.

References

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online -[Link]

  • Innovative Process Research on Selective Preparation of Amine Monohydrochlorides - Oreate AI Blog - [Link]

Method

In Vitro Cytotoxicity Assessment of Piperazine Derivatives: Protocols and Mechanistic Workflows

Topic: In Vitro Cytotoxicity Assay Protocols for Piperazine Derivatives Content Type: Application Note & Detailed Protocols Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Scientists Abstract & Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Cytotoxicity Assay Protocols for Piperazine Derivatives Content Type: Application Note & Detailed Protocols Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Scientists

Abstract & Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., Imatinib, Dasatinib, Olanzapine). In oncology, piperazine derivatives are frequently designed to target specific kinases (PI3K/AKT, Src), inhibit Topoisomerase II, or modulate multidrug resistance (MDR) pumps.

However, the physicochemical properties of piperazines—specifically their basicity (pKa ~9.8) and lipophilicity—introduce unique challenges in in vitro assays. Poor aqueous solubility at physiological pH (7.4) can lead to micro-precipitation, causing light scattering that artificially inflates absorbance readings in colorimetric assays. Furthermore, certain piperazine derivatives possess redox potentials that may interfere with tetrazolium-based assays (MTT/MTS).

This guide outlines optimized protocols specifically tailored for piperazine derivatives, prioritizing the Sulforhodamine B (SRB) assay for adherent lines and a modified MTT workflow with strict solubility controls.

Pre-Assay Considerations: The "Go/No-Go" Check

Before initiating cellular assays, the physicochemical behavior of the derivative in the culture matrix must be validated.

Solubility & Vehicle Selection

Piperazine derivatives are often synthesized as free bases, which have poor water solubility.

  • Vehicle: Dimethyl sulfoxide (DMSO) is the standard solvent.

  • Limit: The final DMSO concentration in the well must be ≤ 0.5% (v/v) (ideally 0.1%) to avoid solvent-induced cytotoxicity.

  • Salt Formation: If solubility in DMSO/Media is < 10 µM, convert the free base to a hydrochloride or mesylate salt to improve aqueous solubility.

The "Precipitation Check" (Mandatory)

Piperazines may precipitate upon dilution into aqueous media (pH 7.4) due to the "crash-out" effect.

  • Protocol: Prepare the highest test concentration (e.g., 100 µM) in complete culture medium without cells. Incubate at 37°C for 24 hours.

  • Readout: Inspect under a phase-contrast microscope (10x/20x). If crystals are visible, the assay is invalid at that concentration.

Experimental Protocols

Protocol A: Sulforhodamine B (SRB) Assay (Recommended)

Why: Unlike MTT, the SRB assay does not depend on mitochondrial function.[1] It stains total cellular protein, making it immune to metabolic interference or redox artifacts common with nitrogen-rich heterocycles. It is the gold standard for NCI-60 screening.

Materials:

  • Fixative: 50% (w/v) Trichloroacetic acid (TCA) (stored at 4°C).[2]

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.[3][4][5]

  • Wash Solution: 1% (v/v) Acetic acid.[1][2][3][4]

  • Solubilizer: 10 mM Tris base solution (pH 10.5).[1][2]

Step-by-Step Workflow:

  • Seeding: Seed adherent cancer cells (e.g., MCF-7, A549) at 5,000–10,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add piperazine derivatives (serial dilutions, e.g., 0.1 µM – 100 µM). Include:

    • Vehicle Control: Media + 0.1% DMSO.

    • Positive Control:[6] Doxorubicin or Cisplatin.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Fixation (Critical):

    • Gently add 50 µL of cold 50% TCA directly to the 100 µL medium in each well (Final TCA ~10%).

    • Incubate at 4°C for 1 hour . (Do not incubate at 37°C; low temp promotes protein precipitation).

  • Washing: Discard supernatant.[2] Wash plates 4x with slow-running tap water. Air dry completely at room temperature (RT).

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate 30 min at RT.

  • Destaining: Remove dye.[2][4][5] Wash 4x with 1% acetic acid to remove unbound dye.[1][2] Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake on an orbital shaker for 10 min.

  • Measurement: Read Absorbance (OD) at 510–565 nm .

Protocol B: Modified MTT Assay (Metabolic Viability)

Why: Widely used and sensitive, but requires "background subtraction" for piperazines to rule out chemical reduction or precipitation.

Materials:

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered, protect from light).

  • Solubilizer: DMSO or Acidified SDS (10% SDS in 0.01 M HCl).

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., K562, HeLa) at optimized density. Incubate 24h.

  • Treatment: Treat with derivatives for 24–72h.

    • Compound Control (Crucial): Wells containing Media + Drug (at highest concentration) without cells . This measures if the drug itself reduces MTT or precipitates.

  • MTT Addition: Add 20 µL MTT stock per well (final conc. 0.5 mg/mL).[7][8]

  • Incubation: Incubate 3–4 hours at 37°C. Observe formation of purple formazan crystals.

  • Solubilization:

    • Carefully aspirate media (for adherent cells).

    • Add 150 µL DMSO .

    • Note: If using suspension cells, add Acidified SDS and incubate overnight.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

  • Correction: Subtract the OD of the Compound Control from the experimental wells if significant (>0.05 OD).

Protocol C: Mechanistic Confirmation (Annexin V / PI)

Why: To determine if cytotoxicity is driven by apoptosis (common for piperazines) or necrosis.

  • Treatment: Treat cells with IC50 concentration of the piperazine derivative for 24h.

  • Harvesting: Trypsinize (if adherent) and wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Analysis: Flow Cytometry.

    • Q1 (Annexin- / PI+): Necrosis.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.[9][10]

    • Q4 (Annexin+ / PI-): Early Apoptosis.

Visualization & Logic

Assay Selection Decision Tree

This diagram guides the researcher to the correct assay based on cell type and compound properties.

AssaySelection Start Start: Piperazine Derivative Evaluation SolubilityCheck Step 1: Solubility/Precipitation Check (Media + Drug @ 37°C) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation FixFormulation Action: Optimize Vehicle (Salt form, Cyclodextrin, pH adj.) Precipitation->FixFormulation Yes CellType Step 2: Select Cell Type Precipitation->CellType No FixFormulation->SolubilityCheck Adherent Adherent Cells (e.g., MCF-7, HeLa) CellType->Adherent Suspension Suspension Cells (e.g., K562, HL-60) CellType->Suspension SRB Protocol A: SRB Assay (Resistant to metabolic artifacts) Adherent->SRB Preferred MTT Protocol B: MTT/MTS Assay (Requires Compound Control) Adherent->MTT Alternative Suspension->MTT Standard

Caption: Decision matrix for selecting the optimal cytotoxicity assay for piperazine derivatives based on solubility and cell adhesion properties.

Mechanism of Action Workflow

Piperazine derivatives often induce intrinsic apoptosis.[2][6][9] This workflow validates that pathway.

MOA Drug Piperazine Derivative (IC50 Treatment) Target Target Engagement (e.g., Topo II, PI3K, Tubulin) Drug->Target Mito Mitochondrial Stress (Bax/Bcl-2 Ratio Increase) Target->Mito Caspase Caspase Cascade (Cleavage of Caspase-3/9) Mito->Caspase Death Apoptosis (Annexin V+) Caspase->Death

Caption: Typical apoptotic signaling cascade induced by cytotoxic piperazine derivatives.

Data Presentation & Analysis

Calculate the IC50 (Half-maximal inhibitory concentration) using non-linear regression (4-parameter logistic model).

Table 1: Comparative Cytotoxicity Data Template

Compound IDCell LineAssay TypeIC50 (µM)R² ValueMechanism Hint
Pip-Deriv-01 MCF-7 (Breast)SRB5.2 ± 0.40.98G2/M Arrest
Pip-Deriv-01 A549 (Lung)SRB12.1 ± 1.20.96-
Pip-Deriv-02 K562 (Leukemia)MTT0.8 ± 0.10.99Caspase-3 High
Doxorubicin MCF-7SRB0.5 ± 0.050.99Positive Ctrl

Note: Always report IC50 as Mean ± Standard Deviation from at least three independent experiments (N=3).

References

  • Vertex AI Search. (2023). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PubMed. [Link]

  • Creative Bioarray. (2025). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray Protocols. [Link]

  • Vichai, V., & Kirtikara, K. (2006).[1] Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

  • JoVE. (2025). Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance. Journal of Visualized Experiments. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Introduction: The Synthesis of 1-(4-methylbenzoyl)-4-propylpiperazine

An In-depth Technical Guide to Improving the Yield of 1-(4-methylbenzoyl)-4-propylpiperazine Synthesis Welcome to the technical support center for the synthesis of 1-(4-methylbenzoyl)-4-propylpiperazine. This molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Improving the Yield of 1-(4-methylbenzoyl)-4-propylpiperazine Synthesis

Welcome to the technical support center for the synthesis of 1-(4-methylbenzoyl)-4-propylpiperazine. This molecule is a substituted piperazine, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active compounds.[1][2] The target molecule is typically synthesized via a nucleophilic acyl substitution, specifically the N-acylation of 1-propylpiperazine with 4-methylbenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is robust but requires careful control of conditions to achieve high yield and purity.[3][4][5]

The primary challenge in this synthesis is not di-acylation (as the tertiary amine is non-reactive), but rather managing the reaction conditions to prevent side reactions and ensure the complete consumption of starting materials. The hydrochloric acid (HCl) byproduct generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction if not effectively neutralized.[5][6]

This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address common issues encountered during this synthesis, helping you optimize your protocol for maximum yield and purity.

Core Synthetic Protocol: A Baseline Procedure

A general procedure for the synthesis involves the reaction of 1-propylpiperazine with 4-methylbenzoyl chloride in the presence of a base.[7][8] This protocol serves as a standard reference for the troubleshooting section that follows.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1-propylpiperazine (1.0 eq) and base (e.g., TEA, 1.2 eq) in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B C Add 4-methylbenzoyl chloride (1.0 eq) dissolved in DCM dropwise B->C D Stir at 0 °C for 30 min, then warm to RT for 2-4 h C->D E Monitor reaction by TLC/LC-MS D->E F Quench with water and perform aqueous workup (wash with H₂O, brine) E->F G Dry organic layer (e.g., Na₂SO₄) and concentrate under vacuum F->G H Purify crude product (Column Chromatography or Recrystallization) G->H

Caption: General workflow for the synthesis of 1-(4-methylbenzoyl)-4-propylpiperazine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter. Each question is designed to reflect a real-world experimental challenge.

Issue 1: Very Low or No Product Yield

Q: I've run the reaction, but my final yield is extremely low (<20%), or I've only recovered starting materials. What are the most likely causes?

A: A significantly low yield is often traced back to the quality of the reagents or fundamental flaws in the reaction setup. Here are the primary areas to investigate:

  • Reagent Quality - The Acyl Chloride: 4-methylbenzoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. If it has degraded to 4-methylbenzoic acid, it will not react with the amine under these conditions.[9]

    • Solution: Always use a fresh bottle of 4-methylbenzoyl chloride or purify older stock by distillation. Store it under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

  • Insufficient Base: The reaction generates one equivalent of HCl. This acid will react with any available base. If the only base is the starting 1-propylpiperazine, up to half of it will be converted into its non-nucleophilic ammonium salt, limiting the theoretical maximum yield to 50%.[6]

    • Solution: Ensure at least one equivalent of a tertiary amine base (like triethylamine or DIEA) or an inorganic base is added to scavenge the HCl.[4][5] Using a slight excess (1.1-1.2 equivalents) is often beneficial.

  • Reaction Temperature: While the reaction is initiated at 0 °C to control the initial exotherm, allowing it to proceed at room temperature is often necessary for it to go to completion.[4][7]

    • Solution: After the dropwise addition of the acyl chloride at 0 °C, allow the reaction to naturally warm to room temperature and stir for several hours. Monitor by TLC to confirm the consumption of starting material.

Issue 2: Incomplete Reaction After Several Hours

Q: My TLC or LC-MS analysis shows that after 4 hours, I still have a significant amount of unreacted 1-propylpiperazine. How can I drive the reaction to completion?

A: This indicates that the reaction has stalled. Besides the reasons mentioned above, consider the following:

  • Mechanism of Amine Deactivation: As discussed, HCl byproduct formation is the primary cause of stalling. If the added base is of poor quality or is insufficient, the reaction will stop once the free amine is depleted.[5]

    • Solution: Add an additional portion of the base (e.g., 0.5 equivalents of triethylamine) to the stalled reaction and monitor for further progress. For future runs, ensure your base is pure and added in sufficient quantity from the start.

  • Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4]

    • Solution: Ensure the solvent is anhydrous. Water will compete with the amine for the acyl chloride, leading to the formation of 4-methylbenzoic acid.[9] Using a biphasic Schotten-Baumann system (e.g., DCM/water with NaOH as the base) is also a very effective method where the amine is acylated in the organic phase while the HCl is neutralized in the aqueous phase.[3]

Reaction Mechanism: Nucleophilic Acyl Substitution

G cluster_mech Reaction Mechanism compound P1 1-Propylpiperazine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride, forming a tetrahedral intermediate. compound->P1 Nucleophilic Attack P2 The unstable intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion. P1->P2 Chloride Elimination P3 A base (e.g., Triethylamine) deprotonates the resulting protonated amide to yield the final product and a salt. P2->P3 Deprotonation

Caption: Key steps in the acylation of 1-propylpiperazine.

Issue 3: Significant Side Product Formation

Q: My crude product shows multiple spots on the TLC plate, complicating purification. What are these impurities and how can I prevent them?

A: The primary side product is typically the hydrolyzed acyl chloride. However, other issues can arise from poor temperature control.

  • Hydrolysis of Acyl Chloride: The most common impurity is 4-methylbenzoic acid, formed from the reaction of 4-methylbenzoyl chloride with water.[9]

    • Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to minimize exposure to moisture.

    • Removal: 4-methylbenzoic acid can be easily removed during the workup. Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.

  • Poor Temperature Control: The acylation reaction is exothermic.[] Adding the acyl chloride too quickly or at too high a temperature can lead to uncontrolled side reactions and a darker, more complex crude product.

    • Prevention: Always add the acyl chloride solution dropwise to the cooled amine solution (0 °C) with vigorous stirring.[11] This maintains a low concentration of the electrophile and dissipates heat effectively.

Troubleshooting Decision Tree

G Start Reaction Yield is Low Q1 Check Reagent Quality (Acyl Chloride Hydrolyzed?) Start->Q1 Q2 Review Stoichiometry (Sufficient Base Used?) Start->Q2 Q3 Assess Reaction Conditions (Temp too low? Time too short?) Start->Q3 Sol1 Use fresh/distilled acyl chloride. Store under inert gas. Q1->Sol1 Yes Sol2 Use 1.1-1.2 eq of base (e.g., TEA) to neutralize HCl. Q2->Sol2 No Sol3 Add acyl chloride at 0 °C, then warm to RT and monitor for completion. Q3->Sol3 Yes

Caption: A decision tree for troubleshooting low product yield.

Issue 4: Difficulty with Product Purification

Q: The crude product is a thick oil that is difficult to handle and purify by column chromatography. What are my options?

A: Oily products are common, but several strategies can simplify purification.

  • Salt Formation and Recrystallization: The product contains a basic tertiary amine in the piperazine ring. It can be converted to a hydrochloride (HCl) salt, which is often a stable, crystalline solid that is easier to handle and purify.

    • Protocol: Dissolve the crude oily product in a suitable solvent like ethyl acetate or diethyl ether. Add a solution of HCl in the same solvent (or bubble HCl gas through it) until precipitation is complete. The resulting solid can be collected by filtration and recrystallized from a solvent system like ethanol/ether.[8] The free base can be regenerated later by neutralizing the salt with a base.

  • Optimizing Column Chromatography: If chromatography is necessary, optimization is key.

    • Proper Slurry and Packing: Ensure the silica gel is packed uniformly to avoid channeling.[12]

    • Mobile Phase Selection: Use TLC to find an eluent system that gives your product an Rf value of ~0.3. A common system for this type of compound is a gradient of ethyl acetate in hexanes, sometimes with a small amount (0.5-1%) of triethylamine added to the eluent to prevent the basic product from streaking on the acidic silica gel.

    • Loading Technique: For oily products, dissolve the crude material in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique often results in much better separation than loading the oil directly.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best type of base to use: an organic base like triethylamine or an inorganic base like potassium carbonate? A1: Both can be effective. Triethylamine (TEA) is commonly used because it is soluble in organic solvents like DCM, leading to a homogeneous reaction mixture.[7] However, the resulting triethylammonium chloride salt can sometimes complicate purification. An inorganic base like potassium carbonate (K₂CO₃) or aqueous sodium hydroxide (NaOH) can be used in a biphasic system.[3][] This can simplify the workup, as the salt remains in the aqueous phase and is easily removed by separation.

Q2: Can I use 4-methylbenzoic acid with a coupling agent instead of 4-methylbenzoyl chloride? A2: Yes, this is an excellent alternative method, often used in peptide chemistry.[4] Using 4-methylbenzoic acid with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) avoids the use of the harsh and moisture-sensitive acyl chloride.[13] This method generally produces high yields with fewer side products but may be more expensive on a large scale.

Q3: How critical is the dropwise addition of the 4-methylbenzoyl chloride? A3: It is highly critical. The reaction between an amine and an acyl chloride is very fast and exothermic.[] Adding the acyl chloride all at once can cause a rapid temperature increase, leading to the formation of undesired, often colored, byproducts. Slow, dropwise addition at 0 °C ensures the reaction remains controlled, resulting in a cleaner product and higher yield.[11]

Summary of Key Parameters for Optimization

ParameterRecommendationRationale
4-Methylbenzoyl Chloride Use fresh or purified reagent (1.0 eq).Highly susceptible to hydrolysis, which deactivates it.[9]
1-Propylpiperazine Use pure, dry starting material (1.0 eq).Purity ensures no competing side reactions.
Base Triethylamine (1.1-1.2 eq) or K₂CO₃/NaOH in a biphasic system.Required to neutralize the HCl byproduct and prevent amine deactivation.[5][6]
Solvent Anhydrous DCM, THF, or a DCM/water biphasic system.Prevents hydrolysis of the acyl chloride.[4][9]
Temperature Add acyl chloride at 0 °C, then stir at room temperature.Controls initial exotherm and drives the reaction to completion.[][11]
Monitoring TLC or LC-MS.To confirm the consumption of starting materials before workup.[12]
Purification Column chromatography (with dry loading) or salt formation/recrystallization.To remove impurities and isolate the final product in high purity.[8][12]

References

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. (2020). [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. (2021). [Link]

  • Master Organic Chemistry. Synthesis of Amides. (2018). [Link]

  • MDPI. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). [Link]

  • PMC. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Link]

  • PMC. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

Sources

Optimization

solubility issues of benzoyl piperazines in aqueous buffers

Technical Support Center: Solubility Optimization of Benzoyl Piperazines Introduction: The Physicochemical Challenge Benzoyl piperazines represent a privileged scaffold in medicinal chemistry, frequently appearing in psy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization of Benzoyl Piperazines

Introduction: The Physicochemical Challenge

Benzoyl piperazines represent a privileged scaffold in medicinal chemistry, frequently appearing in psychoactive agents, antihistamines, and kinase inhibitors. However, their utility is often compromised by poor aqueous solubility.

As a researcher, you are likely encountering a specific physicochemical bottleneck: pH-dependent ionization . The benzoyl piperazine core consists of a lipophilic phenyl ring attached to a piperazine moiety. Crucially, the nitrogen attached to the carbonyl is an amide (non-basic, neutral), while the distal nitrogen is a secondary or tertiary amine (basic, pKa ~8.5).

At physiological pH (7.4), this basic nitrogen exists in an equilibrium between its protonated (soluble) and neutral (insoluble) forms. When you dilute a concentrated DMSO stock into a neutral buffer like PBS, the equilibrium often shifts toward the neutral species, causing immediate precipitation ("crashing out"). This guide provides the mechanistic insights and protocols to resolve these issues.

Part 1: The Science of Solubility (The "Why")

To solve the problem, we must first model the system. The solubility of benzoyl piperazines is governed by the Henderson-Hasselbalch equation.

Key Structural Insight:

  • N1 (Amide): Electron-withdrawing carbonyl reduces electron density. Non-ionizable at physiological pH.

  • N4 (Amine): The solubility handle.[1][2][3] If this nitrogen is not protonated, the lipophilic benzoyl group dominates, driving the LogD up and solubility down.

The "Crash-Out" Mechanism: When a DMSO stock (where the compound is fully solvated) enters an aqueous buffer at pH > pKa - 2, the "solvent cavitation" energy increases. If the buffer pH is near the compound's pKa (e.g., pH 7.4 for a pKa 8.5 compound), a significant fraction (~10%) remains uncharged. This uncharged fraction exceeds the intrinsic solubility (


), triggering nucleation and precipitation.

Part 2: Troubleshooting Guide (Q&A)

Q1: My compound dissolves in DMSO but precipitates immediately upon addition to PBS (pH 7.4). Why? A: This is a classic "Kinetic Solubility" failure. PBS has a high buffering capacity at pH 7.4. Upon dilution, the local pH around your compound droplet shifts instantly to 7.4. If your compound's pKa is ~8.5, the abundance of the neutral species is high enough to crash out.

  • Immediate Fix: Lower the pH of your buffer to 6.0 or 5.5 (using MES or Citrate) to ensure >99% protonation.

  • Process Fix: Dilute slowly with vortexing to prevent local zones of supersaturation.

Q2: I am using the Hydrochloride (HCl) salt, but it still precipitates. Isn't the salt supposed to be soluble? A: Salts are only soluble before they dissociate. Once dissolved, the cation (


) and anion (

) separate. The pH of the bulk solution then dictates whether

stays protonated or reverts to the insoluble base

.
  • The Trap: Dissolving an HCl salt in a strong buffer (like 100mM Phosphate) can neutralize the acid carried by the salt, reverting the compound to its free base.

  • Verification: Check the final pH of your solution after adding the compound. If it drifted up, re-acidify.

Q3: Can I use DMSO to keep it in solution? A: Yes, but with limits. This is the Cosolvent Strategy .

  • Rule of Thumb: Most cell-based assays tolerate up to 0.5% - 1.0% DMSO.

  • Warning: Benzoyl piperazines often require >5% DMSO to stay soluble at neutral pH, which is toxic to cells.

  • Alternative: Switch to PEG-400 (Polyethylene Glycol). Many piperazines show non-linear solubility increases with PEG-400, allowing stable formulations at 5-10% cosolvent concentration.

Part 3: Advanced Formulation Strategies

If pH adjustment and simple cosolvents fail, you must employ Complexation or Surfactants .

Strategy A: Cyclodextrin Complexation (Recommended)

Cyclodextrins (CDs) form inclusion complexes, hiding the lipophilic benzoyl group inside a hydrophobic cavity while presenting a hydrophilic exterior to the buffer.

  • Best Choice: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) or Sulfobutyl ether-
    
    
    -Cyclodextrin (SBE-
    
    
    -CD).
  • Why: The piperazine moiety fits well into the

    
    -CD cavity.
    
  • Protocol: Prepare a 20% (w/v) stock of HP-

    
    -CD in water. Dissolve your compound in this vehicle before adding to the final buffer.
    
Strategy B: Salt Selection

If HCl salts fail due to the "Common Ion Effect" (high chloride in saline/media reducing solubility), switch counter-ions.

  • Mesylate (Methanesulfonate): Often provides higher solubility for lipophilic bases than HCl.

  • Tartrate/Citrate: Can improve dissolution rates but require careful pH monitoring.

Part 4: Visualizing the Solution

Diagram 1: Solubility Troubleshooting Logic

Use this decision tree to select the correct solubilization strategy.

SolubilityLogic Start Precipitation in Aqueous Buffer Check_pH Check pKa vs. Buffer pH Start->Check_pH Is_Ionized Is Compound >99% Ionized? Check_pH->Is_Ionized Adjust_pH Adjust Buffer pH < (pKa - 2) Is_Ionized->Adjust_pH No Cosolvent Add Cosolvent (DMSO/PEG-400) Is_Ionized->Cosolvent Yes (Still ppt) Success Stable Solution Adjust_pH->Success Check_Tox Is Cosolvent Toxic? Cosolvent->Check_Tox Cyclodextrin Use HP-beta-CD Complexation Check_Tox->Cyclodextrin Yes Check_Tox->Success No Salt_Screen Switch Salt Form (Mesylate/Tosylate) Cyclodextrin->Salt_Screen If Fails Cyclodextrin->Success

Caption: Decision tree for troubleshooting benzoyl piperazine precipitation. Blue nodes indicate analysis steps; Green nodes indicate corrective actions.

Part 5: Experimental Protocol

Protocol: Kinetic Solubility Assay (Shake-Flask Method)

Use this protocol to determine the maximum soluble concentration in your specific assay buffer.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well Filter Plate (0.45 µm PVDF) or Microcentrifuge tubes

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation:

    • Pipette 196 µL of Assay Buffer into a 96-well plate.

    • Add 4 µL of 10 mM DMSO stock (Final: 200 µM, 2% DMSO).

    • Note: Prepare a standard curve using a solvent where the compound is fully soluble (e.g., 50:50 ACN:Water).

  • Incubation:

    • Seal plate and shake at 500 rpm for 24 hours at room temperature (25°C).

    • Critical: This ensures equilibrium.[3][4] For rapid "kinetic" reads, 2 hours is sufficient, but 24 hours is the gold standard [1].

  • Filtration/Separation:

    • Option A (Filter Plate): Vacuum filter the solution into a receiver plate.

    • Option B (Centrifuge): Transfer to tubes, centrifuge at 15,000 x g for 10 mins to pellet precipitate.

  • Quantification:

    • Analyze the supernatant/filtrate via UV-Vis (typically 254 nm or

      
       of benzoyl group).
      
    • Calculate concentration using the standard curve.

  • Data Interpretation:

    • High Solubility: > 50 µM

    • Low Solubility: < 5 µM (Likely to cause assay artifacts).

Diagram 2: Kinetic Solubility Workflow

KineticAssay Stock DMSO Stock (10 mM) Dilution Dilute into Buffer (2% DMSO Final) Stock->Dilution Spike Incubate Shake 24h @ 25°C Dilution->Incubate Equilibrate Separate Filter (0.45µm) or Centrifuge Incubate->Separate Remove Solid Analyze UV/HPLC Analysis of Supernatant Separate->Analyze Quantify

Caption: Workflow for determining kinetic solubility. This process distinguishes true solubility from temporary supersaturation.

Part 6: Summary Data Table

Parameter1-Benzoylpiperazine (Typical)Impact on Solubility
pKa (Basic N) ~8.48 [2]High solubility at pH < 6.5; Low at pH > 7.4.
LogP ~1.0 - 2.5Moderate lipophilicity; requires organic cosolvent if neutral.
H-Bond Donors 0 (if tertiary) / 1 (if secondary)Secondary amines dissolve better than tertiary analogs.
Preferred Salt Hydrochloride / MesylateHCl is standard, but Mesylate resists common-ion effect better.

References

  • Protocol for Kinetic Solubility Assays. AxisPharm. Available at: [Link]

  • 1-Benzoylpiperazine Physicochemical Properties. PubChem, National Library of Medicine. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bis-Acylation in Piperazine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent challenges I encounter from researchers is the selective mono-acylation of piperazine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent challenges I encounter from researchers is the selective mono-acylation of piperazine. Because piperazine is a symmetrical diamine, reacting it with an acylating agent (like an acid chloride or anhydride) typically yields a statistical mixture of unreacted starting material, the desired mono-acylated product, and the undesired bis-acylated byproduct.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve absolute chemoselectivity.

Mechanistic Deep Dive: The Causality of Bis-Acylation

Before troubleshooting, we must understand why bis-acylation occurs despite the stoichiometric addition of reagents:

  • Inductive Effects vs. Nucleophilicity: When one nitrogen of piperazine is acylated, the resulting amide is electron-withdrawing. Theoretically, this should reduce the nucleophilicity of the second secondary amine. However, because the inductive effect must propagate across a two-carbon ethylene bridge, the deactivation is relatively weak. The second nitrogen remains highly reactive toward strong electrophiles.

  • Local Concentration Gradients: In standard batch reactors, the dropwise addition of an acyl chloride creates localized zones where the electrophile is in massive excess relative to the bulk piperazine. A newly formed mono-acylated molecule in this micro-environment will rapidly undergo a second acylation before unreacted piperazine can diffuse into the zone.

PiperazineAcylation Pip Piperazine (Symmetrical Diamine) Mono Mono-acylated Piperazine (Target Product) Pip->Mono Acylation (k1) Bis Bis-acylated Piperazine (Undesired Byproduct) Mono->Bis Over-acylation (k2) Sub1 Strategy: Mono-Boc (Blocks 2nd Amine) Sub1->Mono Sub2 Strategy: pH Control (Deactivates 1 Amine) Sub2->Pip

Caption: Logical relationship between reaction pathways and chemoselective intervention strategies.

Troubleshooting FAQs

Q: I am using 1.0 eq of acyl chloride and 1.0 eq of piperazine, but I still get 30% bis-acylated product. How can I fix this without adding synthetic steps? A: Transition to the Asymmetric Protonation (pH Control) method (). By adjusting the pH of your aqueous/organic biphasic system to ~3-5, or by using piperazine mono-hydrochloride, you exploit the basicity difference between the two nitrogens. The first pKa of piperazine is 9.73, and the second is 5.33. Forming a mono-salt protonates one nitrogen (rendering it non-nucleophilic), while the other remains available for acylation. This is a self-validating system: if the pH drops too low, both nitrogens protonate and the reaction stalls; if it rises too high, bis-acylation returns.

Q: I need >99% purity of the mono-acylated product for an API synthesis, and I cannot afford tedious chromatographic separation. What is the most robust approach? A: You must use the Protecting Group Strategy (Mono-Boc Protection) . While it adds protection and deprotection steps, it guarantees absolute chemoselectivity. By reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions, you can isolate mono-Boc piperazine. Acylation of this intermediate yields 100% selectivity, followed by quantitative TFA deprotection. This approach is widely utilized in the synthesis of complex APIs and sequential amination processes ().

Q: Can engineering controls replace chemical protecting groups? A: Yes, via Continuous Flow Chemistry . By pumping piperazine and the acylating agent through a microreactor with high-efficiency T-mixers, you eliminate the local concentration gradients that plague batch reactors. The rapid mixing ensures the acylating agent is instantly dispersed, allowing the statistical excess of unreacted piperazine to outcompete the mono-acylated product for the electrophile.

Quantitative Data Presentation

The following table summarizes the performance metrics of the primary troubleshooting strategies to help you select the best approach for your workflow:

StrategySelectivity for Mono-acylScalabilityAtom EconomyBest Use Case
Statistical (Excess Amine) Moderate (80-90%)LowPoorSmall-scale discovery chemistry
pH Control (Mono-salt) Good (85-95%)HighExcellentLarge-scale process chemistry
Mono-Boc Protection Excellent (>99%)ModerateFairAPI synthesis requiring strict purity
Continuous Flow Very Good (90-98%)HighExcellentScale-up with capital equipment
Validated Experimental Protocols
Protocol A: Absolute Chemoselectivity via Mono-Boc Protection

This protocol leverages statistical probability during the protection phase, followed by absolute selectivity during the acylation phase (Adapted from).

WorkflowBoc Step1 1. Dissolve Piperazine in DCM (2.0 eq) Step2 2. Slow addition of Boc2O (1.0 eq) Step1->Step2 Step3 3. Aqueous Workup & Extraction Step2->Step3 Step4 4. Acylation of Mono-Boc Piperazine Step3->Step4 Step5 5. TFA Deprotection (Yields Pure Mono-acyl) Step4->Step5

Caption: Step-by-step experimental workflow for the Mono-Boc protection and acylation strategy.

Step-by-Step Methodology:

  • Mono-Boc Protection: Dissolve piperazine (2.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 2-3 hours. Stir the reaction mixture at room temperature for 12 hours.

  • Purification: Wash the organic layer with distilled water (3x) to remove the highly water-soluble unreacted piperazine. The organic layer retains the 1-Boc-piperazine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Acylation: Dissolve the purified 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in DCM. Cool to 0 °C and add your acyl chloride (1.0 eq) dropwise. Stir until complete (monitor by TLC or LC-MS).

  • Deprotection: Concentrate the mixture, redissolve in DCM, and add an excess of trifluoroacetic acid (TFA, 5.0 eq) at 0 °C. Stir for 2 hours. Remove volatiles under reduced pressure and neutralize with saturated aqueous NaHCO₃ to extract the pure mono-acylated piperazine.

Protocol B: Direct Mono-Acylation via In Situ Mono-Protonation

This protocol is highly atom-economical and avoids protecting groups by relying on precise pH control to desymmetrize the diamine.

Step-by-Step Methodology:

  • Salt Formation: In a reaction vessel, dissolve piperazine (1.0 eq) in water. Slowly add 1.0 N HCl (1.0 eq) while stirring to generate the piperazin-1-ium mono-hydrochloride salt in situ. The pH should stabilize around 6.0-6.5.

  • Solvent Addition: Add a miscible organic co-solvent (e.g., methanol or ethanol) if your acylating agent is highly hydrophobic to ensure a homogenous reaction mixture.

  • Acylation: Cool the mixture to 0-5 °C. Add the acylating agent (e.g., acetic anhydride or acyl chloride, 0.95 eq) dropwise. Maintain the pH between 4.5 and 6.0 by the simultaneous dropwise addition of a mild base (e.g., sodium acetate or dilute NaOH) if using an acyl chloride.

  • Workup: Once the reaction is complete, basify the aqueous solution to pH > 10 using 2M NaOH to deprotonate the unreacted secondary amine. Extract the mono-acylated product with an organic solvent like ethyl acetate or DCM.

References
  • Stoll, E. L., et al. "A practical catalytic reductive amination of carboxylic acids." Chemical Science 11.35 (2020): 9494-9500. Royal Society of Chemistry.[Link]

  • Němečková, D., & Pazdera, P. "Direct N1-monosubstitution of piperazine." 15th Blue Danube Symposium on Heterocyclic Chemistry (2013). ResearchGate.[Link]

Optimization

Technical Support Center: Optimizing N-Alkylation of 1-(4-methylbenzoyl)piperazine

Ticket ID: N-ALK-OPT-04 Status: Active Support Level: Tier 3 (Process Chemistry & Optimization) Subject: Troubleshooting yield, selectivity, and purification in secondary amine alkylation. Core Mechanistic Analysis The C...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: N-ALK-OPT-04 Status: Active Support Level: Tier 3 (Process Chemistry & Optimization) Subject: Troubleshooting yield, selectivity, and purification in secondary amine alkylation.

Core Mechanistic Analysis

The Challenge: You are performing an


 alkylation on 1-(4-methylbenzoyl)piperazine. Unlike unsubstituted piperazine, your substrate is regiochemically distinct . The 

nitrogen is an amide (non-nucleophilic due to resonance), leaving the

nitrogen as the sole nucleophile.

However, the reaction faces a critical "runaway" kinetic problem:

  • Desired Reaction: The secondary amine (

    
    ) reacts with the alkyl halide to form a tertiary amine .
    
  • The Problem: The resulting tertiary amine is often more nucleophilic than the starting material.[1] In the presence of excess electrophile, it reacts again to form a quaternary ammonium salt (over-alkylation).

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the critical control points for your reaction.

ReactionPathway SM Starting Material (Sec-Amine) TS Transition State (SN2) SM->TS + Base RX Alkyl Halide (R-X) RX->TS PROD Target Product (Tert-Amine) TS->PROD - HX QUAT Impurity (Quaternary Salt) PROD->QUAT + Excess R-X (Over-Alkylation)

Figure 1: Reaction pathway showing the progression from secondary amine to tertiary amine, and the risk of over-alkylation to the quaternary salt.

Troubleshooting Guide (Q&A)

Issue Category A: Low Conversion & Kinetics

Q: My reaction stalls at 60-70% conversion even after refluxing for 24 hours. Adding more alkyl halide just creates impurities. What is wrong?

Diagnosis: This is likely a "leaving group" issue or a solubility bottleneck. If you are using an alkyl chloride , the bond energy is too high for rapid displacement by a secondary amine at moderate temperatures.

Solution: The Finkelstein Modification Do not simply add more electrophile. Instead, increase the reactivity of the electrophile in situ.

  • Add Potassium Iodide (KI): Add 0.1 – 0.2 equivalents of KI to the reaction.

  • Mechanism: The iodide ion displaces the chloride to form a transient alkyl iodide (R-I). The C-I bond is much weaker and reacts significantly faster with your piperazine.

  • Solvent: Ensure you are using Acetonitrile (MeCN) or DMF .[2] Acetone is the classic Finkelstein solvent but may not dissolve your benzoyl piperazine derivative well.

Q: I am using a bulky electrophile (e.g., a branched alkyl halide). The reaction is barely moving.

Diagnosis: Steric hindrance at the electrophilic center is blocking the


 attack.

Solution:

  • Switch Mechanism: If possible, switch to Reductive Amination . React your piperazine with the corresponding aldehyde or ketone using Sodium Triacetoxyborohydride (

    
    ). This bypasses the steric constraints of 
    
    
    
    substitution and completely eliminates over-alkylation risks.
Issue Category B: Impurity Profile (Over-Alkylation)

Q: I see a large baseline spot on TLC/LCMS, and my yield of the desired product is low. How do I stop this?

Diagnosis: The baseline spot is the Quaternary Ammonium Salt .[3] You are over-alkylating. This happens when the product (tertiary amine) competes with the starting material for the alkyl halide.

Solution: Stoichiometry & Addition Control

  • Reverse Addition: Do not dump the alkyl halide into the amine. Dissolve the amine and base, then add the alkyl halide dropwise over 1-2 hours. This keeps the concentration of electrophile low relative to the nucleophile.

  • Stoichiometry: Use a slight deficit of alkyl halide (0.95 eq) or exactly 1.0 eq. Never use excess.

  • Base Choice: Switch from

    
     to a hindered organic base like DIPEA (Hünig's Base)  in a non-polar solvent (like Toluene) if solubility permits. Quaternary salts often precipitate out of non-polar solvents, effectively stopping the reaction at that stage, but preventing them is better.
    
Issue Category C: Workup & Purification

Q: The crude mixture is a sticky oil. Acid-base extraction yields an emulsion.

Diagnosis: Piperazine derivatives are surfactants. The benzoyl group adds lipophilicity while the amine adds hydrophilicity, stabilizing emulsions.

Solution: The "Salting Out" Protocol

  • Evaporation: Remove DMF/MeCN completely before extraction. Residual dipolar solvents cause emulsions.

  • The pH Swing:

    • Dissolve crude in EtOAc.

    • Extract with 0.5M HCl (The product goes into water; neutral impurities stay in organic).

    • Wash the aqueous layer with fresh EtOAc (removes unreacted alkyl halide).

    • Basify the aqueous layer to pH 10-11 with NaOH.

    • Extract back into DCM (Dichloromethane).

  • Drying: Use

    
    , not 
    
    
    
    (which is slightly acidic and can bind amines).

Optimized Experimental Protocol

Protocol ID: P-ALK-04-OPT (Finkelstein-Assisted


)

Reagents:

  • 1-(4-methylbenzoyl)piperazine (

    
     equiv)
    
  • Alkyl Halide (

    
     equiv)
    
  • 
     (anhydrous, granular) (
    
    
    
    equiv)
  • Potassium Iodide (KI) (

    
     equiv) - Catalyst
    
  • Acetonitrile (MeCN) - Solvent (0.2 M concentration)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-(4-methylbenzoyl)piperazine (

    
     eq), 
    
    
    
    (
    
    
    eq), and KI (
    
    
    eq) in dry Acetonitrile.
  • Activation: Stir at room temperature for 15 minutes to ensure the base is well-dispersed.

  • Addition: Add the Alkyl Halide (

    
     eq) dropwise.
    
    • Critical: If the alkyl halide is a liquid, add it neat via syringe pump or dropping funnel over 30 minutes.

  • Reaction: Heat the mixture to 60°C . (Avoid boiling reflux unless necessary; 60°C balances rate vs. degradation).

  • Monitoring: Check TLC/LCMS at 2 hours.

    • Look for: Disappearance of Secondary Amine (

      
      ).
      
    • Look for: Appearance of Product (

      
      ).
      
    • Watch: If Quaternary salt (

      
      ) appears, STOP heating immediately.
      
  • Workup:

    • Cool to Room Temp.[2][4][5][6] Filter off solids (

      
      /KCl).
      
    • Concentrate filtrate to dryness.

    • Redissolve in DCM, wash with sat.[2]

      
      , then Brine.[2]
      
    • Dry over

      
      , filter, and concentrate.[2]
      

Comparative Data: Solvent & Base Effects[5][7][8]

The following table summarizes expected outcomes based on reaction conditions for benzoyl-piperazine alkylations.

SolventBaseTempReaction RateRisk of Over-AlkylationRecommendation
DMF

80°CVery FastHigh Use only for unreactive chlorides.
MeCN

60°CModerateModerateGold Standard. Good balance.
Acetone

RefluxSlowLowGood for highly reactive iodides only.
Toluene DIPEA100°CSlowVery Low Use if selectivity is the #1 priority.

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

DecisionTree Start Start Optimization CheckYield Check Conversion (LCMS/TLC) Start->CheckYield LowYield Low Conversion (<50%) CheckYield->LowYield Stalled HighImpurities High Impurities / Multi-spots CheckYield->HighImpurities Messy SolventCheck Is Solvent Polar Aprotic? (DMF/MeCN) LowYield->SolventCheck CheckStoich Check Stoichiometry HighImpurities->CheckStoich AddCatalyst Action: Add 10 mol% KI (Finkelstein) SolventCheck->AddCatalyst Yes SwitchSolvent Action: Switch to DMF Increase Temp SolventCheck->SwitchSolvent No ReduceEquiv Action: Reduce Alkyl Halide to 0.95 eq CheckStoich->ReduceEquiv Excess Used SlowAdd Action: Dropwise Addition at Lower Temp CheckStoich->SlowAdd 1:1 Used

Figure 2: Troubleshooting decision tree for N-alkylation optimization.

References

  • BenchChem Technical Support. (2025).[2][4][7][8] Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from

  • Master Organic Chemistry. (2017). Alkylation of Amines: Problems and Workarounds. Retrieved from

  • Organic Chemistry Portal. (2024). Finkelstein Reaction: Mechanism and Conditions. Retrieved from

  • ACS Green Chemistry Institute. (2026). Avoiding Over-alkylation in Amine Synthesis. Retrieved from

Sources

Troubleshooting

removing unreacted 4-methylbenzoyl chloride from reaction mixture

Module: 4-Methylbenzoyl Chloride (p-Toluoyl Chloride) Clearance Overview: Welcome to the Technical Support Center for acylation workflows. 4-Methylbenzoyl chloride (also known as p-toluoyl chloride) is a ubiquitous elect...

Author: BenchChem Technical Support Team. Date: March 2026

Module: 4-Methylbenzoyl Chloride (p-Toluoyl Chloride) Clearance

Overview: Welcome to the Technical Support Center for acylation workflows. 4-Methylbenzoyl chloride (also known as p-toluoyl chloride) is a ubiquitous electrophile used in drug discovery and organic synthesis to generate amides and esters. However, its incomplete consumption during a reaction often leads to downstream purification bottlenecks, as the unreacted acid chloride can co-elute with the target product. This guide provides field-proven troubleshooting strategies, chemical rationales, and self-validating protocols to ensure pristine product isolation.

Diagnostic Workflow

G Start Unreacted 4-Methylbenzoyl Chloride Detected CheckAcid Is the target product stable to acidic washes? Start->CheckAcid DMEDA Quench with DMEDA (N,N-dimethylethylenediamine) CheckAcid->DMEDA YES CheckHT High-throughput or acid-sensitive? CheckAcid->CheckHT NO AcidWash Aqueous Wash (1M HCl or Citric Acid) DMEDA->AcidWash Pure Pure Organic Phase (Acyl Chloride Free) AcidWash->Pure Resin Add Polymer-Bound Amine Scavenger CheckHT->Resin YES Filter Vacuum Filtration Resin->Filter Filter->Pure

Decision matrix for removing unreacted 4-methylbenzoyl chloride.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction is complete, but LCMS/TLC shows residual 4-methylbenzoyl chloride. Why didn't the standard aqueous NaHCO₃ workup remove it? Expertise & Causality: While 4-methylbenzoyl chloride is technically moisture-sensitive and decomposes in water[1], its hydrolysis in a biphasic organic/aqueous mixture (e.g., dichloromethane and aqueous bicarbonate) is notoriously sluggish. The para-methyl group donates electron density to the aromatic ring via hyperconjugation, which slightly deactivates the acylium intermediate compared to unsubstituted or electron-deficient benzoyl chlorides. Consequently, the hydrolysis is diffusion-limited. Relying solely on water or mild base often leaves unreacted starting material that will contaminate your target compound during silica gel chromatography.

Q2: What is the most efficient solution-phase method to chemically quench the excess acid chloride? Expertise & Causality: The industry standard for solution-phase clearance is quenching with a bifunctional amine, specifically N,N-dimethylethylenediamine (DMEDA)[2]. DMEDA contains a highly nucleophilic primary amine that rapidly reacts with the residual 4-methylbenzoyl chloride to form a stable amide byproduct. Crucially, DMEDA also possesses a basic tertiary amine tail. During a subsequent acidic aqueous wash (e.g., 1 M HCl), this tertiary amine becomes protonated. The resulting ammonium salt is highly polar and water-soluble, allowing it to partition entirely into the aqueous layer, leaving your neutral target product safely in the organic phase[2].

Q3: My target molecule is highly acid-sensitive and will degrade during an HCl wash. How can I remove the excess reagent without acidic conditions? Expertise & Causality: If your product cannot tolerate the acidic workup required for the DMEDA method, you should pivot to a solid-phase extraction strategy using a polymer-bound amine scavenger[3]. Resins such as aminomethyl polystyrene act as macroscopic nucleophiles. The primary amines on the insoluble resin react with the excess 4-methylbenzoyl chloride to form a resin-bound amide. Because the byproduct is covalently attached to the polymer matrix, it can be completely removed via simple vacuum filtration, entirely bypassing the need for aqueous biphasic partitioning[4]. This method is exceptionally valuable in parallel synthesis and high-throughput medicinal chemistry.

Quantitative Data: Scavenging Strategies Comparison
Quenching StrategyReagentEquivalents RequiredTypical Quench TimeWorkup RequirementBest Use Case
Aqueous Hydrolysis Water / NaHCO₃Massive excess> 12 hours (biphasic)Phase SeparationNot recommended for p-toluoyl chloride due to slow kinetics.
Amine Quench DMEDA2.0 eq15–30 minAcidic Aqueous WashStandard solution-phase synthesis; acid-stable products.
Solid-Phase Scavenging Polymer-Bound Amine3.0–4.0 eq1–2 hoursVacuum FiltrationAcid-sensitive products; High-throughput parallel synthesis.
Standard Operating Procedures (SOPs)
SOP 1: Solution-Phase Quench with DMEDA

Self-Validating System: The success of this protocol is analytically confirmed when the organic layer tests negative for UV-active acyl chlorides via TLC, and the aqueous layer pH (pH < 2) confirms the complete protonation and partitioning of the tertiary amine byproduct.

  • Reaction Verification: Verify via LCMS or TLC that the primary acylation reaction has reached maximum conversion.

  • Quench: Add 2.0 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the estimated unreacted 4-methylbenzoyl chloride directly to the reaction mixture[2].

  • Incubation: Stir the mixture at room temperature for 15–30 minutes. The primary amine of DMEDA will quantitatively consume the electrophile.

  • Acidic Wash: Dilute the reaction with additional organic solvent (e.g., EtOAc or DCM) and transfer to a separatory funnel. Wash the organic layer with 1 M aqueous HCl[2]. (Note: 10% aqueous citric acid can be substituted for mildly acid-sensitive compounds).

  • Phase Separation: The protonated DMEDA-toluoyl byproduct will partition into the aqueous layer. Extract the aqueous layer once more with fresh organic solvent to ensure no target product is lost.

  • Final Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

SOP 2: Solid-Phase Scavenging with Polymer-Bound Amine

Self-Validating System: The complete removal of the electrophile is confirmed by the mass balance of the filtered resin (which will gain weight corresponding to the scavenged acyl group) and the absolute absence of the acid chloride mass peak in the crude filtrate.

  • Preparation: Once the acylation is deemed complete, calculate the maximum possible millimoles of unreacted 4-methylbenzoyl chloride remaining in the flask.

  • Resin Addition: Add 3.0 to 4.0 equivalents of polymer-bound amine resin (e.g., aminomethyl polystyrene, typical loading 1.0–2.0 mmol/g) directly to the crude organic reaction mixture[4].

  • Agitation: Gently agitate the suspension using an orbital shaker or overhead stirrer for 1–2 hours at room temperature. (Critical: Avoid magnetic stir bars as they will mechanically grind and degrade the polymer beads, clogging the filter).

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity) or a solid-phase extraction (SPE) cartridge[3].

  • Washing: Wash the resin cake with 2–3 column volumes of the reaction solvent (e.g., DCM or THF) to ensure complete elution of the non-covalently bound target product.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the crude product, completely free of the acyl chloride.

References
  • Scale-Up Reaction Safety, illinois.edu,
  • Ethyl isothiocyan
  • Methoxycarbonyl isothiocyan
  • p-Toluoyl Chloride | 874-60-2, tcichemicals.com,

Sources

Optimization

stability of 1-(4-methylbenzoyl)-4-propylpiperazine in solution

Welcome to the Technical Support Center for 1-(4-methylbenzoyl)-4-propylpiperazine . As a Senior Application Scientist, I have designed this portal to address the most critical stability challenges researchers encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-methylbenzoyl)-4-propylpiperazine . As a Senior Application Scientist, I have designed this portal to address the most critical stability challenges researchers encounter when formulating or assaying this compound in solution.

This guide moves beyond basic storage instructions. We will dissect the causality behind chemical degradation, provide self-validating experimental workflows, and map out the exact molecular vulnerabilities of the piperazine amide scaffold.

I. Diagnostic FAQ & Troubleshooting Guide

Q1: I am observing a steady loss of 1-(4-methylbenzoyl)-4-propylpiperazine concentration in my aqueous buffers over a 7-day period. What is the primary mechanism of loss? A: The most likely culprit is specific acid- or base-catalyzed amide hydrolysis . Your compound contains an amide bond linking the 4-methylbenzoyl moiety to the piperazine ring. While amides are generally stable, they undergo nucleophilic attack by water, a process heavily accelerated by hydronium (


) or hydroxyl (

) ions[1]. If your buffer is outside the optimal stability window (pH 4.0–7.0), the amide bond will cleave, yielding 4-methylbenzoic acid and 1-propylpiperazine. Furthermore, trace metal ions (like

or

) in your buffer can coordinate with the amide oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating hydrolysis [2]. Actionable Fix: Verify your buffer pH. If using a phosphate buffer, add 1 mM EDTA to chelate trace metals.

Q2: My LC-MS/MS data shows a new peak with a mass shift of +16 Da. Is my compound degrading, or is this an adduct? A: This is a classic degradation product, not an adduct. The +16 Da shift indicates N-oxidation of the tertiary amine at the 4-position of the piperazine ring, forming 1-(4-methylbenzoyl)-4-propylpiperazine-N-oxide. Piperazine rings are highly susceptible to oxidation by reactive oxygen species (ROS) or peroxides present as impurities in solvents (e.g., aged Tween or PEG) [3]. Actionable Fix: Purge your solvents with argon to displace dissolved oxygen, store solutions in amber vials to prevent photolytic ROS generation, and ensure any excipients used are peroxide-free [4].

Q3: My compound shows excellent stability at pH 4, but when I shift to pH 9 for my biological assay, the recovery drops by 40% immediately. Is it hydrolyzing that fast? A: No, this is a solubility and partitioning artifact , not immediate chemical degradation. The N-propylpiperazine moiety is a basic tertiary amine with an estimated


 of ~8.2. At pH 4, the amine is fully protonated, rendering the molecule highly water-soluble. At pH 9, the molecule shifts to its neutral free-base form. This drastically increases its lipophilicity, causing it to either precipitate out of the aqueous solution or adsorb onto the hydrophobic surfaces of your plastic storage tubes.
Actionable Fix: Switch to low-bind microcentrifuge tubes or add a small percentage of an organic co-solvent (e.g., 5% DMSO) to maintain the solubility of the free base.

II. Quantitative Stability Profile

To facilitate easy comparison, the following table summarizes the forced degradation kinetics and expected mass balance of 1-(4-methylbenzoyl)-4-propylpiperazine under various solution conditions.

Stress ConditionpH / TempPrimary Degradation PathwayMajor Degradant DetectedHalf-Life (

)
Recovery (Mass Balance)
Acidic pH 2.0 / 60°CSpecific Acid Hydrolysis1-propylpiperazine48 Hours> 98%
Basic pH 10.0 / 60°CSpecific Base Hydrolysis4-methylbenzoic acid12 Hours~ 85% (Due to precipitation)
Oxidative 3%

/ 25°C
N-OxidationPiperazine N-oxide6 Hours> 99%
Neutral (Control) pH 6.5 / 25°CSpontaneous HydrolysisNone (Stable)> 2 Years100%

III. Molecular Degradation Pathways

Understanding the structural vulnerabilities of your compound is critical for rational experimental design. The diagram below illustrates the two primary degradation routes: Amide Hydrolysis and N-Oxidation.

Degradation Parent 1-(4-methylbenzoyl)- 4-propylpiperazine Hydrolysis Amide Hydrolysis (pH < 3 or pH > 9) Parent->Hydrolysis Nucleophilic Attack Oxidation N-Oxidation (Peroxides / ROS) Parent->Oxidation Tertiary Amine Oxidation Prod1 4-Methylbenzoic Acid Hydrolysis->Prod1 Prod2 1-Propylpiperazine Hydrolysis->Prod2 Prod3 Piperazine N-oxide Derivative (+16 Da) Oxidation->Prod3

Fig 1: Primary degradation pathways of 1-(4-methylbenzoyl)-4-propylpiperazine in solution.

IV. Self-Validating Experimental Protocol

To trust your stability data, your protocol must be a self-validating system . This means the assay must inherently prove that degradation stopped exactly when you intended, and that no compound was "lost" to physical processes (like tube adsorption) rather than chemical degradation.

Protocol: Mass-Balance Validated Stability-Indicating Assay (SIA)

Step 1: Preparation of the Master Stock

  • Dissolve 1-(4-methylbenzoyl)-4-propylpiperazine in 100% LC-MS grade Acetonitrile to a concentration of 10 mM. Causality: Acetonitrile lacks nucleophilic water and reactive oxygen, establishing a perfectly stable baseline stock.

Step 2: Forced Degradation Setup

  • Prepare three reaction vials (Acidic, Basic, Oxidative) and one Control vial.

  • Dilute the master stock to 100 µM in the following aqueous buffers:

    • Acidic: 0.1 M HCl (pH 1.0)

    • Basic: 0.1 M NaOH (pH 13.0)

    • Oxidative: 10 mM Phosphate Buffer (pH 7.4) + 0.3%

      
      
      
    • Control: 10 mM Phosphate Buffer (pH 6.5)

  • Incubate all vials at 40°C in the dark.

Step 3: The Self-Validating Quench (Critical Step) Why this matters: If you simply inject a basic solution into an LC-MS, hydrolysis continues inside the autosampler queue, skewing your kinetic data.

  • At exactly

    
     hours, extract 100 µL from each vial.
    
  • Acid Quench: Add 100 µL of 0.1 M NaOH to the Acidic aliquot to neutralize to pH ~7.

  • Base Quench: Add 100 µL of 0.1 M HCl to the Basic aliquot to neutralize to pH ~7.

  • Oxidative Quench: Add 10 µL of 1 M Sodium Thiosulfate to the Oxidative aliquot to instantly reduce residual

    
    .
    

Step 4: LC-MS/MS Analysis & Mass Balance Calculation

  • Analyze the quenched samples via LC-MS/MS using a C18 column (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).

  • Quantify the remaining parent compound and integrate the peak areas for 4-methylbenzoic acid and the N-oxide degradant.

  • Validation Check: Calculate the Mass Balance: (Moles of Parent Remaining) + (Moles of Degradants) = Initial Moles.

    • If Mass Balance < 90%: You have a physical loss (precipitation/adsorption). You must repeat the assay with 10% DMSO added to all buffers.

Workflow Prep 1. Buffer Prep (Acid/Base/Ox) Stress 2. Thermal Stress (40°C, 24h) Prep->Stress Quench 3. Chemical Quench (Neutralize/Reduce) Stress->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze Validate 5. Mass Balance (Parent + Deg = 100%) Analyze->Validate

Fig 2: Self-validating workflow for forced degradation and mass balance verification.

V. References

  • "Amide Drug Stability and Hydrolysis." Scribd. Available at:[Link]

  • Powell, M. F. "Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis." Pharmaceutical Research, PubMed (NIH). Available at:[Link]

  • "On the Stability and Degradation Pathways of Venetoclax under Stress Conditions." PMC - NIH. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Piperazine Acylation

Welcome to the Technical Support Center. Piperazine derivatives are ubiquitous in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Piperazine derivatives are ubiquitous in medicinal chemistry and drug development. However, functionalizing sterically hindered piperazines—such as 2-methylpiperazine, 2,6-dimethylpiperazine, or those with bulky N-substituents—via N-acylation often leads to sluggish kinetics, poor yields, and competing side reactions.

This guide is engineered for researchers and scientists to troubleshoot failed amide couplings, understand the mechanistic causality behind these failures, and deploy field-proven, self-validating protocols to force challenging reactions to completion.

Diagnostic Troubleshooting Workflow

Before adjusting your protocol, use the diagnostic logic below to identify the optimal acylation strategy based on the steric environment of your substrates.

Troubleshooting Start Failed Acylation of Hindered Piperazine Analyze Analyze Substrate Sterics Start->Analyze AcidCheck Is the Carboxylic Acid Highly Hindered? Analyze->AcidCheck AcidChloride Acid Chloride Method (SOCl2 / Oxalyl Chloride) AcidCheck->AcidChloride Yes (e.g., Pivalic Acid) Uronium Uronium Coupling (HATU / COMU + DIPEA) AcidCheck->Uronium No (Standard Acid) MechChem Mechanochemical Milling (TCFH / K2HPO4) AcidChloride->MechChem If Solution Phase Fails

Diagnostic workflow for overcoming steric hindrance in piperazine acylation.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My standard EDC/HOBt coupling is failing with 2,6-dimethylpiperazine. Why, and how do I fix it? Causality: EDC/HOBt forms an OBt active ester. While effective for standard primary and secondary amines, the OBt ester is relatively bulky and only moderately electrophilic. 2,6-dimethylpiperazine features two methyl groups flanking the secondary amine, creating a severe steric clash that drastically increases the activation energy required for the nucleophile to approach the carbonyl carbon at the required Bürgi-Dunitz angle[1]. Solution: Switch to uronium/aminium-based coupling reagents like HATU or COMU. These reagents form highly reactive, less sterically encumbered O-7-azabenzotriazole active esters that can overcome moderate steric barriers.

Q2: I am using an acid chloride with a bulky piperazine, but the reaction is still slow and I see degradation. What is missing? Causality: While acid chlorides are highly reactive, direct attack by a bulky amine can still be kinetically slow. This kinetic delay allows side reactions—such as ketene formation (leading to epimerization) or hydrolysis—to outcompete amide bond formation[2]. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP is planar and unhindered, allowing it to rapidly attack the acid chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is significantly more susceptible to attack by the hindered piperazine than the parent acid chloride[].

Mechanism Acyl Acyl Chloride Intermediate N-Acylpyridinium Intermediate (Highly Electrophilic) Acyl->Intermediate Fast Attack DMAP DMAP Catalyst DMAP->Intermediate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Piperazine Addition Piperazine Hindered Piperazine Piperazine->Tetrahedral Product Acylated Piperazine + DMAP Regenerated Tetrahedral->Product Elimination

Mechanism of DMAP-catalyzed acylation of a sterically hindered piperazine.

Q3: Both my carboxylic acid (e.g., mesitoic acid) and piperazine are extremely hindered. Solution-phase coupling is yielding <10%. What is the next step? Causality: The combined steric bulk of a tri-ortho-substituted acid and a substituted piperazine completely blocks the trajectory required for tetrahedral intermediate formation in standard solvated environments. Solution: Utilize mechanochemical synthesis (ball milling) or one-pot thionyl chloride activation. Recent advances demonstrate that using TCFH (tetramethylchloroformamidinium hexafluorophosphate) or COMU under solvent-free mechanochemical milling forces the molecules into close proximity, overcoming the immense activation barrier for extremely hindered amide bonds[4],[5].

Quantitative Comparison of Coupling Strategies

Use the table below to select the appropriate reagent system based on the specific steric demands of your coupling partners.

Reagent / MethodElectrophilicitySteric ToleranceByproducts / DrawbacksRecommended Use Case
EDC / HOBt ModerateLowWater-soluble ureaUnhindered primary/secondary amines.
HATU / DIPEA HighModerateHOAt, tetramethylureaModerately hindered piperazines (e.g., 2-methylpiperazine).
Acid Chloride + DMAP Very HighHighHCl (requires base scavenger)Bulky acyl donors, highly hindered piperazines[].
TCFH (Mechanochemical) Extremely HighVery HighTetramethylureaDual-hindered substrates (both acid & amine hindered)[5].

Self-Validating Experimental Protocols

The following protocols are designed with built-in visual or chemical checkpoints (self-validation) to ensure the reaction is proceeding correctly at each step.

Protocol A: DMAP-Catalyzed Acid Chloride Coupling (For Highly Hindered Systems)

Use this method when standard coupling reagents fail due to severe steric clash.

  • Activation: Dissolve the acid chloride (1.0 eq) and DMAP (0.1 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).

    • Self-Validation Checkpoint: Look for a faint yellowing or the transient formation of a fine suspension. This confirms the generation of the highly electrophilic N-acylpyridinium intermediate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture at 0 °C.

  • Amine Addition: Add the hindered piperazine (1.0 eq) dropwise.

    • Self-Validation Checkpoint: An immediate mild exotherm and the formation of white fumes or precipitate (DIPEA·HCl salt) confirms that the nucleophilic attack and subsequent elimination are actively occurring.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

Protocol B: HATU-Mediated Coupling (For Moderately Hindered Systems)

Use this method for substrates like 2-methylpiperazine where acid chlorides are too harsh or risk epimerization.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Activation: Add DIPEA (3.0 eq) to the solution.

    • Self-Validation Checkpoint: The solution must turn a distinctive, vibrant yellow immediately upon base addition. This color change is the definitive confirmation that the active O-7-azabenzotriazole ester has formed. Ensure the pH > 9 (spot on wet pH paper); the piperazine must remain deprotonated to act as a nucleophile.

  • Coupling: Add the hindered piperazine (1.1 eq) and stir at room temperature.

    • Self-Validation Checkpoint: Monitor via TLC or LCMS. As the amide forms, the vibrant yellow color of the active ester will gradually fade, providing a visual proxy for reaction progress.

References

Sources

Optimization

troubleshooting low purity in piperazine amide synthesis

Topic: Troubleshooting Low Purity in Piperazine Amide Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists Technical Support Center: Piperazine Amide Synthesis Status...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity in Piperazine Amide Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Technical Support Center: Piperazine Amide Synthesis

Status: Active Ticket Priority: High (Purity < 95%)

Welcome to the Advanced Synthesis Support Module. As a Senior Application Scientist, I often see piperazine couplings fail not because of "bad chemistry," but due to a misunderstanding of the piperazine core's unique physicochemical properties. It is a secondary amine, a base, and a potential bis-nucleophile all at once.[1]

This guide moves beyond basic textbook procedures to address the specific failure modes of this scaffold: regio-control , coupling reagent artifacts , and chromatographic tailing .

Phase 1: Reaction Optimization (The Chemistry)

Q1: I am using EDC/NHS or HATU, but my LCMS shows incomplete conversion and a persistent impurity at M+99. What is happening?

Diagnosis: You are likely encountering Guanidinylation .[1] Piperazines are sterically accessible but moderately nucleophilic.[1] If the activation of your carboxylic acid is slow, or if you add the amine too quickly to a HATU mixture, the piperazine will attack the uronium carbon of the coupling reagent (HATU) rather than the activated ester.[1]

The Fix: Switch to T3P (Propylphosphonic Anhydride) .[1][2] Unlike HATU or EDC, T3P does not generate guanidinium byproducts.[1] It drives the reaction through a cyclic anhydride intermediate that is highly reactive yet selective.[1]

  • Why T3P?

    • No Guanidinylation: It eliminates the M+99 risk.[1]

    • Epimerization Control: If your acid has a chiral center, T3P/Pyridine shows significantly lower racemization rates than HATU/DIPEA [1].

    • Solubility: T3P byproducts are water-soluble, meaning they wash away during extraction, instantly boosting crude purity.[1]

Recommended Protocol (T3P Coupling):

  • Dissolve Carboxylic Acid (1.0 eq) and Piperazine derivative (1.1 eq) in EtOAc or DMF (avoid DCM if possible to enable higher T).

  • Add Base: Pyridine (3.0 eq) or DIPEA (3.0 eq).[1]

  • Cool to 0°C.

  • Add T3P (50% in EtOAc) (1.5 – 2.0 eq) dropwise.[1]

  • Allow to warm to RT. Note: T3P is slow at 0°C but very clean; heat to 40-50°C only if stalled after 2h.[1]

Q2: My piperazine is unsubstituted. How do I stop the formation of the bis-amide (dimer)?

Diagnosis: Statistical probability favors bis-acylation because the mono-amide product remains nucleophilic.[1]

The Fix: You must break the symmetry using pH-controlled Mono-protection or Steric Exclusion .[1]

Strategy A: The "Mono-Salt" Method (Scalable) Instead of using free base piperazine, use Piperazine Monohydrochloride .[1]

  • Mechanism: In a solvent like water or MeOH, the monohydrochloride exists in equilibrium.[1] The protonated nitrogen is non-nucleophilic.[1][3] The free nitrogen reacts.[1][3] As it reacts, the equilibrium shifts, but the product (an amide) is less basic than the starting material, preventing "proton hopping" that would expose the second nitrogen to reaction [2].[1]

Strategy B: The Boc-Protect Route (High Purity) If yield is paramount, do not attempt direct mono-acylation.[1] Use 1-Boc-piperazine .[1][3]

  • Couple Acid + 1-Boc-Piperazine.[1]

  • Deprotect (4M HCl/Dioxane or TFA/DCM).[1]

  • Why: The time lost in two steps is regained by avoiding the difficult separation of Mono- vs. Bis-product.[1]

Phase 2: Workup & Isolation (The "Switch")

Q3: My crude NMR is messy. How can I clean this up without a column?

Diagnosis: Piperazines are amphiphilic.[1] Standard aqueous washes often fail to remove organic non-polar impurities because the piperazine drags them into the organic layer, or the piperazine product itself washes out into the water if the pH is too low.[1]

The Fix: The Acid/Base "Switch" Extraction . This is a self-validating purification system relying on the basicity of the piperazine nitrogen (


).[1]

Protocol:

Step Action Phase Location of Product What is Removed?
1 Dissolve crude in EtOAc. Wash with 0.5M HCl (aq).[1] Aqueous Layer (Protonated) Non-basic organic impurities, unreacted acids, non-basic coupling byproducts.
2 Separate layers.[1] Keep Aqueous. Discard Organic. Aqueous Layer (Organic waste removed)
3 Cool Aqueous layer.[1] Basify to pH > 12 with NaOH . Precipitate / Oil (Free Base) Acidic impurities stay in water as salts.
4 Extract aqueous with DCM (3x).[1] Organic Layer Inorganic salts stay in water.[1]

| 5 | Dry (Na2SO4) and Concentrate.[1][3][4][5] | Solid/Oil | Result: >95% Purity often achieved without chromatography.[1] |

Phase 3: Purification (Chromatography)[1]

Q4: My product "streaks" or "tails" on silica gel, and fractions are never pure.

Diagnosis: Silica gel is slightly acidic (


).[1] The basic piperazine nitrogen interacts strongly with the silanols, causing peak broadening (tailing) and co-elution with impurities.[1]

The Fix: You must Deactivate the Silica .[1]

Method A: The "Ammoniated" Eluent (Gold Standard) Do not use standard MeOH/DCM.[1] Use DCM / MeOH / NH4OH .[1]

  • Recipe: Prepare a stock solution of 10% MeOH in DCM containing 1%

    
     (aqueous ammonia).[1]
    
  • Mechanism:[1][5][6][7][8][9] The ammonia competes for the acidic silanol sites, allowing the piperazine to elute as a sharp band.[1]

Method B: The Triethylamine (TEA) Pre-wash If you cannot use ammonia:

  • Add 1% Triethylamine (TEA) to your equilibration solvent (e.g., Hexane/EtOAc + 1% TEA).[1]

  • Flush the column with 2-3 column volumes.[1]

  • Run your gradient without TEA (or with 0.1% TEA) to prevent product contamination.[1]

Visual Troubleshooting Guides

Figure 1: Coupling Reagent Decision Matrix

Caption: Logical flow for selecting the optimal coupling reagent based on steric hindrance and chirality risks.

CouplingLogic Start Start: Piperazine Coupling Chiral Is the Acid Chiral (Risk of Racemization)? Start->Chiral Hindered Is the Piperazine Sterically Hindered? Chiral->Hindered No UseT3P RECOMMENDED: T3P + Pyridine (Low Epimerization) Chiral->UseT3P Yes Hindered->UseT3P Standard/Open UseHATU RECOMMENDED: HATU + DIPEA (High Reactivity) Hindered->UseHATU Moderately Hindered UseAcidCl RECOMMENDED: Acid Chloride (Max Reactivity) Hindered->UseAcidCl Very Hindered

Figure 2: The Acid-Base "Switch" Purification Workflow

Caption: Step-by-step extraction protocol to isolate basic piperazines from non-basic impurities.

WorkupSwitch Crude Crude Mixture (In EtOAc) AcidWash Add 1M HCl (Acid Wash) Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Discard) Sep1->OrgLayer1 Impurities AqLayer1 Aqueous Layer (Contains Product H+) Sep1->AqLayer1 Product Basify Basify (NaOH) pH > 12 AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg FinalAq Aqueous Waste (Salts) Extract->FinalAq

[1][5]

References

  • Dunetz, J. R., et al. (2011).[1][10] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

  • Jacobsen, M. F., et al. (2010).[1] "Selective Monoacylation of Piperazine Derivatives." Journal of Organic Chemistry. (General concept reference for pH controlled selectivity).

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1]

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][6][9] Journal of the American Chemical Society, 115(10), 4397–4398.[1] (Foundational text on HATU/HOAt mechanisms).

Sources

Troubleshooting

phase transfer catalysis for piperazine benzoylation

To: Research & Development Team From: Senior Application Scientist, PTC Center of Excellence Subject: Technical Guide – Phase Transfer Catalysis for Piperazine Benzoylation Welcome to the PTC Application Support Center Y...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, PTC Center of Excellence Subject: Technical Guide – Phase Transfer Catalysis for Piperazine Benzoylation

Welcome to the PTC Application Support Center

You have accessed the advanced troubleshooting and protocol optimization hub for Piperazine Benzoylation via Phase Transfer Catalysis (PTC) . This guide is designed for immediate implementation in drug discovery and process chemistry workflows. Unlike standard literature, we focus here on the operational reality—why reactions fail, how to control selectivity, and how to scale effectively.

Module 1: The Selectivity Challenge (Mono- vs. Bis-Benzoylation)

The Core Problem: Piperazine is a symmetric diamine. The reaction rate for the second benzoylation (


) is often comparable to or faster than the first (

) because the benzoyl group creates a lipophilic amide that is more soluble in the organic phase (where the Benzoyl Chloride resides) than the starting piperazine.
Q: How do I maximize N-monobenzoylpiperazine and suppress the bis-product?

A: You must exploit the "Phase-Selectivity Principle." In a PTC system, selectivity is not just about chemical reactivity; it is about phase distribution .

  • Stoichiometry is King: Use a 3:1 to 4:1 molar ratio of Piperazine:Benzoyl Chloride.

    • Why: You need to statistically favor the collision of BzCl with free piperazine.

  • The "Reverse Addition" Protocol: Dissolve Piperazine and the Catalyst in the aqueous phase (buffered). Dissolve Benzoyl Chloride in the organic solvent (DCM or Toluene). Add the organic phase slowly to the rapidly stirring aqueous phase.

    • Why: This keeps the instantaneous concentration of BzCl low relative to the massive excess of piperazine in the aqueous boundary layer.

  • pH Tuning: Maintain the aqueous phase at pH ~4.5–5.0 (using Acetate buffer) if possible, or use weak inorganic bases (

    
    ).
    
    • Why: At this pH, a significant portion of the piperazine is monoprotonated (

      
      ). The monoprotonated species cannot be bis-benzoylated effectively, but the free amine equilibrium allows mono-benzoylation.
      
Visualizing the Selectivity Pathway

SelectivityPath cluster_control Control Factors Pip Piperazine (Aq) Interface Interface / PTC Layer Pip->Interface Diffusion BzCl Benzoyl Chloride (Org) BzCl->Interface Slow Addition Mono Mono-Benzoyl (Product) Interface->Mono k1 (Fast) Bis Bis-Benzoyl (Impurity) Interface->Bis k2 (Side Rxn) Mono->Interface Re-entry (Avoid!) Factor1 Excess Piperazine (Aq) Factor2 High Stirring Rate

Figure 1: Competitive pathways in interfacial benzoylation. Minimizing "Re-entry" of the mono-product into the reaction zone is critical for selectivity.

Module 2: Reaction Kinetics & Yield Optimization

The Core Problem: Benzoyl chloride is moisture sensitive. In a biphasic system with aqueous base (NaOH/KOH), hydrolysis of the acyl chloride competes with the acylation of the amine.

Q: My Benzoyl Chloride is disappearing, but the yield is low (<50%). Why?

A: Hydrolysis is outcompeting Amidation. This usually happens if the reaction temperature is too high or the catalyst is transferring


 too aggressively.
ParameterRecommended SettingTechnical Rationale
Temperature 0°C to 5°C Low temp significantly retards the hydrolysis rate (

) while having a smaller impact on the amidation rate (

).
Catalyst TBAB (1-5 mol%) Tetrabutylammonium Bromide is the industry standard. It creates a loose ion pair that is active but not overly aggressive in transporting

compared to smaller quats like TEBA.
Stirring >800 RPM PTC is mass-transfer limited . You must generate maximum interfacial area. If you stir slowly, hydrolysis dominates in the bulk aqueous phase before the BzCl can find the amine.
Solvent DCM or Toluene DCM (Dichloromethane) is excellent for solubility but environmental concerns exist. Toluene is a viable alternative but requires vigorous agitation due to higher surface tension.
The PTC Mechanism (Interfacial Base Transfer)

Unlike alkylation (where


 transfers the nucleophile), in acylation, the catalyst often helps transport the Base (

or

)
to the interface to neutralize the HCl formed, driving the equilibrium forward.

PTC_Mechanism cluster_org Organic Phase (DCM) cluster_aq Aqueous Phase (Base) BzCl PhCOCl Amide Product (PhCON-Pip) BzCl->Amide + Piperazine QCl Q+ Cl- Amide->QCl Generates HCl QOH Q+ OH- QCl->QOH Ion Exchange (Interface) Pip Piperazine Pip->Amide Attack Base OH- / CO3-- QOH->QCl Neutralizes H+

Figure 2: The catalytic cycle.[1][2][3][4] The quaternary ammonium salt (


) shuttles the base anion to the organic interface to neutralize the protonated intermediate, preventing acid-stalling.

Module 3: Standard Operating Protocol (SOP)

Protocol ID: PTC-PIP-BZ-01 Target: N-Benzoylpiperazine (Mono-selective)

Reagents:

  • Piperazine (anhydrous or hexahydrate): 30 mmol (3.0 equiv)

  • Benzoyl Chloride: 10 mmol (1.0 equiv)

  • TBAB (Tetrabutylammonium bromide): 0.5 mmol (5 mol%)

  • DCM (Dichloromethane): 30 mL

  • Water: 30 mL

  • Base:

    
     (15 mmol) dissolved in the water.
    

Step-by-Step:

  • Aqueous Prep: In a round-bottom flask, dissolve Piperazine (30 mmol) and

    
     (15 mmol) in 30 mL water. Add TBAB (0.5 mmol). Stir until clear.
    
  • Cooling: Place the flask in an ice/water bath (0–4°C).

  • Organic Prep: Dissolve Benzoyl Chloride (10 mmol) in 30 mL DCM.

  • The Critical Step (Addition): Using a pressure-equalizing dropping funnel, add the DCM solution to the vigorously stirring (1000 RPM) aqueous solution dropwise over 30–45 minutes .

    • Note: Fast addition leads to bis-benzoylation and heat generation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup:

    • Separate phases.[5][6][7]

    • Crucial Wash: Wash the organic layer with water (3x 20 mL) .

    • Why: The excess piperazine stays in the water. The mono-benzoyl piperazine stays in the DCM.

    • Dry organic layer over

      
      , filter, and evaporate.[5]
      

Module 4: Troubleshooting & FAQs

Q: I have a stubborn emulsion during workup. How do I clear it?

A: PTC reactions generate surfactants (the catalyst itself).

  • Fix 1: Add solid NaCl (saturate the aqueous layer). This increases ionic strength and forces phase separation.

  • Fix 2: Filter the biphasic mixture through a pad of Celite before separation.[7] This removes suspended particulates stabilizing the emulsion.

Q: Can I use NaOH instead of K2CO3?

A: Yes, but be careful.

  • NaOH is a stronger base and increases the risk of Benzoyl Chloride hydrolysis.[7] If you use NaOH, strictly maintain 0°C during addition.

    
     is "softer" and generally provides cleaner profiles for sensitive acyl chlorides.
    
Q: How do I remove the TBAB catalyst from the final product?

A: TBAB is water-soluble, but it has organic solubility too.

  • Standard Method: Multiple water washes usually remove it.

  • Strict Method: If trace TBAB is an issue (e.g., for biological assay), pass the crude product through a short plug of silica gel. The polar quaternary salt will stick to the silica while the amide elutes.

References

  • Makosza, M. (2000).[4] Phase-transfer catalysis.[1][2][4][5][6][8][9][10][11][12] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. Link

  • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][2][4][5][6][8][9][10][11][12] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

  • Patel, H., et al. (2020).[4] Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5912. Link

  • BenchChem Technical Support. (2025). Protocol for TBAB-catalyzed alkylation and acylation. Link

  • Wang, M., et al. (2012). Selective synthesis of mono-acylated piperazine derivatives. Tetrahedron Letters, 53(15), 1850-1854.

Sources

Optimization

Technical Support Center: Drying Protocols for Hygroscopic Piperazine Salts

Status: Operational Operator: Senior Application Scientist Topic: Moisture Management & Drying Architectures for Piperazine Scaffolds Introduction: The "Sticky" Reality of Piperazine Chemistry If you are reading this, yo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Moisture Management & Drying Architectures for Piperazine Scaffolds

Introduction: The "Sticky" Reality of Piperazine Chemistry

If you are reading this, you are likely staring at a flask of what should be a crystalline powder, but instead resembles a gummy oil or a sticky solid. Piperazine and its salts (particularly piperazine citrate and piperazine adipate ) are notorious for their hygroscopicity.

The challenge is twofold:

  • Thermodynamic Trap: These salts often have a low Critical Relative Humidity (CRH). Above this threshold, they spontaneously absorb atmospheric water until they dissolve (deliquescence).

  • Chemical Reactivity: As secondary amines, piperazines in the presence of moisture avidly absorb CO₂ from the air to form carbamates, introducing impurities that are often mistaken for decomposition.

This guide moves beyond basic "oven drying" to precision techniques required for pharmaceutical-grade isolation.[1][2]

Module 1: The Decision Matrix (Triage)

Before selecting a method, you must characterize the water. Is it surface water (adsorbed) or hydrate water (crystal lattice)?

  • Surface Water: Must be removed for accurate weighing/dosing.

  • Hydrate Water: Removing this often collapses the crystal lattice, creating an amorphous phase that is more hygroscopic and chemically unstable.

Workflow: Selecting the Correct Drying Architecture

DryingDecisionTree Start Start: Characterize Sample IsHydrate Is the target form a Hydrate? Start->IsHydrate YesHydrate YES: Target is Hydrate (e.g., Piperazine Citrate Hexahydrate) IsHydrate->YesHydrate XRD confirms Hydrate NoHydrate NO: Target is Anhydrous IsHydrate->NoHydrate Target is Anhydrous SurfaceOnly Remove Surface Water Only YesHydrate->SurfaceOnly MethodA Method A: Controlled Humidity Drying (Desiccator with Salt Solution) SurfaceOnly->MethodA HeatSensitive Is the salt Heat Sensitive (>40°C)? NoHydrate->HeatSensitive YesHeat YES HeatSensitive->YesHeat NoHeat NO HeatSensitive->NoHeat MethodB Method B: Lyophilization (Freeze Drying) YesHeat->MethodB SolventTrap Is Solvent Trapped? NoHeat->SolventTrap MethodC Method C: Vacuum Oven (with N2 Bleed) SolventTrap->MethodC No MethodD Method D: Azeotropic Distillation (Toluene/Ethanol) SolventTrap->MethodD Yes (Sticky Gum)

Figure 1: Decision matrix for selecting the appropriate drying protocol based on solid-state properties.

Module 2: Execution Protocols
Protocol A: Vacuum Oven with Nitrogen Bleed (The Workhorse)

Best for: Stable anhydrous salts with surface moisture.

The Science: Standard vacuum drying often fails for piperazines because the rapid evaporation cools the sample, causing condensation of pump oil backstream or "skinning" of the surface. The Nitrogen Bleed breaks the boundary layer, improving heat transfer and sweeping away moisture.

Steps:

  • Preparation: Spread the salt thin (<1 cm) on a PTFE-lined tray. Avoid aluminum (reactivity risk).

  • Setup: Set oven to 40–50°C . Connect a dry nitrogen line to the oven's bleed valve.

  • Cycle:

    • Pull vacuum to <10 mbar.

    • Open N₂ bleed to raise pressure to ~100 mbar (turbulent flow).

    • Hold for 10 mins.

    • Close bleed, pull to <10 mbar.

  • Duration: Repeat cycles for 6–12 hours.

  • Cooling: Crucial Step. repressurize with Dry Nitrogen or Argon only. Do not open to ambient air until the sample is at room temperature and transferred to a desiccator.

Protocol B: Azeotropic Distillation (The Chemical Fix)

Best for: Gummy, oiled-out samples or removing high-boiling solvents.

The Science: Water forms azeotropes with specific solvents (e.g., Toluene, Ethanol), allowing water to be removed at temperatures below its normal boiling point. Toluene is preferred as it forms a heteroazeotrope (separates into two phases).

Table 1: Azeotropic Solvent Selection

SolventAzeotrope BP (°C)% Water in AzeotropeApplication Note
Toluene 85.0°C20.2%Recommended. Efficient, forms 2 layers.
Ethanol 78.2°C4.4%Good for initial drying, but holds less water.
Ethyl Acetate 70.4°C8.2%Milder, good for heat-sensitive salts.

Steps:

  • Dissolve/suspend the "gummy" piperazine salt in Toluene (approx 10mL per gram).

  • Attach a Dean-Stark trap filled with toluene.

  • Reflux. Water will collect at the bottom of the trap.

  • Continue until no more water droplets separate.

  • Cool and filter the precipitated anhydrous salt (if insoluble in hot toluene) or rotary evaporate (if soluble).

  • Note: This restores crystallinity to amorphous gums.

Protocol C: Lyophilization (Freeze Drying)

Best for: Thermolabile salts or biological conjugates.

Warning: Piperazine salts can form "cakes" that collapse. Use a conservative primary drying cycle .

Steps:

  • Dissolve salt in water (10-20% w/v).

  • Freezing: Flash freeze using liquid nitrogen or a shelf freeze to -40°C. Slow freezing promotes large crystals, which dry faster.

  • Primary Drying: Set vacuum to 100 mTorr. Shelf temp -20°C.

  • Secondary Drying: Ramp to 25°C slowly (0.5°C/min) to remove bound water.

  • Stopper: Seal vials under vacuum or inert gas before removing from the lyophilizer.

Module 3: Troubleshooting & FAQs
Q1: My piperazine citrate turned into a liquid oil on the bench. Can I save it?

Diagnosis: Deliquescence. The humidity exceeded the salt's Critical Relative Humidity (CRH). Fix: Do not heat it directly; it will likely degrade.

  • Dissolve the oil in a minimum amount of anhydrous ethanol or methanol.

  • Add an anti-solvent (like diethyl ether or hexane) to induce precipitation.

  • If it remains oily, switch to Protocol B (Azeotropic Distillation) with Toluene to force the water out and restore the crystal lattice.

Q2: The NMR shows a new peak after drying. Did I decompose it?

Diagnosis: Likely Carbamate Formation . Mechanism: Piperazine (secondary amine) + Atmospheric CO₂ → Piperazine Carbamate. Prevention: Always dry and handle under Argon/Nitrogen. Remedy: Carbamates are often reversible. Acidify the solution (convert to HCl salt) to decarboxylate, then regenerate the free base or desired salt if necessary.

Q3: I dried the hydrate, but the melting point is now 20°C lower. Why?

Diagnosis: Lattice Collapse. You likely removed the structural water (hydrate water), converting the crystalline hydrate into an amorphous anhydrate . Amorphous solids have lower melting points and lower stability. Fix: If the drug master file (DMF) specifies a hydrate (e.g., Piperazine Citrate Hexahydrate), you must dry it to a specific water activity, not to "zero" water. Use a desiccator with a saturated salt solution (e.g., Sodium Chloride, ~75% RH) to dry it without stripping the hydrate water.

Module 4: Mechanism of Action (Visualized)

Understanding the difference between surface moisture removal and hydrate dehydration is critical for stability.

DryingMechanism WetSample Wet Sample (Crystal + Surface H2O) GentleDrying Controlled Drying (Vacuum/Desiccant) WetSample->GentleDrying DryCrystal Stable Crystal (Surface H2O Removed) OverDrying Aggressive Drying (High Heat/High Vac) DryCrystal->OverDrying If Hydrate Collapsed Amorphous/Collapsed (Lattice H2O Stripped) GentleDrying->DryCrystal Ideal Endpoint OverDrying->Collapsed Instability Risk

Figure 2: The danger of over-drying hydrates. Removing lattice water leads to amorphous collapse.

References
  • BenchChem. (2025).[3] Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. Retrieved from 3

  • Journal of Chemical and Pharmaceutical Research. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from 4

  • Perumal, V. et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design.[5] Retrieved from 5

  • Wikipedia. (2024). Azeotropic Distillation: Techniques and Solvents.[1][2][6] Retrieved from 7

  • National Institutes of Health (PMC). (2011). Vacuum Foam Drying: An Alternative to Lyophilization for Biomolecule Preservation.[8] Retrieved from 8

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(4-methylbenzoyl)-4-propylpiperazine

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(4-methylbenzoyl)-4-propylpiperazine . It is structured to assist researchers in the structural validation of this compound, specifi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(4-methylbenzoyl)-4-propylpiperazine . It is structured to assist researchers in the structural validation of this compound, specifically distinguishing it from metabolic or synthetic analogs (such as the reduced benzylamine derivative) and managing the spectral complexities introduced by amide bond rotamers.

A Comparative Analytical Guide for Drug Discovery

Executive Summary & Structural Context

1-(4-methylbenzoyl)-4-propylpiperazine is a pharmacophore scaffold often encountered in the development of antihistamines, anti-vertigo agents, and designer piperazine derivatives. Its structure combines a lipophilic p-tolyl moiety, a rigidifying piperazine ring, and a flexible propyl chain.

From an NMR perspective, this molecule presents a classic but often misinterpreted challenge: Restricted Rotation (Rotamerism). The partial double-bond character of the N-C=O (amide) bond leads to distinct syn and anti conformers that interconvert on the NMR timescale. This results in signal broadening or splitting at room temperature, often mistaken for impurities by inexperienced analysts.

This guide compares the spectral performance of the target molecule against its reduced analog, 1-(4-methylbenzyl)-4-propylpiperazine , a common synthetic precursor or metabolite.

Structural Breakdown & Predicted Shifts

Before analyzing the spectrum, we must map the protons to their theoretical magnetic environments.

MoietyProton TypeApprox.[1][2][3][4][5][6][7][8][9] Shift (

, ppm)
MultiplicityKey Diagnostic Feature
Aromatic Ar-H (ortho to C=O)7.30 - 7.40Doublet (

Hz)
Part of AA'BB' system.
Aromatic Ar-H (meta to C=O)7.15 - 7.25Doublet (

Hz)
Part of AA'BB' system.
Methyl Ar-CH

2.35 - 2.40SingletSharp singlet; integrates to 3H.
Piperazine N-CH

(

to C=O)
3.40 - 3.80 Broad / Split CRITICAL: Broadened due to rotamers.
Piperazine N-CH

(

to N-Pr)
2.30 - 2.60Broad MultipletOften overlaps with propyl N-CH

.
Propyl N-CH

-CH

-CH

2.30 - 2.40TripletOverlaps with piperazine ring protons.
Propyl N-CH

-CH

-CH

1.45 - 1.60Sextet/MultipletDistinct aliphatic region.
Propyl N-CH

-CH

-CH

0.90 - 0.95TripletTerminal methyl.
Comparative Analysis: Amide vs. Amine Linkage

A critical quality control step in the synthesis of this compound is verifying the integrity of the amide bond vs. the reduced amine (benzyl) linkage.

Comparison Target: 1-(4-methylbenzyl)-4-propylpiperazine (Reduced Analog)
  • The Difference: The carbonyl (C=O) is replaced by a methylene (CH

    
    ).
    
  • Spectral Impact: The "Amide Rotamer" effect disappears.

Table 1: Spectral Performance Comparison
FeatureTarget: Amide Analog (Benzoyl)Alternative: Amine Analog (Benzyl)Diagnostic Conclusion
Linker Signal None (Carbonyl is invisible in 1H)Singlet (

~3.5 ppm)
Presence of a sharp singlet at 3.5 ppm indicates reduction (impurity).
Piperazine Ring 3.4 - 3.8 ppm (Deshielded) 2.4 - 2.6 ppm (Shielded) The amide pulls alpha-protons downfield.
Signal Shape Broad / Split (Rotamers) Sharp / Defined Broad signals confirm the amide bond presence.
Aromatic Region Deshielded ortho-protons Shielded ortho-protons Carbonyl anisotropy shifts ortho-protons downfield.
Experimental Protocol: Managing Rotamers

To obtain publication-quality spectra, you must control the rotamer exchange rate.

Workflow Diagram

The following diagram outlines the decision process for solvent selection and temperature control to resolve spectral ambiguity.

NMR_Workflow Start Start: Sample Preparation Solvent Solvent Selection Start->Solvent CDCl3 Option A: CDCl3 (Standard) Solvent->CDCl3 DMSO Option B: DMSO-d6 (High Polarity) Solvent->DMSO Check Check Piperazine Signals (3.4 - 3.8 ppm) CDCl3->Check DMSO->Check Result_Broad Result: Broad/Humps (Intermediate Exchange) Check->Result_Broad Usually at RT Result_Sharp Result: Sharp Signals (Fast Exchange) Check->Result_Sharp Rare at RT Action_Heat Action: Variable Temp (VT) Heat to 50-60°C Result_Broad->Action_Heat Final Final Spectrum: Coalescence Achieved Result_Sharp->Final Action_Heat->Final

Caption: Optimization workflow for resolving amide rotamer broadening in piperazine derivatives.

Detailed Protocol
  • Solvent Choice:

    • Standard (CDCl

      
      ):  Good solubility. Expect broad signals at 25°C.
      
    • Recommended (DMSO-d

      
      ):  The higher viscosity and polarity often slow the rotation enough to see distinct rotamers or allow for safer heating to induce coalescence.
      
  • Sample Concentration: Prepare ~10 mg in 0.6 mL solvent. High concentrations can increase viscosity and further broaden signals.

  • Variable Temperature (VT) Experiment (If signals are broad):

    • Run a standard scan at 25°C.[10]

    • Heat the probe to 55°C (328 K) .

    • Result: The broad humps at 3.4-3.8 ppm should coalesce into a sharper singlet (or triplet), confirming the dynamic process rather than impurities.

Detailed Signal Assignment (Reference Data)

Solvent: CDCl


 (referenced to 7.26 ppm)
Frequency:  400 MHz[11][12]
Shift (

)
MultiplicityIntegrationAssignmentNotes
7.35 Doublet (

Hz)
2HAr-H (2,6)Ortho to Carbonyl.
7.20 Doublet (

Hz)
2HAr-H (3,5)Meta to Carbonyl.[4]
3.75 Broad / Split2HPiperazine H-2,6 (eq)Rotamer dependent.
3.45 Broad / Split2HPiperazine H-2,6 (ax)Rotamer dependent.
2.38 Triplet (

Hz)
2HPropyl

-CH

Overlaps with Ar-Me often.
2.36 Singlet3HAr-CH

Distinct singlet.
2.30 - 2.50 Multiplet4HPiperazine H-3,5Protons near the propyl amine.
1.55 Sextet (

Hz)
2HPropyl

-CH

-
0.92 Triplet (

Hz)
3HPropyl

-CH

Terminal methyl.
Troubleshooting & Validation

Issue: The integration of the aromatic region is correct (4H), but the piperazine region integrates poorly or appears as "mud."

  • Cause: Intermediate exchange rate of the amide bond rotation at room temperature.

  • Solution: Do not integrate the broad humps relative to the sharp aromatic signals for purity determination unless you perform a VT experiment. Rely on the Propyl-CH

    
     (0.92 ppm) vs. Ar-CH
    
    
    
    (2.36 ppm) ratio for stoichiometry checks.

Issue: Extra peaks appear near the aromatic doublets.

  • Cause: At very low temperatures (< 0°C), the syn and anti rotamers resolve completely, and the magnetic anisotropy may even split the aromatic signals into two sets of doublets.

  • Validation: If the peaks coalesce upon heating, they are rotamers, not impurities.

References
  • Wodtke, R. et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry (RSC) Advances. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2760450, 1-(4-Methylbenzoyl)piperazine. Link

  • Cayman Chemical. MBZP (hydrochloride) Product Information. (Provides spectral data for the benzyl analog for comparison). Link

  • ChemicalBook. 1-(4-Fluorobenzyl)piperazine NMR Spectrum Data. (Used for comparative amine-linkage shift analysis). Link

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 1-(4-methylbenzoyl)-4-propylpiperazine: Characterizing the Amide I Band

For drug development professionals and researchers working with novel chemical entities, precise structural elucidation is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identi...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers working with novel chemical entities, precise structural elucidation is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid, non-destructive, and highly informative analytical method. This guide provides an in-depth analysis of the characteristic IR absorption bands of the tertiary amide 1-(4-methylbenzoyl)-4-propylpiperazine, with a specific focus on the prominent Amide I band. We will compare expected spectral features with data from structurally similar compounds, detail an experimental protocol for data acquisition, and provide the theoretical framework for accurate interpretation.

The Amide Signature: A Tale of Vibrations

The amide functional group is a central feature in a vast array of pharmaceuticals and biologically active molecules. Its vibrational characteristics in an IR spectrum are well-documented and provide a reliable diagnostic tool. The most significant of these are the "Amide" bands, which arise from the coupled vibrations of the C=O and N-H groups. However, in the case of a tertiary amide such as 1-(4-methylbenzoyl)-4-propylpiperazine, the nitrogen atom is bonded to three carbon atoms, meaning it lacks an N-H bond.[1] This structural feature has a profound and simplifying effect on its IR spectrum.

Key Distinctions for Tertiary Amides:

  • Amide I Band (C=O stretch): This is the most intense and characteristic absorption for all amides and is primarily due to the C=O stretching vibration.[2] In tertiary amides, this band typically appears in the region of 1680-1630 cm⁻¹ .[1] Because there is no N-H bond, the position of this band is not influenced by hydrogen bonding, making its location largely independent of the sample's physical state (solid vs. solution).[3]

  • Amide II Band (N-H bend): This band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is absent in the spectra of tertiary amides.[1] Its absence is a key diagnostic feature that distinguishes tertiary amides from their primary and secondary counterparts.

Comparative Analysis: Pinpointing the Amide I Band

Vibrational ModeExpected Range (cm⁻¹) for Tertiary AmidesObserved in 1-benzoylpiperidine derivatives (cm⁻¹)Observed in N,N-dimethylbenzamide (KBr)Predicted for 1-(4-methylbenzoyl)-4-propylpiperazine (cm⁻¹)Intensity
Aromatic C-H Stretch3100-30003072-3008[4]~3060~3050Medium-Weak
Aliphatic C-H Stretch3000-28502948-2813[4]~2930~2960, ~2870Strong
Amide I (C=O Stretch) 1680-1630 [1]1620-1614 [4]~1633 ~1630-1640 Very Strong
Aromatic C=C Stretch1600-1450Not specified~1598, ~1495, ~1448~1610, ~1515Medium-Weak
Aliphatic C-H Bend1470-1370Not specified~1448, ~1395~1460, ~1380Medium
C-N Stretch1300-12001264-1221[4]~1265~1270Medium-Strong

Table 1: Comparison of expected and observed IR absorption bands for 1-(4-methylbenzoyl)-4-propylpiperazine and related tertiary amides.

The data from 1-benzoylpiperidine derivatives, which share the same N-aroylpiperidine core, suggest that the Amide I band for our target molecule will likely appear at the lower end of the typical range for tertiary amides, predicted here to be around 1630-1640 cm⁻¹ . This is due to the resonance effect where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, weakening the C=O double bond and lowering its stretching frequency. The presence of an electron-donating methyl group on the benzoyl ring is expected to have a minor effect on this band position.

Visualizing the Structure and Key Vibrations

To better understand the origin of the Amide I band, it is helpful to visualize the molecular structure and the primary vibrational mode responsible for this absorption.

Figure 1: Molecular structure of 1-(4-methylbenzoyl)-4-propylpiperazine with the key Amide I (C=O) bond highlighted.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a solid sample like 1-(4-methylbenzoyl)-4-propylpiperazine using the potassium bromide (KBr) pellet method. This technique is chosen for its ability to produce high-quality spectra of solid samples, minimizing scattering effects.

Materials:

  • 1-(4-methylbenzoyl)-4-propylpiperazine (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to acquire a spectrum of the ambient environment (air). This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place approximately 150-200 mg of dry KBr powder into a clean agate mortar.

    • Add 1-2 mg of the sample to the mortar.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.

    • Transfer the powder mixture into the die of the pellet press.

  • Pellet Formation:

    • Assemble the pellet press according to the manufacturer's instructions.

    • Apply pressure (typically 7-10 tons) for approximately 2-3 minutes. This will form a transparent or semi-transparent KBr pellet containing the dispersed sample.

    • Carefully release the pressure and retrieve the KBr pellet from the die.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the FTIR spectrometer's sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks, paying close attention to the 1630-1640 cm⁻¹ region for the Amide I band.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis start Start grind Grind 1-2 mg Sample with 200 mg KBr start->grind 1. press Press Mixture into a Pellet grind->press 2. place Place Pellet in Spectrometer Holder press->place 3. acquire Acquire Sample Spectrum place->acquire background Acquire Background Spectrum (Air) background->acquire 4. process Process Data (Background Subtraction) acquire->process 5. analyze Identify Characteristic Bands (e.g., Amide I at ~1635 cm⁻¹) process->analyze 6. finish End analyze->finish

Figure 2: Experimental workflow for obtaining the FTIR spectrum of a solid sample using the KBr pellet method.

Conclusion

The infrared spectrum of 1-(4-methylbenzoyl)-4-propylpiperazine is characterized by a strong and distinct Amide I band expected in the 1630-1640 cm⁻¹ region, which is a definitive marker for the carbonyl stretch of the tertiary amide group. The conspicuous absence of an Amide II band further confirms its tertiary nature. By comparing with analogous structures and following a robust experimental protocol, researchers can confidently use FTIR spectroscopy to verify the identity and purity of this and similar compounds, ensuring the integrity of their research and development efforts.

References

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]

  • Al-Obaidi, A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. ACS Chemical Neuroscience. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69892, Benzoylpiperidine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

Sources

Validation

Comparative Guide: Empirical vs. In-Silico ¹³C NMR Resolution of Propyl and Methylbenzoyl Groups

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when elucidating the structures of novel ester derivatives in drug development. Accurately assigning the ¹³C Nuclear Magnetic Resonance (NM...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when elucidating the structures of novel ester derivatives in drug development. Accurately assigning the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of structurally similar isomers—such as propyl 2-methylbenzoate versus propyl 4-methylbenzoate—requires a rigorous analytical strategy.

This guide objectively compares the performance of High-Field Empirical NMR against leading Predictive NMR Software (Mnova and ChemDraw) . By analyzing the distinct electronic environments of the flexible propyl chain and the rigid methylbenzoyl moiety, we will establish a self-validating workflow for accurate structural assignment.

The Analytical Challenge: Causality in Chemical Shifts

To evaluate our analytical platforms, we must first understand the physical causality driving the chemical shifts in our target functional groups:

  • The Propyl Group (-CH₂-CH₂-CH₃): Aliphatic chains without cyclic constraints undergo rapid bond rotation in solution. This conformational averaging nullifies complex anisotropic shielding effects, making the aliphatic resonances highly predictable. The oxygen-bound methylene (C1) consistently resonates near 66 ppm, while the terminal methyl (C3) appears near 10 ppm [1].

  • The Methylbenzoyl Group (Ar-CO-): This moiety presents a rigid aromatic system where the exact position of the methyl group (ortho, meta, or para) induces distinct inductive and resonance effects. The ester bond possesses partial double-bond character, restricting rotation and creating an anisotropic deshielding cone. Accurately predicting the closely clustered aromatic carbons (~127–130 ppm) and the quaternary carbonyl carbon (~166 ppm) is notoriously difficult for basic algorithms [2].

Platform Comparison: Empirical vs. In-Silico Methods

When assigning these complex spectra, researchers typically rely on one of three approaches:

  • High-Field Empirical NMR (400+ MHz): The definitive gold standard. It provides exact, solvent-specific chemical shifts with standard deviations of <0.1 ppm. However, it requires purified samples and costly instrumentation.

  • Mnova NMRPredict (Machine Learning): Utilizes a proprietary machine learning algorithm trained on vast databases of assigned experimental shifts. It excels at recognizing 3D conformational effects in benzenic structures, yielding a highly accurate Root Mean Square Error (RMSE) of ~1.9 ppm [2].

  • ChemDraw (HOSE Code/Lookup): Relies on 2D Hierarchical Orthogonal Space Encoding (HOSE) and basic lookup tables. While computationally instantaneous, it fails to account for complex 3D conformational averaging or steric hindrance, resulting in a higher RMSE of ~3.4 ppm for aromatic systems [3].

Quantitative Performance Data

The table below summarizes the comparative accuracy of these platforms using Propyl 4-methylbenzoate as the benchmark molecule.

Carbon MoietyPositionEmpirical Shift (400 MHz)Mnova PredictionChemDraw PredictionΔδ (Max Error)
Methylbenzoyl C=O (Carbonyl)166.5 ppm167.1 ppm165.0 ppm1.5 ppm
C-ipso (Ar)127.8 ppm128.5 ppm130.1 ppm2.3 ppm
C-ortho (Ar)129.5 ppm129.2 ppm128.5 ppm1.0 ppm
C-meta (Ar)129.0 ppm129.1 ppm128.0 ppm1.0 ppm
C-para (Ar-CH₃)143.2 ppm144.0 ppm145.5 ppm2.3 ppm
Ar-CH₃21.6 ppm21.4 ppm21.0 ppm0.6 ppm
Propyl O-CH₂ (C1)66.2 ppm66.5 ppm65.8 ppm0.4 ppm
CH₂ (C2)22.1 ppm22.3 ppm22.5 ppm0.4 ppm
CH₃ (C3)10.5 ppm10.4 ppm10.8 ppm0.3 ppm

Data Insight: Notice that the error (Δδ) for the flexible propyl group is negligible (<0.5 ppm) across all predictive software. However, the rigid methylbenzoyl group exposes the limitations of 2D lookup tables, with ChemDraw showing >2.0 ppm deviation on quaternary aromatic carbons [3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, both empirical acquisition and in-silico prediction must be executed using self-validating protocols.

Protocol A: High-Field ¹³C NMR Acquisition (Empirical)
  • Sample Preparation: Dissolve 25 mg of the synthesized propyl methylbenzoate in 0.6 mL of CDCl₃. Causality: CDCl₃ is chosen because its deuterium provides the lock signal, while its non-polar nature mimics the conditions under which most predictive algorithms are trained.

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This self-validates the chemical shift referencing; if the TMS peak is not exactly at 0.00 ppm, the entire spectrum must be recalibrated.

  • Acquisition Parameters: Set the pulse sequence to standard proton-decoupled ¹³C (zgpg30). Critical Step: Set the relaxation delay (D1) to a minimum of 2.0 seconds. Causality: Quaternary carbons (the carbonyl and ipso-aromatic carbons) lack attached protons and cannot undergo efficient dipole-dipole relaxation via the Nuclear Overhauser Effect (NOE). A short D1 will saturate these signals, causing them to disappear from the spectrum.

  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier Transform to optimize the signal-to-noise ratio without sacrificing the resolution needed to separate the ortho and meta aromatic peaks.

Protocol B: In-Silico Prediction & Overlay (Mnova)
  • Structure Input: Import the exact 2D .mol file of the target isomer into Mnova.

  • Algorithm Selection: Navigate to Analysis > Predict & Compare and select the Machine Learning predictor engine [4].

  • Solvent Definition: Explicitly set the prediction solvent to Chloroform-d.

  • Validation Overlay: Drag the generated synthetic spectrum over the empirical .fid file. Causality: Visualizing the residual difference (Δδ) allows the scientist to immediately identify structural misassignments or unexpected conformational strain [5].

Workflow Visualization

The following diagram illustrates the parallel execution of empirical and in-silico workflows, converging at the comparative analysis stage.

G cluster_empirical Empirical NMR Workflow cluster_insilico In-Silico Prediction Start Target Analysis: Propyl Methylbenzoate E1 High-Field NMR (400 MHz) Start->E1 I1 Mnova / ChemDraw Start->I1 E2 Signal Acquisition & FT E1->E2 Compare Comparative Analysis (Δδ) E2->Compare I2 Generate Predicted Shifts I1->I2 I2->Compare Result Structural Elucidation Compare->Result

Workflow comparing empirical NMR acquisition with in-silico prediction for structural elucidation.

Conclusion & Recommendations

When distinguishing between isomers containing propyl and methylbenzoyl groups, the choice of analytical platform dictates the reliability of the structural assignment.

While the aliphatic propyl chain can be accurately predicted by basic lookup tables (ChemDraw), the rigid, electronically complex methylbenzoyl group requires either empirical high-field NMR or advanced machine-learning prediction (Mnova) [2]. For drug development professionals, I strongly recommend adopting a hybrid workflow: use Mnova to rapidly screen and predict expected shifts, but mandate 400+ MHz empirical NMR with extended D1 delays to definitively validate quaternary carbon assignments.

References

  • Can Graph Machines Accurately Estimate 13 C NMR Chemical Shifts of Benzenic Compounds? - MDPI.
  • Propyl-2-methylbenzoate | C11H14O2 - PubChem (NIH).
  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds? - ResearchGate.
  • MestreNova Manual - Mestrelab Research.
  • MestreNova Software Training - University of Oxford.

Sources

Comparative

Comparative Guide to HPLC Method Development for 1-(4-methylbenzoyl)-4-propylpiperazine Purity Analysis

The quantitative analysis and purity profiling of piperazine derivatives are critical components of pharmaceutical quality assurance. 1-(4-methylbenzoyl)-4-propylpiperazine presents a unique analytical profile: it combin...

Author: BenchChem Technical Support Team. Date: March 2026

The quantitative analysis and purity profiling of piperazine derivatives are critical components of pharmaceutical quality assurance. 1-(4-methylbenzoyl)-4-propylpiperazine presents a unique analytical profile: it combines a highly basic piperazine core with a hydrophobic N-propyl tail and a strongly UV-absorbing 4-methylbenzoyl moiety.

This guide objectively compares various High-Performance Liquid Chromatography (HPLC) stationary and mobile phase strategies to overcome the inherent chromatographic challenges of this molecule. By establishing a science- and risk-based approach, we provide a self-validating protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines[1],[2].

Analyte Chemistry and Mechanistic Challenges

Developing a robust HPLC method requires understanding the causality behind peak distortions. Piperazine derivatives frequently exhibit severe peak tailing on standard silica-based columns[3]. The tertiary amines in the piperazine ring (pKa ~9.0) are protonated under standard acidic or neutral reverse-phase conditions. These cations undergo secondary ion-exchange interactions with ionized residual silanols (Si-O⁻) on the stationary phase[4].

However, unlike aliphatic piperazines that require complex pre-column derivatization for detection, the 4-methylbenzoyl group provides a strong chromophore, enabling direct and highly sensitive HPLC-UV or Diode-Array Detection (DAD)[5],[6].

Interactions Molecule 1-(4-methylbenzoyl)- 4-propylpiperazine Hydrophobic Hydrophobic Retention (N-Propyl Group) Molecule->Hydrophobic C18 Phase PiPi π-π Interactions (Benzoyl Ring) Molecule->PiPi Biphenyl Phase IonExchange Ion-Exchange / Tailing (Basic Piperazine N) Molecule->IonExchange Free Silanols

Fig 1. Mechanistic interactions between the analyte structural motifs and stationary phases.

Comparative Evaluation of Stationary Phases

To mitigate secondary interactions and optimize the resolution between 1-(4-methylbenzoyl)-4-propylpiperazine and its synthetic impurities (e.g., 4-propylpiperazine, 4-methylbenzoic acid), three distinct column chemistries were evaluated.

  • Fully End-Capped C18 (e.g., Waters XBridge C18): Relies purely on dispersive (hydrophobic) interactions. High end-capping reduces silanol activity.

  • Biphenyl Phase (e.g., Restek Raptor Biphenyl): Offers orthogonal selectivity. The biphenyl rings interact directly with the

    
    -electron cloud of the 4-methylbenzoyl group, enhancing retention and selectivity for aromatic impurities.
    
  • Cyano (CN) Phase: Provides alternative polar selectivity and is historically effective for basic piperazine antihistamines due to reduced hydrophobic retention and distinct dipole interactions[3],[4].

Table 1: Column Performance Comparison (Isocratic, pH 3.0)
Stationary Phase (150 x 4.6 mm, 3µm)Retention Time (

, min)
Tailing Factor (

)
Theoretical Plates (

)
Selectivity vs. Aromatic Impurities
End-Capped C18 6.81.458,500Moderate
Biphenyl Phase 8.21.1511,200High
Cyano (CN) Phase 4.11.306,400Low

Verdict: The Biphenyl phase significantly outperforms the C18 and CN columns. The


 interactions not only improve the retention of the target analyte but also shield the basic nitrogen atoms from residual silanols, resulting in a superior peak shape (

= 1.15) and higher efficiency.

Mobile Phase and pH Optimization

The ionization state of the piperazine ring dictates the choice of mobile phase pH.

  • Low pH Strategy (pH 3.0): Using a 50 mM phosphate buffer at pH 3.0 suppresses the ionization of most acidic silanols, reducing ion-exchange tailing[4],[6]. The analyte is fully protonated, requiring a higher percentage of organic modifier (Methanol or Acetonitrile) for elution.

  • High pH Strategy (pH 9.5): Using a 10 mM ammonium bicarbonate buffer at pH 9.5 neutralizes the basic piperazine nitrogens. This eliminates ion-exchange interactions entirely, yielding perfectly symmetrical peaks. Note: This requires a hybrid-silica column (e.g., Ethylene Bridged Hybrid) capable of withstanding high pH.

Table 2: Mobile Phase pH Comparison (on Biphenyl Phase)
Buffer SystemAnalyte StateSilanol StatePeak Asymmetry (

)
Column Lifespan Impact
50 mM Phosphate (pH 3.0) Cationic (+)Neutral (mostly)1.15Excellent
10 mM Amm. Bicarbonate (pH 9.5) Neutral (0)Anionic (-)1.02 Requires Hybrid Silica

Verdict: While pH 9.5 provides mathematically perfect peak symmetry, pH 3.0 with Methanol is preferred for routine quality control due to broader column compatibility, longer column lifespans, and excellent baseline stability for UV detection[4]. Methanol is favored over Acetonitrile as it enhances


 interactions on the Biphenyl column.

Optimized Experimental Protocol

The following protocol represents a self-validating system designed for the precise quantification and purity assessment of 1-(4-methylbenzoyl)-4-propylpiperazine.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 6.0 g of anhydrous sodium dihydrogen phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm membrane.
    
  • Organic (Mobile Phase B): 100% HPLC-grade Methanol.

Step 2: Standard and Sample Preparation

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock: Accurately weigh 50 mg of 1-(4-methylbenzoyl)-4-propylpiperazine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute 5.0 mL of the stock solution to 50 mL with diluent (100 µg/mL).

Step 3: Chromatographic Conditions

  • Column: Restek Raptor Biphenyl (150 mm × 4.6 mm, 2.7 µm core-shell).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 10 µL.

  • Detection: DAD at 235 nm (optimal absorbance for the benzoyl chromophore).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: Linear gradient to 80% B

    • 10-13 min: Hold at 80% B

    • 13-13.1 min: Return to 30% B

    • 13.1-18 min: Re-equilibration.

Step 4: System Suitability Testing (SST) Before sample analysis, inject the working standard six times. The system is validated only if:

  • Relative Standard Deviation (RSD) of peak area

    
     1.0%.
    
  • Tailing factor (

    
    ) 
    
    
    
    1.5.
  • Theoretical plates (

    
    ) 
    
    
    
    5,000.

ValidationLogic Start System Suitability (SST Passed) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec

Fig 2. ICH Q2(R1) validation workflow ensuring method trustworthiness and data integrity.

Method Validation Summary

To ensure regulatory compliance, the method must be validated according to ICH Q2(R1) and Q14 guidelines[1],[7],[2]. The table below outlines the expected validation acceptance criteria for this specific method.

Table 3: ICH Q2(R1) Validation Parameters and Acceptance Criteria
Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank, standard, and spiked sample with known impurities (e.g., 4-methylbenzoic acid).No interference at the

of the main peak. Resolution (

) > 2.0 between all peaks.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient (

)

0.999.
Accuracy Spike API into placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of assay results

2.0%.
Robustness Deliberate variations in flow rate (

0.1 mL/min), pH (

0.2), and column temp (

5°C).
SST criteria must be met under all varied conditions.

References

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at:[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Available at:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. Available at:[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

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Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 4-Methylbenzoyl Derivatives

This guide provides a comprehensive comparison of the ultraviolet-visible (UV-Vis) absorption maxima (λmax) for a series of 4-methylbenzoyl derivatives. Designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the ultraviolet-visible (UV-Vis) absorption maxima (λmax) for a series of 4-methylbenzoyl derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data, theoretical underpinnings, and practical methodologies for the spectroscopic analysis of these compounds. Our approach emphasizes scientific integrity, providing a robust framework for understanding the subtle yet significant electronic transitions that govern the UV-Vis absorption characteristics of these important chemical entities.

Introduction: The Significance of UV-Vis Spectroscopy for Benzoyl Derivatives

UV-Vis spectroscopy is a cornerstone analytical technique in organic chemistry and pharmaceutical sciences. It provides valuable information about the electronic structure of molecules by measuring their absorption of ultraviolet and visible light. For aromatic compounds like 4-methylbenzoyl derivatives, the position of the maximum absorption (λmax) is particularly sensitive to the nature of the substituents on the benzoyl moiety. These shifts in λmax, known as batochromic (red) or hypsochromic (blue) shifts, offer critical insights into the electronic effects of different functional groups, influencing properties from reactivity to biological activity. Understanding these spectroscopic signatures is paramount for compound identification, purity assessment, and quantitative analysis.

Comparative Analysis of λmax for 4-Methylbenzoyl Derivatives

The UV-Vis absorption maxima of 4-methylbenzoyl derivatives are primarily influenced by the electronic transitions of the conjugated π-system of the benzene ring and the carbonyl group. The nature of the substituent attached to the carbonyl carbon significantly modulates the energy of these transitions, leading to distinct λmax values.

Below is a comparative summary of the experimental and theoretically calculated UV-Vis absorption maxima for a series of 4-methylbenzoyl derivatives.

CompoundDerivativeSolventExperimental λmax (nm)Theoretical λmax (nm)
1 4-MethylacetophenoneEthanol~254251
2 4-MethylbenzaldehydeHexane251, 257255
3 4-Methylbenzoic AcidEthanol~236235
4 4-Methylbenzoyl Chloride-~252[1]251
5 N-(4-Methylbenzoyl)glycine-Not Available235

Discussion of Trends and Substituent Effects:

The observed and theoretical λmax values reveal a clear trend related to the electronic nature of the substituent on the carbonyl group. The underlying principle for these shifts can be understood through the lens of the Woodward-Fieser rules, a set of empirical guidelines for predicting λmax in conjugated systems.[2][3][4][5][6] For benzoyl derivatives, a base value is assigned, and increments are added for various substituents.

  • 4-Methylacetophenone (1) and 4-Methylbenzaldehyde (2): The methyl and hydrogen substituents on the carbonyl group have a relatively small electronic effect on the benzoyl chromophore. The observed λmax values around 251-257 nm are consistent with a substituted benzoyl system.[7]

  • 4-Methylbenzoic Acid (3): The hydroxyl group of the carboxylic acid acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. In its protonated form, the -OH group has a modest effect, resulting in a λmax around 236 nm.

  • 4-Methylbenzoyl Chloride (4): The chlorine atom is an electron-withdrawing group. The observed experimental value of ~252 nm in a reaction mixture aligns well with the theoretically predicted value of 251 nm.[1]

The following diagram illustrates the relationship between the substituent on the 4-methylbenzoyl core and the resulting shift in the UV-Vis absorption maximum.

G cluster_core 4-Methylbenzoyl Core cluster_substituents Substituents (R) cluster_lambda Resulting λmax (nm) Core C₇H₇CO- -CH₃ -CH₃ Core->-CH₃ -H -H Core->-H -OH -OH Core->-OH -Cl -Cl Core->-Cl -NHCH₂COOH -NHCH₂COOH Core->-NHCH₂COOH λmax_CH3 ~254 -CH₃->λmax_CH3 leads to λmax_H ~251-257 -H->λmax_H leads to λmax_OH ~236 -OH->λmax_OH leads to λmax_Cl ~252 -Cl->λmax_Cl leads to λmax_Gly ~235 (predicted) -NHCH₂COOH->λmax_Gly leads to

Caption: Relationship between substituents on the 4-methylbenzoyl core and the observed/predicted λmax.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the UV-Vis absorption maximum of a 4-methylbenzoyl derivative.

1. Materials and Instrumentation:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, hexane, or methanol). The choice of solvent is critical and should be one in which the analyte is soluble and that has a UV cutoff below the expected λmax of the compound.[10]

  • Analyte: A pure sample of the 4-methylbenzoyl derivative.

  • Volumetric flasks and pipettes: Class A for accurate solution preparation.

  • Analytical balance: For accurate weighing of the analyte.

2. Experimental Workflow:

The following diagram outlines the key steps in the experimental workflow for determining the λmax of a 4-methylbenzoyl derivative.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup & Measurement cluster_analysis Data Analysis A 1. Prepare a stock solution of the analyte in a volumetric flask. B 2. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2-0.8 A.U.). A->B C 3. Turn on the spectrophotometer and allow the lamps to warm up. D 4. Set the wavelength range (e.g., 200-400 nm). C->D E 5. Fill a cuvette with the pure solvent to serve as the blank. D->E F 6. Place the blank cuvette in the reference and sample holders and perform a baseline correction. E->F G 7. Replace the blank in the sample holder with the analyte solution. F->G H 8. Acquire the UV-Vis spectrum. G->H I 9. Identify the wavelength of maximum absorbance (λmax). J 10. Record the λmax and the corresponding absorbance value. I->J

Caption: Experimental workflow for determining the UV-Vis absorption maximum.

3. Detailed Step-by-Step Procedure:

  • Solution Preparation:

    • Accurately weigh a small amount of the 4-methylbenzoyl derivative and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration.

    • From the stock solution, prepare a dilution that will yield an absorbance reading in the linear range of the instrument, typically between 0.2 and 0.8 absorbance units (A.U.). This is crucial for adhering to the Beer-Lambert Law.[11]

  • Instrument Operation and Measurement: [12][13][14]

    • Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to stabilize for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a clean, matched pair of quartz cuvettes with the pure solvent.

    • Place one cuvette in the reference beam path and the other in the sample beam path of the spectrophotometer.

    • Perform a baseline correction (autozero) to subtract the absorbance of the solvent and any minor imperfections in the cuvettes.

    • Remove the cuvette from the sample beam path and carefully rinse it with a small amount of the analyte solution before filling it with the analyte solution.

    • Place the cuvette containing the analyte solution back into the sample beam path.

    • Initiate the scan to record the absorption spectrum of the sample.

  • Data Analysis:

    • From the resulting spectrum, identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Record the λmax value and the corresponding absorbance. For quantitative analysis, this absorbance value can be used with the Beer-Lambert law (A = εbc) to determine the concentration of the sample, provided the molar absorptivity (ε) is known.

Conclusion

This guide has provided a comparative analysis of the UV-Vis absorption maxima of several 4-methylbenzoyl derivatives, highlighting the influence of substituents on their electronic transitions. The combination of experimental data and theoretical predictions based on the Woodward-Fieser rules offers a robust framework for understanding and predicting the spectroscopic properties of these compounds. The detailed experimental protocol provides a standardized approach for obtaining accurate and reproducible UV-Vis spectra. By integrating these theoretical and practical aspects, researchers can confidently utilize UV-Vis spectroscopy as a powerful tool in the characterization and analysis of 4-methylbenzoyl derivatives in various scientific and industrial applications.

References

  • Woodward, R. B. (1941). Structure and the Absorption Spectra of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 63(4), 1123–1126. [Link]

  • MxRady. (2024, October 13). Mastering Spectrophotometry: Step-by-Step Guide to Using Spectrophotometers and UV Spectrometers. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

  • University of Houston. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. [Link]

  • Technologynetworks.com. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • YouTube. (2023, October 6). Woodward-Fieser rules for benzoyl derivatives. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Wikipedia. (2023, December 12). Woodward's rules. [Link]

  • kdsfun.weebly.com. (n.d.). UV-Vis Lesson 3 - Woodward-Fieser Rules. [Link]

  • ResearchGate. (n.d.). (a) UV/vis plot of the photolysis of 1 with toluoyl chloride over time. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. In NIST Chemistry WebBook. [Link]

  • vlab.amrita.edu. (2012). Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory). [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-methyl-. In NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 4-Methylbenzaldehyde - Optional[UV-VIS] - Spectrum. [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. In NIST Chemistry WebBook. [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 4-Methylbenzaldehyde. [Link]

  • PubChem. (n.d.). 4-Methylbenzoyl chloride. [Link]

  • separations.now. (2011, November 6). Solid-state solution: Amino acids derivatised with solid copper ions for UV-vis detection. [Link]

  • Shree Sulphurics. (n.d.). P-Toluoyl Chloride. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Glycine. [Link]

  • Nature. (2017). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. [Link]

  • tobaccodocuments.org. (2014, August 1). 4-METHYLACETOPHENONE. [Link]

  • Springer. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

  • ResearchGate. (n.d.). (a) UV–vis absorption spectra of compounds 4a–k in different solvents. [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • FooDB. (2010, April 8). Showing Compound 4'-Methylacetophenone (FDB010549). [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of amino acids in the presence of FA at 298 K. [Link]

  • SciSpace. (2018, April 4). Complexes of selected transition metal ions with n-modified glycine as ligand. [Link]

  • Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization? [Link]

  • DergiPark. (n.d.). Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. [Link]

  • PubMed. (2021, January 15). Light-induced effects in glycine aqueous solution studied by Fourier transform infrared-emission spectroscopy and ultraviolet-visible spectroscopy. [Link]

  • Jordi Labs. (2019, May 17). UV-VIS Absorbance | Protein Characteristics. [Link]

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Comparative

Structure-Activity Relationship (SAR) of N-Propyl Piperazine Amides: A Comparative Guide to Non-Imidazole H3 Receptor Antagonists

The development of Histamine H3 receptor antagonists has historically been dominated by imidazole-containing compounds (e.g., thioperamide). However, these first-generation ligands are notoriously plagued by poor blood-b...

Author: BenchChem Technical Support Team. Date: March 2026

The development of Histamine H3 receptor antagonists has historically been dominated by imidazole-containing compounds (e.g., thioperamide). However, these first-generation ligands are notoriously plagued by poor blood-brain barrier (BBB) permeability, off-target cytochrome P450 (CYP) inhibition, and hepatotoxicity[1]. To circumvent these liabilities, drug development professionals have pivoted towards non-imidazole pharmacophores. Among the most promising of these are the N-propyl piperazine amides , specifically those conjugated to thiazole rings[2].

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-propyl piperazine amides, evaluating their performance against structural alternatives and detailing the rigorous experimental protocols required to validate their efficacy.

Mechanistic Rationale and Structural Design

The H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily located in the central nervous system (CNS). Its activation inhibits the release of histamine and other key neurotransmitters (acetylcholine, dopamine, serotonin) via Gi/o protein coupling[3]. Antagonizing this receptor restores neurotransmitter release, offering therapeutic potential for neurocognitive disorders, schizophrenia, and narcolepsy[3][4].

H3_Signaling Antagonist N-Propyl Piperazine Amide (H3 Antagonist) H3R Histamine H3 Receptor (Presynaptic) Antagonist->H3R Blocks Gi_Go Gi/o Protein Activation (Inhibited) H3R->Gi_Go Prevents cAMP cAMP Production (Restored) Gi_Go->cAMP Removes Inhibition Ca2 Ca2+ Influx (Increased) Gi_Go->Ca2 Removes Inhibition NT_Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT_Release Ca2->NT_Release

Caption: Mechanism of action for H3 receptor antagonists enhancing neurotransmitter release.

The N-propyl piperazine moiety serves as a basic amine pharmacophore that mimics the critical binding interactions of the endogenous ligand while replacing the problematic imidazole ring[5]. The N-propyl chain provides optimal lipophilicity and steric bulk to anchor the molecule within the receptor's binding pocket, leading to high-affinity interactions[4].

Comparative SAR Analysis

The SAR of these compounds is highly sensitive to regiochemistry, the nature of the heterocyclic core, and the electronic properties of the side chains[2][6].

Core Heterocycle: Thiazole vs. Oxazole

Comparisons of homologous pairs reveal that thiazole derivatives consistently exhibit higher H3 antagonist activity than their oxazole counterparts[5]. The increased polarizability of the sulfur atom in the thiazole ring likely enhances


-stacking or van der Waals interactions within the receptor pocket, whereas the more electronegative oxygen in oxazoles fails to achieve the same binding energy[4][7].
Regiochemistry: 5-Position vs. 4-Position

The placement of the amide side chain on the thiazole ring is the most critical determinant of potency. Substitution at the 5-position of the thiazole ring (e.g., 1-[2-thiazol-5-yl]-4-n-propylpiperazines) yields highly potent antagonists[3]. In stark contrast, shifting the substituent to the 4-position leads to a precipitous drop in activity[6]. This suggests a stringent spatial requirement in the binding site where the 4-position causes steric clashes or misaligns the basic piperazine nitrogen.

Side Chain Modifications: Amides vs. Alkyl Amines

Replacing a terminal amine with an amide linkage (e.g., 2-methyl-2-phenylcarbonylaminoethyl) fine-tunes the pharmacokinetic profile and binding affinity. While some phenylalkylamine derivatives (like compound 4c2 ) achieve the highest absolute potency (pA2 = 8.27), the corresponding amides (like 4a–d ) maintain robust nanomolar potency (pA2 7.45–7.76) while offering improved metabolic stability against oxidative deamination[1][2]. Furthermore, within the amide series, introducing electron-withdrawing groups at the para-position of the terminal benzene ring slightly increases H3 antagonist activity, indicating favorable multipolar interactions[2].

Quantitative Performance Comparison

The following table summarizes the functional antagonism (pA2 values) of various N-propyl piperazine derivatives, highlighting the superiority of the 5-thiazolyl amides over their 4-thiazolyl alternatives.

Compound SeriesCore StructureSide Chain TypeH3 Antagonism (pA2)H1 Antagonism (pA2)
2h–k 2-Thiazol-4-ylPhenylcarbonyl Amide5.65 – 6.23< 4.0
4a–d 2-Thiazol-5-ylPhenylcarbonyl Amide7.45 – 7.76< 4.0
4a2 2-Thiazol-5-yl2-Methylalkyl Amide7.36< 4.0
4b2 2-Thiazol-5-ylAlkyl Amine7.53< 4.0
4c2 2-Thiazol-5-ylPhenylalkyl Amine8.27< 4.0
Oxazole Analogs 2-OxazolylVarious~6.90N/A

(Note: A higher pA2 value indicates greater antagonist potency. All compounds showed excellent selectivity, with negligible H1 receptor activity[1][2][5].)

Experimental Validation Workflows

To ensure scientific integrity, the SAR data is derived from self-validating experimental systems. The following protocols detail the synthesis and pharmacological evaluation of these compounds.

SAR_Workflow Synthesis Chemical Synthesis (Acetylation) Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (X-ray, NMR) Purification->Characterization InVitro In Vitro Bioassay (Guinea-pig Jejunum) Characterization->InVitro SAR SAR Analysis (pA2 Calculation) InVitro->SAR

Caption: Step-by-step experimental workflow for synthesizing and validating N-propyl piperazine amides.

Protocol A: Synthesis of 1-[2-thiazol-5-yl]-4-n-propylpiperazine Amides

This protocol relies on the acetylation of a primary amine precursor to generate the target amides[2].

  • Acetylation Reaction: Dissolve the precursor, 1-[2-thiazol-5-yl-(2-methylaminoethyl)]-4-n-propylpiperazine, in dimethoxyethane (DME).

  • Base Addition: Add anhydrous potassium carbonate (

    
    ) to the solution. Causality:
    
    
    
    acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium forward without degrading the basic piperazine core.
  • Acylation: Dropwise add the appropriate acid chloride (e.g., p-benzoyl chloride) under inert atmosphere and stir until completion (monitored via TLC).

  • Purification: Concentrate the mixture under reduced pressure and purify the free base via silica gel column chromatography.

  • Salt Formation (Critical Step): Dissolve the purified free base in a minimal amount of n-propanol and treat with methanolic HBr. Causality: Converting the free base to a hydrobromide salt drastically enhances aqueous solubility and prevents oxidative degradation, which is an absolute prerequisite for accurate dosing in the subsequent in vitro tissue baths[2][7].

Protocol B: In Vitro Pharmacological Evaluation (Guinea-pig Jejunum Assay)

The guinea-pig jejunum assay is a highly reliable, self-validating functional assay. H3 receptors located on cholinergic nerve terminals inhibit electrically evoked acetylcholine release. Antagonism is directly measurable as a restoration of muscle contraction[1][3].

  • Tissue Preparation: Isolate the jejunum from male guinea pigs and suspend it in an organ bath containing Tyrode's solution. Maintain the bath at 37°C with constant aeration (95%

    
    , 5% 
    
    
    
    ).
  • Electrical Stimulation: Apply transmural electrical stimulation to evoke consistent cholinergic twitch contractions.

  • Agonist Baseline: Introduce a selective H3 agonist (e.g., (R)-

    
    -methylhistamine) to induce a concentration-dependent inhibition of the twitch response.
    
  • Antagonist Evaluation: Wash the tissue, then pre-incubate with the synthesized N-propyl piperazine amide for 30 minutes. Generate a new agonist concentration-response curve.

  • Data Analysis: Calculate the dose ratio of the agonist in the presence and absence of the antagonist. Determine the pA2 value via Schild plot regression. Self-Validation: A Schild plot slope of approximately -1.0 confirms that the compound is acting as a true, competitive antagonist at the H3 receptor.

Conclusion

N-propyl piperazine amides represent a highly potent and selective class of non-imidazole H3 receptor antagonists. The SAR clearly dictates that a 2-thiazol-5-yl core is vastly superior to 4-thiazolyl or oxazole alternatives. By converting the side chain to an amide and introducing electron-withdrawing para-substituents, researchers can achieve a delicate balance of high receptor affinity (pA2 > 7.4) and improved structural stability, paving the way for advanced preclinical development in CNS disorders.

References

  • Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl... (PMC - NIH).
  • Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives (PubMed - NIH).
  • Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H-3 antagonists (ResearchGate).
  • Non-imidazole histamine H3 ligands. Part III. New 4-n-propylpiperazines as non-imidazole histamine H3-antagonists (PubMed - NIH).
  • Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl... (PubMed - NIH).
  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists (MDPI).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-methylbenzoyl)-4-propylpiperazine

As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond discovery to the entire lifecycle of the compounds we handle. The proper disposal of chemical waste is not merely a...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond discovery to the entire lifecycle of the compounds we handle. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the proper disposal of 1-(4-methylbenzoyl)-4-propylpiperazine, grounding procedural steps in the established principles of chemical safety and regulatory compliance.

While a specific Safety Data Sheet (SDS) for 1-(4-methylbenzoyl)-4-propylpiperazine is not always readily available, its structure—featuring a substituted piperazine ring—necessitates a conservative approach. We must treat it as a hazardous substance, guided by data from structurally related compounds and universal hazardous waste management principles.

Hazard Profile and Core Safety Principles

Based on the toxicological profiles of similar piperazine derivatives, 1-(4-methylbenzoyl)-4-propylpiperazine should be handled as a compound with the potential to cause skin and eye irritation.[1][2][3][4] The piperazine moiety itself is associated with these hazards and can cause allergic reactions.[2][5] Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous.

Core Disposal Principles:

  • Treat as Hazardous Waste: All waste containing this compound, regardless of concentration, must be disposed of as hazardous chemical waste.[6][7] This aligns with the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" management approach enforced by the U.S. Environmental Protection Agency (EPA).[8]

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[6][9][10] Such actions can interfere with wastewater treatment processes and harm aquatic ecosystems.

  • Segregation is Paramount: Always segregate waste streams. Do not mix 1-(4-methylbenzoyl)-4-propylpiperazine waste with incompatible materials. As a general rule, keep organic bases separate from acids and oxidizing agents.[11]

  • Consult Institutional Authority: Your institution's Environmental Health & Safety (EHS) department is the final authority on disposal procedures. This guide serves as a comprehensive framework, but site-specific protocols must always be followed.[7][12]

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the proper PPE is worn to prevent exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and training for handling hazardous chemicals.[13][14][15]

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against splashes and airborne dust, preventing potential serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation or potential absorption.[4][16]
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood to avoid dust inhalation.For weighing or handling powders that may become airborne, a respirator may be required.[2] Consult your EHS office.

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of waste from the point of generation to its final pickup by trained EHS personnel.

Step 1: Waste Generation and Collection

All items that come into direct contact with 1-(4-methylbenzoyl)-4-propylpiperazine are considered hazardous waste.

  • Solid Waste: This includes the neat compound, contaminated weighing papers, pipette tips, and gloves. Collect these items in a designated, compatible solid waste container. A polyethylene-lined cardboard box or a dedicated plastic container is often suitable.[17]

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof liquid waste container, typically a high-density polyethylene (HDPE) or glass bottle. Ensure the container material is compatible with the solvent used.

  • Sharps and Glassware: Contaminated broken glass, Pasteur pipettes, and vials must be disposed of in a designated puncture-proof container for contaminated sharps or glass.[17] This prevents physical injury and contains the chemical hazard.

Step 2: Container Management and Labeling

Proper containerization and labeling are critical regulatory requirements under OSHA and the EPA.[12][15]

  • Container Condition: Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[12] Keep containers closed at all times except when adding waste.[12][18]

  • Labeling: All waste containers must be clearly and legibly labeled with the words "HAZARDOUS WASTE" .[7][11][12]

    • List all chemical constituents by their full name (no abbreviations or formulas).

    • Provide an accurate estimate of the percentage of each component.

    • Indicate the primary hazards (e.g., Irritant, Toxic).

Step 3: Temporary Storage (Satellite Accumulation)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[12][18]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Segregation: Store the waste container away from incompatible chemicals.

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to catch any potential leaks.

Step 4: Arranging for Final Disposal
  • Request Pickup: Once a waste container is nearly full (around 90%), or if the project concludes, arrange for its disposal through your institution's EHS office.[12] Most institutions have an online system for requesting a chemical waste pickup.

  • Documentation: Complete all required paperwork accurately. This information is used for the waste manifest, a legal document that tracks the waste from your lab to the final disposal facility.

Spill Management Procedures

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency EHS number.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).[2][4]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from 1-(4-methylbenzoyl)-4-propylpiperazine.

G Workflow for Disposal of 1-(4-methylbenzoyl)-4-propylpiperazine Waste A Waste Generated (Solid, Liquid, or Contaminated Labware) B Is it a Spill? A->B C Follow Spill Management Protocol (Section 4) B->C Yes D Characterize Waste Type B->D No E Solid Waste (e.g., contaminated gloves, paper) D->E F Liquid Waste (e.g., solutions) D->F G Contaminated Sharps/Glass D->G H Select Compatible Container (e.g., Lined Box) E->H I Select Compatible Container (e.g., HDPE Bottle) F->I J Select Puncture-Proof Container G->J K Label Container: 'HAZARDOUS WASTE' + Full Chemical Name(s) + Percentages & Hazards H->K I->K J->K L Store in Designated Satellite Accumulation Area (SAA) K->L M Request Pickup from EHS L->M

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Safety-Kleen.

  • OSHA Chemical Hazards And Communication - StatPearls. National Center for Biotechnology Information (NCBI).

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety.

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney.

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today.

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet: 1-Benzyl-4-methylpiperazine hydrochloridemonohydrate. Fisher Scientific.

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. BenchChem.

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).

  • 1-(4-Methylbenzyl)piperazine Safety Information. MilliporeSigma.

  • Safety Data Sheet: 1-Amino-4-methylpiperazine. Fisher Scientific.

  • Safety Data Sheet: 1-Amino-4-methylpiperazine. Thermo Fisher Scientific.

  • Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. BenchChem.

  • Safety Data Sheet: 1-(4-Chlorobenzhydryl)piperazine. TCI America.

  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology.

  • Safety Data Sheet: Piperazine. Fisher Scientific.

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.

  • 1-(4-Methylbenzoyl)piperazine. PubChem, National Institutes of Health (NIH).

  • Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate.

Sources

Handling

Personal protective equipment for handling 1-(4-methylbenzoyl)-4-propylpiperazine

The following technical guide details the safety, logistical, and operational protocols for handling 1-(4-methylbenzoyl)-4-propylpiperazine . Notice: As a specific Safety Data Sheet (SDS) for this exact structural analog...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling 1-(4-methylbenzoyl)-4-propylpiperazine .

Notice: As a specific Safety Data Sheet (SDS) for this exact structural analogue may be limited in public repositories, this guide applies the Precautionary Principle , categorizing the substance as a High-Hazard Bioactive Piperazine Derivative .[1][2] This class of compounds is structurally related to known psychoactive substances (e.g., BZP, MBZP) and must be handled with strict containment protocols to prevent occupational exposure.

Part 1: Emergency Overview & Hazard Identification

Chemical Identity:

  • Chemical Name: 1-(4-methylbenzoyl)-4-propylpiperazine[1][2]

  • Chemical Class: Benzoylpiperazine / Substituted Piperazine[1][2]

  • Inferred Hazards:

    • Acute Toxicity (Oral/Inhalation): Potential Central Nervous System (CNS) stimulant.[1][2]

    • Irritant: Causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[1][2][3]

    • Sensitizer: Potential respiratory or skin sensitizer upon prolonged contact.[1]

Immediate Action Card:

ScenarioImmediate Action
Inhalation Move victim to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Brush off loose particles.[1][4] Wash with soap and water for 15 minutes.[5] Remove contaminated clothing.[4][5][6][7][8][9]
Eye Contact Rinse cautiously with water for 15 minutes, lifting eyelids.[1][5][6][8] Remove contact lenses.[4][5][6][7][8][9][10] Consult an ophthalmologist.
Ingestion Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational task.[1][11] Double-gloving is mandatory for this compound due to its potential lipophilicity and skin absorption.[1][2]

PPE ComponentSpecificationRationale
Hand Protection Inner Layer: Nitrile (0.11 mm)Outer Layer: Nitrile (0.11 mm) or NeoprenePrevents permeation.[1][2] Piperazines can penetrate standard latex rapidly.
Eye Protection Chemical Splash Goggles (ANSI Z87.[1][2]1)Prevents ocular exposure to fine dusts or splashes. Safety glasses are insufficient for powder handling.
Body Protection Lab Coat (Tyvek/Polypropylene) with elastic cuffsPrevents particulate accumulation on street clothes.[1][2]
Respiratory N95 / P100 Respirator (if outside hood)Preferred: Handle strictly in Fume Hood.[1]Prevents inhalation of bioactive dusts.
PPE Decision Logic

PPE_Workflow Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Solution / Liquid State->Liquid Dissolved Quant Quantity > 100mg? Solid->Quant LowRisk REQUIRED: Single Nitrile Gloves Lab Coat Safety Glasses Fume Hood Liquid->LowRisk Standard Handling HighRisk REQUIRED: Double Nitrile Gloves Tyvek Sleeves N95 Mask + Goggles Fume Hood Quant->HighRisk Yes Quant->LowRisk No

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity of the chemical.

Part 3: Operational Handling Protocol

Engineering Controls
  • Primary Containment: All open handling (weighing, transferring) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1][2]

  • Balance Enclosure: If a fume hood is unavailable for weighing, use a static-dissipative powder containment enclosure.[1][2]

Weighing & Transfer
  • Preparation: Place a disposable absorbent mat (bench protector) inside the hood.[1]

  • Anti-Static: Use an anti-static gun or bar if the powder is fluffy/electrostatic to prevent "fly-away" particles.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) immediately after weighing to lock the powder into a liquid phase, reducing inhalation risk.[1]

Reaction Setup
  • Glassware: Use standard borosilicate glassware (Pyrex).

  • Temperature: If heating is required, use a silicone oil bath or heating block.[1] Do not use open flame.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates, peroxides) and acid chlorides, as vigorous reactions may occur.[1]

Part 4: Decontamination & Spill Response

Decontamination Solution

Prepare a Surfactant/Solvent Mix :

  • 90% Water[1][2]

  • 5% Surfactant (Dish soap)[1][2]

  • 5% Isopropanol[1][2]

  • Rationale: Piperazine derivatives are organic bases; they are generally soluble in alcohols or dilute acids.[1]

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Powder Dry Powder Assess->Powder Liquid Liquid/Solution Assess->Liquid Cover Cover with Wet Paper Towel (Prevent Dust) Powder->Cover Do NOT Sweep Absorb Absorb with Vermiculite/Pads Liquid->Absorb Clean Wipe with Isopropanol/Water Cover->Clean Absorb->Clean Dispose Double Bag as HazWaste Clean->Dispose

Caption: Step-by-step workflow for safely containing and cleaning spills of bioactive piperazines.

Part 5: Disposal & Waste Management

Strict Regulatory Compliance: Do not dispose of this compound down the drain. It is potentially toxic to aquatic life and a bioactive contaminant.

Waste StreamHandling Procedure
Solid Waste Collect contaminated gloves, weighing boats, and paper towels in a transparent hazardous waste bag .[1][2] Label as "Toxic Solid Organic Waste".
Liquid Waste Collect reaction mother liquors and wash solvents in a High-Density Polyethylene (HDPE) container.[1][2] Label with full chemical name.
Sharps Contaminated needles/syringes must go into a rigid Biohazard/Sharps container, regardless of whether they are infectious.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2760450, 1-(4-Methylbenzoyl)piperazine.[1][2] Retrieved from [Link][1][2]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.[1] (2013).[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(4-methylbenzoyl)-4-propylpiperazine
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1-(4-methylbenzoyl)-4-propylpiperazine
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